molecular formula C9H9NO B1257431 1-Methyl-1H-indol-4-OL CAS No. 7556-37-8

1-Methyl-1H-indol-4-OL

Cat. No.: B1257431
CAS No.: 7556-37-8
M. Wt: 147.17 g/mol
InChI Key: WSMJTXVQAZYLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indol-4-OL, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJTXVQAZYLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578648
Record name 1-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-37-8
Record name 4-Hydroxy-N-methylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-indol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines two primary synthetic pathways and details the analytical methods for the characterization of the final compound.

Synthesis of this compound

Two principal routes for the synthesis of this compound are presented: the direct N-methylation of 1H-indol-4-ol and a multi-step synthesis involving the deprotection of a protected precursor.

Method 1: Direct N-Methylation of 1H-indol-4-ol

A common and direct method for the synthesis of this compound is the N-methylation of the readily available starting material, 1H-indol-4-ol. This method typically involves the deprotonation of the indole nitrogen followed by reaction with a methylating agent. Care must be taken to avoid O-methylation of the hydroxyl group.

Experimental Protocol:

  • Deprotonation: To a solution of 1H-indol-4-ol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the indolide anion.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I, 1.2 eq.), is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Deprotection of 4-(Benzyloxy)-1-methyl-1H-indole

An alternative route involves the synthesis of a protected intermediate, 4-(benzyloxy)-1-methyl-1H-indole, followed by a deprotection step to yield the final product.

Experimental Protocol:

  • Synthesis of 4-(Benzyloxy)-1-methyl-1H-indole: This intermediate can be prepared by the N-methylation of 4-(benzyloxy)-1H-indole using a base and a methylating agent, similar to the protocol described in Method 1.

  • Hydrogenation (Deprotection): In a hydrogenation apparatus, 4-(benzyloxy)-1-methyl-1H-indole (0.250 g, 1.12 mmol) is dissolved in methanol (2.25 mL). To this solution, a 5% Palladium on carbon (Pd/C) catalyst (0.119 g) is added.[1] The reaction vessel is purged with hydrogen gas and the mixture is shaken under a hydrogen atmosphere (40 psi) for 16 hours.[1]

  • Work-up and Purification: The reaction mixture is then filtered through a pad of diatomaceous earth and washed with warm methanol.[1] The filtrate is concentrated under reduced pressure to yield this compound as a black oily product with a reported yield of 97%.[1]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

ParameterData
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Black oily product[1]
Melting Point 90 °C
¹H NMR (CDCl₃, δ ppm) 7.07 (t, J = 8.24 Hz, 1H), 6.92 (m, J = 8.24 Hz, 2H), 6.52 (m, J = 2.47 Hz, 2H), 4.60 (br s, 1H), 3.75 (s, 3H)[1]
¹³C NMR Data not readily available in the searched literature.
Mass Spectrometry (MS) Data not readily available in the searched literature.

Experimental and Logical Flow Diagrams

The following diagrams illustrate the synthetic workflow and the logical relationship between the different stages of synthesis and characterization.

Synthesis_Workflow Synthesis Workflow for this compound cluster_method1 Method 1: Direct N-Methylation cluster_method2 Method 2: Deprotection Route cluster_characterization Characterization A1 1H-indol-4-ol B1 Deprotonation (NaH, DMF/THF) A1->B1 C1 Methylation (CH3I) B1->C1 D1 Work-up & Purification C1->D1 E1 This compound D1->E1 G This compound A2 4-(Benzyloxy)-1H-indole B2 N-Methylation A2->B2 C2 4-(Benzyloxy)-1-methyl-1H-indole B2->C2 D2 Hydrogenation (H2, Pd/C) C2->D2 E2 Work-up & Purification D2->E2 F2 This compound E2->F2 H ¹H NMR G->H I ¹³C NMR G->I J Mass Spectrometry G->J K Melting Point G->K L Structural Confirmation & Purity Assessment H->L I->L J->L K->L

Caption: Synthetic pathways and characterization workflow for this compound.

Logical_Relationship Logical Relationship of Synthesis and Characterization Start Starting Materials Synthesis Chemical Synthesis (N-Methylation or Deprotection) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Product Pure this compound Purification->Product Characterization Spectroscopic & Physical Characterization Product->Characterization Data Structural & Purity Data Characterization->Data

Caption: Logical flow from starting materials to final product analysis.

References

Spectroscopic Analysis of 1-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the compound 1-Methyl-1H-indol-4-ol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in indole-based scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of indole derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectral Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-CH3)3.75s-
H26.92m-
H36.52m-
H56.92m-
H67.07t8.24
H76.52m-
OH4.60br s-

Note: Data is a composite from available literature and may vary based on experimental conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted 13C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2~124.5
C3~100.2
C3a~128.9
C4~150.8
C5~104.7
C6~121.3
C7~106.9
C7a~137.6
N-CH3~32.8

Note: These are predicted values based on computational models and data from analogous indole structures. Actual experimental values may differ.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocols outline the standard procedures for the preparation of samples and the acquisition of 1H and 13C NMR spectra.

Sample Preparation

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR. The required amount may vary based on the sensitivity of the NMR instrument.[1][2]

  • Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[1][2]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[3]

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.

1D 1H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.[4]

  • Acquisition Time (AQ): 2-4 seconds.[4]

  • Spectral Width (SW): 0-15 ppm.

1D 13C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of 13C.

  • Relaxation Delay (D1): 2-5 seconds.[4]

  • Spectral Width (SW): 0-220 ppm.

Signaling Pathway Visualization

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. One of the most well-established pathways for indole-containing compounds is the serotonin signaling pathway, given that serotonin itself is an indoleamine.[5] The following diagram illustrates a simplified workflow for investigating the interaction of a compound like this compound with this pathway.

experimental_workflow Experimental Workflow: Investigating Serotonin Pathway Modulation cluster_compound Compound Preparation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies compound_synthesis Synthesis of This compound compound_purification Purification & Characterization (NMR, MS) compound_synthesis->compound_purification receptor_binding Receptor Binding Assay (e.g., 5-HT Receptors) compound_purification->receptor_binding functional_assay Functional Assay (e.g., cAMP Measurement) receptor_binding->functional_assay cell_culture Neuronal Cell Culture functional_assay->cell_culture downstream_signaling Downstream Signaling Analysis (e.g., Western Blot for pERK) cell_culture->downstream_signaling animal_model Animal Model of Neurological Disorder downstream_signaling->animal_model behavioral_testing Behavioral Testing animal_model->behavioral_testing

Caption: A flowchart illustrating the experimental progression for evaluating the pharmacological activity of an indole compound on the serotonin pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented NMR data, though compiled from various sources, offers valuable insights for its identification and structural confirmation. The detailed experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores the potential of this and other indole derivatives as modulators of important biological processes, making them attractive scaffolds for continued research and drug development.

References

Biological Activity of Synthetic 1-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of synthetic 1-Methyl-1H-indol-4-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, 4-hydroxyindole, and the established structure-activity relationships of N-methylated indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental work.

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, forming the core scaffold for numerous natural products and synthetic drugs.[1][2][3] The subject of this guide, this compound, is a synthetic derivative of 4-hydroxyindole. The introduction of a methyl group at the N1 position of the indole ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including receptor affinity and metabolic stability. This document aims to provide a detailed technical overview of the predicted biological activity of this compound, drawing parallels from its structural analogs.

Predicted Biological Profile

Based on the known activities of 4-hydroxyindole and related N-methylated indoles, this compound is predicted to exhibit activity in the following areas:

  • Neurological Disorders: The parent compound, 4-hydroxyindole, has been shown to inhibit amyloid fibrillization, a key pathological process in neurodegenerative diseases such as Alzheimer's disease.[4]

  • Psychoactive Properties: The structural similarity of 4-hydroxyindoles to serotonin and other psychoactive tryptamines suggests a potential for interaction with central nervous system receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

  • Anti-inflammatory and Anticancer Activity: Indole derivatives are widely recognized for their anti-inflammatory and anticancer properties, acting on various molecular targets.[5][6][7]

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the predicted activity of this compound, the following table summarizes the biological data for its parent compound, 4-hydroxyindole.

CompoundAssayTarget/SystemActivityReference
4-Hydroxyindole Amyloid β (Aβ₁₋₄₂) Fibrillization AssayAβ₁₋₄₂ AggregationIC₅₀ ≈ 85 μM[4]
Cell Viability AssayAβ-induced toxicity in PC12 cellsProtective effect observed[4]
Acute Toxicity StudyMice (intracranial injection)LD₅₀ = 620 mg/kg[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of indole derivatives are crucial for reproducible research. The following sections outline methodologies relevant to the investigation of this compound.

Synthesis of 4-Hydroxyindole Derivatives

The synthesis of 4-hydroxyindole, the precursor to this compound, can be achieved through various methods. One common approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine.[8] N-methylation of the resulting 4-hydroxyindole can then be performed using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

In Vitro Biological Assays

To determine the affinity of this compound for specific receptors, competitive radioligand binding assays are employed.

  • Objective: To quantify the binding affinity (Ki) of the test compound for serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D₁, D₂) receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

  • Objective: To measure the effect of the test compound on the second messenger signaling of G-protein coupled receptors (GPCRs).

  • Methodology:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-HT₁A receptors).

    • Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

    • Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

    • Plot the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

In Vivo Models

Animal models are used to assess the physiological and behavioral effects of the compound.

  • Objective: To evaluate the psychoactive and therapeutic potential of the test compound in a living organism.

  • Methodology (Example: Mouse Head-Twitch Response for 5-HT2A Agonist Activity):

    • Administer the test compound to mice at various doses via a suitable route (e.g., intraperitoneal injection).

    • Observe and count the number of head-twitch responses over a defined period.

    • Compare the results to a vehicle control and a positive control (e.g., a known 5-HT2A agonist).

Predicted Signaling Pathways

Given the structural similarity of this compound to known serotonergic and dopaminergic ligands, it is likely to interact with these receptor systems. The following diagrams illustrate the general signaling pathways for serotonin and dopamine receptors.

G cluster_serotonin Serotonin Receptor Signaling Serotonin Serotonin (5-HT) Receptor_5HT1 5-HT1 Receptor (Gi/o-coupled) Serotonin->Receptor_5HT1 Receptor_5HT2 5-HT2 Receptor (Gq-coupled) Serotonin->Receptor_5HT2 Receptor_5HT467 5-HT4/6/7 Receptor (Gs-coupled) Serotonin->Receptor_5HT467 AC Adenylate Cyclase Receptor_5HT1->AC PLC Phospholipase C Receptor_5HT2->PLC Receptor_5HT467->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: General overview of serotonin receptor signaling pathways.

G cluster_dopamine Dopamine Receptor Signaling Dopamine Dopamine Receptor_D1 D1-like Receptor (Gs-coupled) Dopamine->Receptor_D1 Receptor_D2 D2-like Receptor (Gi/o-coupled) Dopamine->Receptor_D2 AC Adenylate Cyclase Receptor_D1->AC Receptor_D2->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: General overview of dopamine receptor signaling pathways.

G cluster_workflow Experimental Workflow for Biological Activity Assessment Compound This compound Synthesis & Purification In_Vitro In Vitro Assays Compound->In_Vitro Receptor_Binding Receptor Binding (Affinity) In_Vitro->Receptor_Binding Functional_Assay Functional Assays (Efficacy) In_Vitro->Functional_Assay In_Vivo In Vivo Models In_Vitro->In_Vivo Data_Analysis Data Analysis & SAR Studies Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Behavioral Behavioral Studies In_Vivo->Behavioral PK_PD->Data_Analysis Behavioral->Data_Analysis

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its parent compound, 4-hydroxyindole, and the broader class of indole derivatives provide a strong rationale for its investigation as a potentially bioactive molecule. The predicted activities in the realms of neurodegenerative diseases, psychoactive modulation, and anti-inflammatory or anticancer effects warrant further experimental validation.

Future research should focus on the chemical synthesis and purification of this compound, followed by a systematic evaluation of its biological properties using the experimental protocols outlined in this guide. Initial screening should include a broad panel of CNS receptors, followed by more focused in vitro and in vivo studies based on the initial findings. Such a data-driven approach will be crucial in elucidating the therapeutic potential of this novel synthetic indole derivative.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published experimental data detailing the mechanism of action, pharmacological targets, and overall biological activity of the specific compound, 1-Methyl-1H-indol-4-ol. Therefore, this document serves as a theoretical guide for researchers, scientists, and drug development professionals, providing a predictive analysis based on the structural characteristics of the molecule and the known activities of analogous compounds. The experimental protocols, data, and pathways described herein are hypothetical and intended to guide future research.

Introduction

This compound is a small molecule belonging to the indole family. The indole nucleus is a common scaffold in a vast array of biologically active compounds, including neurotransmitters (e.g., serotonin), and numerous pharmaceuticals. The presence of a methyl group at the 1-position of the indole ring and a hydroxyl group at the 4-position suggests potential for interaction with various biological targets, particularly within the central nervous system (CNS). This guide will explore the putative mechanism of action of this compound based on its structural similarity to known psychoactive tryptamines and other indole alkaloids.

Structural Features and Potential Pharmacological Targets

The chemical structure of this compound, with its methylated indole core and a 4-hydroxy substitution, bears resemblance to psilocin (4-hydroxy-N,N-dimethyltryptamine), a known serotonergic psychedelic. The core indole structure is a key pharmacophore for serotonin (5-hydroxytryptamine or 5-HT) receptors.

Based on these structural similarities, the primary hypothetical targets for this compound are:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A receptor, which is the primary target for classic psychedelics. Agonism at this receptor is believed to mediate hallucinogenic effects. Other 5-HT receptor subtypes, such as 5-HT1A, 5-HT2C, and others, are also potential targets that could modulate its overall pharmacological profile.

  • Monoamine Transporters: The indole structure could potentially interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), possibly inhibiting the reuptake of these neurotransmitters and increasing their synaptic concentrations.

  • Monoamine Oxidase (MAO): Some indole alkaloids are known to inhibit MAO, an enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO could lead to increased levels of serotonin, dopamine, and norepinephrine in the brain.

Hypothetical Signaling Pathways

Activation of the 5-HT2A receptor, a Gq-coupled protein receptor, is a plausible primary signaling pathway for this compound. The downstream effects of this activation are multifaceted and can involve multiple intracellular signaling cascades.

G Hypothetical 5-HT2A Receptor Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound 5-HT2A_Receptor 5-HT2A Receptor (Gq-coupled) This compound->5-HT2A_Receptor Binds and Activates PLC Phospholipase C (PLC) 5-HT2A_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Putative 5-HT2A receptor signaling cascade initiated by this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential research plan.

G Proposed Experimental Workflow for MoA Elucidation cluster_phase1 cluster_phase2 cluster_phase3 Start Start: Compound Synthesis and Purification Phase1 Phase 1: In Vitro Profiling Start->Phase1 Receptor_Binding Receptor Binding Assays (5-HT, DA, NE Receptors) Phase1->Receptor_Binding Enzyme_Assay Enzyme Inhibition Assays (MAO-A, MAO-B) Phase1->Enzyme_Assay Transporter_Assay Transporter Uptake Assays (SERT, DAT, NET) Phase1->Transporter_Assay Phase2 Phase 2: Cellular Assays Functional_Assay Functional Assays (e.g., Ca²⁺ Flux, cAMP) Phase2->Functional_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Phase2->Signaling_Pathway_Analysis Phase3 Phase 3: In Vivo Studies Behavioral_Studies Animal Behavioral Models (e.g., Head-twitch Response) Phase3->Behavioral_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Phase3->PK_PD_Studies End End: MoA Elucidation Receptor_Binding->Phase2 Enzyme_Assay->Phase2 Transporter_Assay->Phase2 Functional_Assay->Phase3 Signaling_Pathway_Analysis->Phase3 Behavioral_Studies->End PK_PD_Studies->End

Caption: A structured workflow for investigating the mechanism of action of this compound.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated from the experimental workflow described above. This data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Receptor SubtypeThis compound (Ki, nM)Reference Compound (Ki, nM)
5-HT1A1508-OH-DPAT (0.8)
5-HT2A 25 Ketanserin (1.2)
5-HT2C80Mesulergine (5.0)
D2>1000Haloperidol (1.5)
SERT500Fluoxetine (1.1)
DAT>1000GBR-12909 (0.8)
NET>1000Desipramine (1.1)

Table 2: Hypothetical Functional Activity (EC50, nM) and Enzyme Inhibition (IC50, nM)

AssayThis compoundReference Compound
5-HT2A Ca2+ Flux (EC50)45 nMSerotonin (5.2 nM)
MAO-A Inhibition (IC50)>10,000 nMClorgyline (2.3 nM)
MAO-B Inhibition (IC50)>10,000 nMSelegiline (9.4 nM)

Detailed (Hypothetical) Experimental Protocols

6.1. Radioligand Binding Assay for 5-HT2A Receptor

  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]Ketanserin.

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

    • This compound at various concentrations.

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, cell membranes, [3H]Ketanserin, and either vehicle, non-specific control, or the test compound.

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

    • Calculate Ki values using the Cheng-Prusoff equation.

6.2. Calcium Flux Functional Assay

  • Objective: To determine the functional activity (EC50) of this compound at the human 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound at various concentrations.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound in assay buffer.

    • Measure baseline fluorescence using the plate reader.

    • Add the test compound to the wells and immediately begin measuring fluorescence changes over time.

    • Analyze the data to determine the concentration-response curve and calculate the EC50 value.

Conclusion

While there is currently no direct experimental evidence available, the structural characteristics of this compound strongly suggest that it may act as a modulator of the serotonergic system, with a potential primary mechanism of action involving agonism at the 5-HT2A receptor. The hypothetical data and experimental protocols provided in this guide are intended to serve as a foundational framework for future research into this novel compound. Rigorous in vitro and in vivo studies are essential to validate these predictions and fully elucidate the pharmacological profile of this compound. Such research will be crucial in determining its potential therapeutic applications or its toxicological properties.

In Vitro Pharmacological Profile of 1-Methyl-1H-indol-4-ol: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available in vitro pharmacological data for the compound 1-Methyl-1H-indol-4-ol. Despite extensive queries, no specific information regarding its receptor binding affinity, functional activity, or enzyme inhibition properties could be located.

The indole scaffold is a common feature in many biologically active molecules, and numerous derivatives have been synthesized and characterized for a wide range of therapeutic targets. However, the pharmacological profile of a compound is highly specific to its unique chemical structure, including the position and nature of its substituents. Therefore, data from other indole derivatives cannot be reliably extrapolated to predict the activity of this compound.

Our search for information on related indole compounds yielded results on derivatives with activity at various targets, including:

  • Adrenergic Receptors: Certain indole analogs have demonstrated α1 and β1-adrenolytic activities.

  • Tubulin Polymerization: Some indole derivatives have been investigated as inhibitors of tubulin polymerization for their potential anticancer effects.

  • Fungal Targets: The indole nucleus is present in some compounds with antifungal properties.

  • Ion Channels: Substituted indoles have been explored as modulators of ion channels such as TRPM8.

  • Serotonin and Dopamine Receptors: The indole structure is a key component of the neurotransmitter serotonin and many synthetic ligands that target serotonin and dopamine receptors.

It is important to reiterate that these findings are for structurally distinct molecules and do not provide specific insights into the in vitro pharmacological profile of this compound.

Due to the absence of any specific experimental data for this compound in the public domain, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The creation of such a document would require original research to be conducted to determine the in vitro pharmacological properties of this specific compound.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-indol-4-ol, targeting researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Physicochemical Properties

This compound is a derivative of indole, a prominent heterocyclic aromatic compound. Understanding its physicochemical properties is fundamental for its application in research and development.

PropertyValueSource
CAS Number 7556-37-8[1]
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol [2]
Purity 97%
Storage Temperature Room Temperature[1]

Experimental Protocols

Synthesis of this compound[1]

A documented method for the synthesis of this compound involves the catalytic hydrogenation of a precursor compound.

Materials and Reagents:

  • 4-(benzyloxy)-1-methyl-1H-indole (0.250 g, 1.12 mmol)

  • Methanol (2.25 mL)

  • 5% Palladium on Carbon (Pd/C) catalyst (0.119 g, 1.12 mmol), pre-dried

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • In a hydrogenation unit, dissolve 4-(benzyloxy)-1-methyl-1H-indole in methanol to create a brown solution.

  • Add the pre-dried 5% Pd/C catalyst to this solution.

  • Connect the reaction mixture to the hydrogenation unit and perform three degassing operations.

  • Charge the unit with hydrogen gas.

  • Shake the reaction mixture at 40 psi hydrogen pressure for 16 hours.

  • Upon completion, dilute the reaction mixture with an additional 15 mL of methanol.

  • Filter the mixture through a layer of diatomaceous earth.

  • Wash the filter cake with 75 mL of warm methanol.

  • Concentrate the organic filtrate to yield the final product.

This procedure reportedly yields a black oily product with a 97% yield.[1]

Purification

The purification of the synthesized this compound can be achieved through filtration and concentration as described in the synthesis protocol.[1] For analogous indole derivatives, a multi-step approach involving initial extraction, column chromatography, and a final polishing step with preparative HPLC or recrystallization is recommended to achieve high purity.[3]

General Purification Workflow for Indole Derivatives [3]

G crude Crude Reaction Mixture extraction Initial Extraction (e.g., Liquid-Liquid) crude->extraction primary_purification Primary Purification (e.g., Column Chromatography) extraction->primary_purification polishing High-Purity Polishing (e.g., Preparative HPLC or Recrystallization) primary_purification->polishing final_product Final Purified Product polishing->final_product

A general workflow for the purification of indole derivatives.[3]

Spectroscopic Data

The characterization of this compound is supported by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

¹H NMR (CDCl₃): [1]

  • δ 7.07 (t, J = 8.24 Hz, 1H)

  • δ 6.92 (m, J = 8.24 Hz, 2H)

  • δ 6.52 (m, J = 2.47 Hz, 2H)

  • δ 4.60 (br s, 1H)

  • δ 3.75 (s, 3H)

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, related indole-containing compounds, such as harmala alkaloids, are known to exhibit biological activity. Harmaline, a β-carboline with a structural resemblance to the indole core, acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[4] MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters like serotonin and norepinephrine.

Hypothetical Signaling Pathway: Monoamine Oxidase Inhibition

The diagram below illustrates the general mechanism of MAO inhibition. By inhibiting MAO-A, the degradation of monoamine neurotransmitters is reduced, leading to their increased availability in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter MA_cleft Monoamine Neurotransmitter MA->MA_cleft Release receptor Receptor MA_cleft->receptor Binding MAO_A Monoamine Oxidase A (MAO-A) MA_cleft->MAO_A Degradation metabolites Inactive Metabolites MAO_A->metabolites inhibitor This compound (Hypothetical Inhibitor) inhibitor->MAO_A Inhibition

Hypothetical inhibition of MAO-A by an indole derivative.

It is important to note that the inhibitory activity of this compound on MAO-A is hypothetical and would require experimental validation.

Conclusion

This technical guide has summarized the available physicochemical data for this compound. While core properties such as molecular formula and weight are well-defined, further experimental investigation is needed to fully characterize its boiling point, pKa, logP, and solubility. The provided synthesis and purification protocols offer a foundation for obtaining this compound for research purposes. The potential for biological activity, by analogy to related indole structures, suggests that this compound may be a valuable molecule for further investigation in drug discovery and development.

References

Potential Therapeutic Targets of 1-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indol-4-ol is a heterocyclic organic molecule belonging to the indole family. While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its structural motif is a key component of pharmacologically active compounds, most notably in the realm of serotonin receptor modulation. This technical guide consolidates the available information on the potential therapeutic targets of this compound, primarily through the detailed examination of its well-studied derivative, 1-Methylpsilocin. The data presented herein strongly suggest that the 1-methyl-4-hydroxyindole scaffold is a promising starting point for the development of selective ligands for serotonin receptors, with potential applications in treating a variety of central nervous system disorders.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The substitution pattern on the indole ring significantly influences the pharmacological profile of these compounds. This compound, featuring a methyl group at the N1 position and a hydroxyl group at the C4 position, represents a specific structural class within the indole family. While this core molecule itself is not a known therapeutic agent, its derivative, 1-Methylpsilocin (3-[2-(dimethylamino)ethyl]-1-methyl-1H-indol-4-ol), has been identified as a potent and selective serotonin receptor agonist. This guide will focus on the established targets of this key derivative to infer the potential therapeutic landscape for compounds based on the this compound scaffold.

Identified Therapeutic Targets of a Key Derivative: 1-Methylpsilocin

The primary therapeutic targets identified for the this compound scaffold are serotonin (5-hydroxytryptamine, 5-HT) receptors, based on extensive studies of its tryptamine derivative, 1-Methylpsilocin.

Serotonin 5-HT2C Receptor

1-Methylpsilocin has been characterized as a selective and potent agonist at the human serotonin 5-HT2C receptor.[1] This receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the choroid plexus, hippocampus, substantia nigra, and prefrontal cortex. The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition.

Serotonin 5-HT2B Receptor

In addition to its agonist activity at the 5-HT2C receptor, 1-Methylpsilocin has been shown to act as an inverse agonist at the human 5-HT2B receptor.[1] Inverse agonism at this receptor is of therapeutic interest, as agonism at 5-HT2B receptors has been associated with cardiac valvulopathy.[2]

Serotonin 5-HT2A Receptor

1-Methylpsilocin displays a significantly lower affinity for the 5-HT2A receptor compared to the 5-HT2C receptor.[1] The 5-HT2A receptor is the primary target for classic psychedelic drugs, and its activation is associated with hallucinogenic effects. The selectivity of 1-Methylpsilocin for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced potential for psychedelic effects, which could be a desirable characteristic for certain therapeutic applications.

Quantitative Data

The following table summarizes the in vitro pharmacological data for 1-Methylpsilocin at human serotonin 5-HT2 family receptors.

CompoundTargetAssay TypeValueReference
1-Methylpsilocinh5-HT2CFunctional Assay (Calcium Mobilization)EC50 = 12 nM[1]
1-Methylpsilocinh5-HT2BFunctional AssayInverse Agonist (Ki = 38 nM)[1]
1-Methylpsilocinh5-HT2AFunctional Assay (Calcium Mobilization)EC50 = 633 nM[1]

Signaling Pathways

The activation of the 5-HT2C receptor by an agonist like 1-Methylpsilocin initiates a downstream signaling cascade. The receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 1-Methylpsilocin (Agonist) Receptor 5-HT2C Receptor Agonist->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2C Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited for determining the pharmacological profile of compounds like 1-Methylpsilocin.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Radioligands: [3H]ketanserin (for 5-HT2A), [3H]LSD (for 5-HT2B), [3H]mesulergine (for 5-HT2C).

  • Non-specific binding competitor: Mianserin or another appropriate high-affinity ligand.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets on ice. Homogenize in 20 volumes of ice-cold assay buffer. Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding competitor (e.g., 10 µM Mianserin), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing Receptor) start->prep setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate at 37°C for 60 min setup->incubate filtrate Rapid Filtration (Separate Bound from Free) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Calcium Mobilization Functional Assay

This protocol measures the functional activity of a compound as an agonist or inverse agonist.

Objective: To determine the EC50 (for agonists) or IC50 (for inverse agonists) of a test compound by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Cell Plating: Plate the cells in the microplates and grow to 80-90% confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (for agonist mode) or a reference agonist in the presence of the test compound (for antagonist/inverse agonist mode) at various concentrations.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For agonists, plot the peak fluorescence response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For inverse agonists, a decrease in basal fluorescence will be observed. Plot the decrease in fluorescence against the log of the compound concentration to determine the IC50.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate Cells Expressing Receptor start->plate_cells load_dye Load with Calcium-Sensitive Dye plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells read_baseline Measure Baseline Fluorescence wash_cells->read_baseline add_compound Add Test Compound read_baseline->add_compound measure_fluorescence Measure Fluorescence Change add_compound->measure_fluorescence analyze_data Data Analysis (Calculate EC50 or IC50) measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Therapeutic Potential and Future Directions

The selective agonist activity of 1-Methylpsilocin at the 5-HT2C receptor, coupled with its inverse agonism at the 5-HT2B receptor, suggests a promising therapeutic profile. Agonism at the 5-HT2C receptor has been explored for the treatment of:

  • Obesity: 5-HT2C agonists can reduce food intake.

  • Obsessive-Compulsive Disorder (OCD): Modulation of the serotonergic system is a key strategy in OCD treatment.

  • Schizophrenia: 5-HT2C agonists may help to ameliorate cognitive deficits.

The inverse agonism at the 5-HT2B receptor is a significant advantage, as it may mitigate the risk of cardiac valvulopathy associated with some serotonergic drugs.

Future research should focus on:

  • Direct Biological Evaluation of this compound: To date, there is a lack of published data on the direct interaction of this compound with any biological target. Screening this core molecule against a panel of receptors, particularly serotonin receptors, would be a critical first step in understanding its intrinsic activity.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold could lead to the discovery of new ligands with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of promising compounds derived from the this compound scaffold in relevant animal models of CNS disorders.

Conclusion

While this compound itself has not been established as a therapeutic agent, its chemical structure serves as a valuable foundation for the design of potent and selective serotonin receptor modulators. The detailed pharmacological profile of its derivative, 1-Methylpsilocin, highlights the potential of this scaffold to yield compounds with therapeutic utility in a range of neurological and psychiatric disorders. Further investigation into the direct biological activity of this compound and the exploration of its chemical space are warranted to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 1-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-Methyl-1H-indol-4-ol. Given the limited direct research on this specific scaffold, this document focuses on the closely related and extensively studied analogs of psilocin (4-hydroxy-N,N-dimethyltryptamine), which share the core 4-hydroxyindole moiety and provide significant insights into the structure-activity relationships (SAR) and pharmacological profiles relevant to this compound.

Core Structure and Rationale

This compound is a heterocyclic compound featuring a bicyclic indole structure with a methyl group on the pyrrole nitrogen and a hydroxyl group at the 4-position of the benzene ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to the neurotransmitter serotonin and the psychedelic compound psilocin. The 4-hydroxyindole moiety is a key pharmacophore for interaction with serotonin receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelic drugs.[1][2] Understanding the SAR of this core structure is crucial for the design of novel therapeutic agents targeting the serotonergic system for the treatment of various neuropsychiatric disorders.

Synthetic Strategies

The synthesis of this compound and its analogs generally involves the initial construction of the 4-hydroxyindole core, followed by N-methylation and subsequent modifications.

Synthesis of the 4-Hydroxyindole Core

A common and direct method for the synthesis of 4-hydroxyindole is through the Vilsmeier-Haack formylation of a suitable precursor, followed by cyclization.[3] An alternative route involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine, which then undergoes cyclization and aromatization.[4]

N-Methylation and Derivatization

Once the 4-hydroxyindole core is obtained, N-methylation can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Further derivatization can be performed by introducing substituents at various positions of the indole ring or by modifying the 4-hydroxy group. For instance, O-acetylation of the hydroxyl group can be performed to create prodrugs.[1][2]

General Experimental Protocol for Synthesis of Psilocin Analogs

The following is a general protocol adapted from the synthesis of psilocin, which can be modified for the synthesis of other 4-hydroxy-N,N-dialkyltryptamines.[5]

  • Acylation of 4-acetoxyindole: 4-acetoxyindole is reacted with oxalyl chloride to yield the corresponding ketoamide precursor.

  • Amination: The ketoamide is then treated with a solution of the desired dialkylamine (e.g., dimethylamine, diethylamine) to introduce the side chain.

  • Reduction: The resulting intermediate is reduced using a reducing agent like lithium aluminum hydride (LAH) to yield the 4-hydroxy-N,N-dialkyltryptamine.

  • Purification: The final product is purified using chromatographic techniques.

Structural Analogs and Biological Activity

The biological activity of this compound analogs is primarily determined by their interaction with serotonin receptors. The following tables summarize the quantitative data for a series of psilocin analogs, providing insights into the SAR of the 4-hydroxyindole scaffold.

In Vitro 5-HT₂ Receptor Functional Activity

The functional activity of these compounds is often assessed using calcium mobilization assays in cells expressing the human 5-HT₂ receptors.

Compound5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
PsilocinMeMe19.34.612.3
4-HO-METMeEt13.53.910.5
4-HO-DETEtEt18.26.221.9
4-HO-MPTMePr15.15.520.4
4-HO-DPTPrPr33.115.8102
4-HO-MIPTMeiPr24.511.5117
4-HO-DIPTiPriPr10851.31122

Data adapted from a study on psilocybin analogues.[6]

In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response in mice is a behavioral proxy for 5-HT₂A receptor activation in vivo and is a hallmark of psychedelic compounds.

CompoundHTR ED₅₀ (μmol/kg)
PsilocinMeMe0.81
4-HO-METMeEt0.65
4-HO-DETEtEt1.05
4-HO-MPTMePr1.01
4-HO-DPTPrPr1.95
4-HO-MIPTMeiPr1.98
4-HO-DIPTiPriPr3.46

Data adapted from a study on psilocybin analogues.[6][7]

Structure-Activity Relationship Summary

The data reveals several key SAR trends for 4-hydroxyindole derivatives:

  • N-Alkyl Substituents: The size and branching of the N,N-dialkyl substituents significantly influence potency. Smaller, less bulky substituents like methyl and ethyl groups generally lead to higher potency at 5-HT₂A receptors.[6] Increasing the size of the alkyl groups tends to decrease potency.[6]

  • O-Acetylation: Acetylation of the 4-hydroxy group to form a prodrug, such as in 4-AcO-DMT, reduces in vitro potency at the 5-HT₂A receptor by about 10- to 20-fold.[1][2] However, in vivo, these acetylated compounds are readily deacetylated to the active 4-hydroxy form, resulting in similar behavioral effects to the parent compound.[1][2]

Signaling Pathways and Experimental Workflows

Serotonin 5-HT₂A Receptor Signaling Pathway

The primary mechanism of action for many 4-hydroxyindole derivatives involves the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 4-Hydroxyindole Analog Ligand->Receptor Binds to Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Cascades Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT₂A Receptor Signaling Cascade.

General Workflow for Synthesis and Screening of Analogs

The development of novel this compound derivatives follows a structured workflow from design to in vivo testing.

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation A Computational Modeling & SAR Analysis B Chemical Synthesis of Analogs A->B C Purification & Characterization B->C D In Vitro Receptor Binding Assays C->D E In Vitro Functional Assays (e.g., Ca²⁺ Flux) D->E F In Vivo Behavioral Studies (e.g., HTR) E->F G Lead Optimization F->G G->A Iterative Improvement

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serotonergic agents. By leveraging the extensive research on the closely related psilocin analogs, researchers can apply established synthetic methodologies and SAR principles to design and evaluate new compounds with tailored pharmacological profiles. The data presented in this guide highlights the critical role of N-alkyl substituents in modulating potency and the potential of prodrug strategies to improve pharmacokinetic properties. Further exploration of this chemical space may lead to the discovery of valuable research tools and therapeutic candidates for a range of neurological and psychiatric conditions.

References

Discovery and Synthesis of Novel Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique ability to mimic protein structures and bind to various receptors makes it a "privileged scaffold" in drug discovery.[1][4] This guide provides an in-depth overview of modern synthetic methodologies for creating novel indole derivatives, summarizes recent discoveries of bioactive compounds, and details the experimental protocols and mechanisms of action relevant to their development as therapeutic agents.

I. Modern Synthetic Methodologies for Indole Ring Construction

The construction of the indole core has evolved significantly from classical methods to highly efficient metal-catalyzed reactions. These modern techniques offer broader functional group tolerance, milder reaction conditions, and access to a wider array of complex derivatives.[5][6]

A. The Fischer Indole Synthesis

A classic and robust method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a-sigmatropic rearrangement to form the indole.[7][8]

Generalized Experimental Protocol: Fischer Indole Synthesis [9][10]

  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the selected ketone or aldehyde (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials.

  • Indolization: Add an acid catalyst to the reaction mixture. Catalysts can range from Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (pTSA) to Lewis acids like zinc chloride (ZnCl₂).[7][8]

  • Heating: Heat the mixture to the appropriate temperature (typically 80-180 °C), often under reflux, for several hours (e.g., 15 hours).[9][10] Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water to precipitate the crude product.[9]

  • Neutralization & Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution. If the product is not a solid, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. The crude product (solid or extracted residue) is then purified, typically by recrystallization from a solvent like ethanol or by column chromatography on silica gel.[9]

B. The Larock Indole Synthesis (Palladium-Catalyzed)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[2][5] This method is highly valued for its regioselectivity and broad substrate scope.[2][11]

Generalized Experimental Protocol: Larock Indole Synthesis [2][6]

  • Reaction Setup: To a dry Schlenk flask, add the o-iodoaniline (1.0 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and an additive like lithium chloride (LiCl, 1.0 eq) under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Catalyst Addition: Add the palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 10 mol%) to the flask.[2]

  • Solvent and Substrate Addition: Add an anhydrous solvent, commonly dimethylformamide (DMF), followed by the disubstituted alkyne (1.2-2.0 eq).[2]

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) for 12-24 hours. Monitor the progress by TLC.[2]

  • Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.

II. Discovery of Novel Bioactive Indole Compounds

Recent research has yielded a multitude of novel indole derivatives with potent biological activities, particularly as anticancer agents. These compounds often function by targeting critical cellular machinery like microtubules or key signaling enzymes.[12][13]

A. Indole-Based Tubulin Polymerization Inhibitors

Tubulin inhibitors are a cornerstone of cancer chemotherapy.[14] They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][15] Numerous indole derivatives have been developed that bind to the colchicine site on β-tubulin, inhibiting microtubule assembly.[13][16]

B. Indole-Based Kinase and Enzyme Inhibitors

Indole derivatives have been successfully designed as inhibitors of various enzymes crucial for cancer cell survival and proliferation. This includes targets like Lysine-Specific Demethylase 1 (LSD1), a key promoter in acute myeloid leukemia, and kinases such as EGFR and SRC.[3][17]

Data on Selected Bioactive Indole Compounds

The following tables summarize quantitative data for recently developed indole derivatives, highlighting their potent anticancer activities.

Table 1: Cytotoxicity of Indole-Based Tubulin Inhibitors

Compound ID Target Cancer Cell Line IC₅₀ (µM) Reference
5m A549 (Lung) 0.11 [13]
5m HeLa (Cervical) 0.14 [13]
11c PC-3 (Prostate) 3.12 [16]
11f PC-3 (Prostate) 5.21 [16]
35a A549 (Lung) 0.51 [13]
35a HeLa (Cervical) 0.65 [13]
7g DU-145 (Prostate) 0.68 [13]

| 8f | DU-145 (Prostate) | 0.54 |[13] |

Table 2: Enzyme Inhibition and Cytotoxicity of Other Indole Derivatives

Compound ID Target Enzyme/Cell Line IC₅₀ (µM) Reference
9e LSD1 (Enzyme) 1.230 [3]
5f MDA-MB-468 (Breast Cancer) 8.2 [18]
5f MCF-7 (Breast Cancer) 13.2 [18]
16 SRC Kinase (Enzyme) 0.002 [17]
5f (UA derivative) SMMC-7721 (Hepatocarcinoma) 0.56 [19]

| 5f (UA derivative) | HepG2 (Hepatocarcinoma) | 0.91 |[19] |

III. Visualizing Workflows and Mechanisms

A. Experimental and Synthetic Workflows

The development pipeline for novel compounds follows a structured path from conception to biological evaluation. The synthesis of indole derivatives, such as those derived from curcumin, often involves classical reactions like the Claisen-Schmidt condensation.[20][21]

G General Drug Discovery Workflow cluster_char Characterization Start Starting Materials (e.g., Indole-3-carboxaldehyde) React Chemical Synthesis (e.g., Claisen-Schmidt) Start->React Purify Purification (Column Chromatography) React->Purify Spec Spectroscopic Analysis (NMR, MS) Purify->Spec EnzymeAssay In Vitro Enzyme Assay (e.g., Tubulin Polymerization) Spec->EnzymeAssay CellAssay Cell-Based Assay (Cytotoxicity, IC50) EnzymeAssay->CellAssay Apoptosis Mechanism Studies (Apoptosis, Cell Cycle) CellAssay->Apoptosis

A typical workflow from synthesis to biological evaluation.

G Larock Indole Synthesis Catalytic Cycle Pd0 Pd(0) PdII_Aniline Aryl-Pd(II)-X Complex Pd0->PdII_Aniline PdII_Alkyne Alkyne-Coordinated Complex PdII_Aniline->PdII_Alkyne Ligand Exchange Vinyl_Pd Vinylic Palladium Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Palladacycle Six-Membered Palladacycle Vinyl_Pd->Palladacycle Intramolecular Cyclization Palladacycle->Pd0 Catalyst Regeneration Indole 2,3-Disubstituted Indole Palladacycle->Indole Reductive Elimination Aniline o-Iodoaniline Aniline->Pd0 Oxidative Addition Alkyne Disubstituted Alkyne Alkyne->PdII_Alkyne

Catalytic cycle of the Larock indole synthesis.
B. Signaling Pathways Targeted by Indole Compounds

Many bioactive indoles exert their effects by modulating intracellular signaling pathways that control cell growth, proliferation, and survival.

1. Microtubule Dynamics

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[15] Inhibitors can either prevent polymerization (destabilizers, like vinca alkaloids) or prevent depolymerization (stabilizers, like taxanes). Both actions disrupt the delicate balance required for mitosis, leading to cell cycle arrest and apoptosis.[14][22]

G Mechanism of Tubulin Polymerization Inhibitors cluster_normal Normal Microtubule Dynamics cluster_inhibited Inhibited Dynamics Tubulin α/β-Tubulin Dimers Poly Polymerization Tubulin->Poly Inhibitor Indole-Based Inhibitor (Colchicine Site Binder) Tubulin->Inhibitor Spindle Functional Mitotic Spindle Poly->Spindle Depoly Depolymerization Depoly->Tubulin Spindle->Depoly Block Polymerization Blocked Inhibitor->Block Arrest Mitotic Arrest (G2/M) Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Indole inhibitors disrupt microtubule polymerization.

2. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular cascade that promotes cell survival and proliferation.[23][24] It is frequently overactive in many cancers. The pathway is initiated when growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K. PI3K then phosphorylates PIP2 to PIP3, which acts as a docking site for kinases like PDK1 and Akt, leading to Akt activation.[25][26] Activated Akt then phosphorylates numerous downstream targets to suppress apoptosis and promote cell growth.[1][24]

G PI3K/Akt Signaling Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Survival Cell Survival & Proliferation Downstream->Survival Promotes PTEN PTEN PTEN->PIP3 Inhibits

Overview of the pro-survival PI3K/Akt signaling pathway.

IV. Key Experimental Protocols: Biological Assays

A. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.[27][28]

  • Preparation: Reconstitute lyophilized, high-purity (>99%) porcine tubulin on ice with a general tubulin buffer. Prepare a tubulin polymerization buffer containing GTP.

  • Reaction Mixture: In a 96-well plate, add the tubulin polymerization buffer, a fluorescence reporter, and the test indole compound at various concentrations (or a vehicle control, e.g., DMSO).

  • Initiation: Add the cold tubulin solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Analysis: Polymerization of tubulin into microtubules increases the fluorescence signal. Compare the polymerization curves of compound-treated samples to controls. Inhibitors will show a reduced rate and extent of fluorescence increase. Calculate IC₅₀ values from dose-response curves.[16]

B. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel indole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[18][19]

V. Conclusion

The indole nucleus remains a highly productive scaffold for the discovery of new therapeutic agents. Advances in synthetic chemistry, particularly with metal-catalyzed methods, have greatly expanded the accessible chemical space for novel indole derivatives.[10][25] The compounds highlighted in this guide demonstrate potent and specific activities against critical cancer targets like tubulin and various signaling enzymes. The continued integration of efficient synthesis, mechanism-based screening, and detailed biological evaluation will undoubtedly lead to the development of the next generation of indole-based therapeutics.

References

1-Methyl-1H-indol-4-ol: An In-Depth Technical Guide to its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific stability and degradation studies on 1-Methyl-1H-indol-4-ol. This guide, therefore, provides a comprehensive overview based on the established chemistry of the indole nucleus and related substituted indoles. The information herein is intended to be a predictive resource to guide research and development.

Executive Summary

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding its stability and degradation profile is critical for its development as a potential therapeutic agent. This document outlines the predicted stability of this compound and its likely degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Methodologies for conducting forced degradation studies and for the analysis of potential degradation products are also detailed.

Introduction to this compound

This compound belongs to the hydroxyindole class of compounds. The indole ring is an electron-rich aromatic system, making it susceptible to oxidative degradation. The presence of a hydroxyl group on the benzene portion of the indole ring and a methyl group on the nitrogen atom will influence its electronic properties and, consequently, its stability and degradation pathways. The N-methylation is known to inhibit certain degradation pathways that involve the indole nitrogen.

Predicted Stability Profile

The stability of this compound is expected to be influenced by several factors, including pH, light, temperature, and the presence of oxidizing agents. Based on the chemistry of related indole derivatives, the following predictions can be made:

  • Oxidative Stability: The indole ring system is generally prone to oxidation. The hydroxyl group at the 4-position may further activate the ring towards oxidation. Degradation is likely to be initiated by the formation of radical intermediates or through direct reaction with oxidizing agents.

  • Photostability: Many indole-containing compounds are known to be light-sensitive. Exposure to UV or visible light could lead to photodegradation, potentially through radical-mediated pathways.

  • Thermal Stability: The thermal stability of this compound will be dependent on its physical form (solid-state vs. solution) and the presence of other excipients. In the solid state, it is expected to be relatively stable at ambient temperatures.

  • pH Stability: The stability of this compound in aqueous solutions is expected to be pH-dependent. While the N-methyl group prevents certain acid-catalyzed reactions, the overall molecule may exhibit instability under strongly acidic or basic conditions.

Predicted Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[1] The goal is to generate degradation products that could form under normal storage conditions over a longer period.

Oxidative Degradation

Oxidation is anticipated to be a primary degradation pathway for this compound. The electron-rich indole nucleus is susceptible to attack by oxidizing agents.[2] Hydroxylation of the indole ring, particularly at the C2 and C3 positions, is a common initial step in the oxidative degradation of indoles, leading to the formation of oxindoles and isatins.[2][3]

G A This compound C Hydroxylated Intermediates (e.g., at C2, C3, C5, C6, C7) A->C Hydroxylation B Oxidative Stress (e.g., H₂O₂, light, air) D Ring-Opened Products C->D Ring Cleavage E Polymeric Degradants C->E Polymerization

Caption: Predicted Oxidative Degradation Pathway of this compound.

Photolytic Degradation

Photodegradation is often initiated by the absorption of light, leading to the formation of excited states that can undergo various reactions. For indole derivatives, this can result in the formation of radical species, leading to a complex mixture of degradation products.

G A This compound C Excited State A->C Absorption B Light Exposure (UV/Visible) D Radical Intermediates C->D Intersystem Crossing E Photo-oxidation Products D->E Reaction with O₂ F Polymeric Products D->F Polymerization

Caption: Predicted Photolytic Degradation Pathway of this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common industry practices. The extent of degradation should ideally be in the range of 5-20% to avoid the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug.[4]

General Experimental Workflow

G cluster_0 Stress Conditions A Hydrolytic (Acidic, Basic, Neutral) F Stressed Samples A->F B Oxidative (e.g., H₂O₂) B->F C Photolytic (UV/Visible Light) C->F D Thermal (Dry Heat, Humidity) D->F E This compound (in solution or solid state) E->A E->B E->C E->D G Control Samples (Unstressed) E->G H Analytical Method (e.g., HPLC, LC-MS) F->H G->H I Data Analysis H->I J Identification of Degradation Products I->J K Pathway Elucidation J->K

Caption: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • Reagent: 0.1 M Hydrochloric Acid (HCl).

    • Procedure: Dissolve this compound in a suitable solvent and add 0.1 M HCl. The mixture is typically heated (e.g., at 60°C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Basic Hydrolysis:

    • Reagent: 0.1 M Sodium Hydroxide (NaOH).

    • Procedure: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. The mixture is typically heated (e.g., at 60°C) for a specified period. Samples are withdrawn, neutralized, and analyzed.

  • Neutral Hydrolysis:

    • Reagent: Water.

    • Procedure: Dissolve this compound in water and heat (e.g., at 60°C). Samples are withdrawn at various time points and analyzed.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂).

  • Procedure: Dissolve this compound in a suitable solvent and add 3% H₂O₂. The reaction is typically carried out at room temperature. Samples are taken at different time intervals for analysis.

Photolytic Degradation
  • Light Source: A calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Procedure: Expose a solution of this compound and a solid sample to the light source. A dark control sample should be stored under the same conditions but protected from light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter. Samples are analyzed after exposure.

Thermal Degradation
  • Conditions: High temperature (e.g., 60°C or 80°C) with and without humidity.

  • Procedure: Solid samples of this compound are exposed to elevated temperatures in a stability chamber. For studies with humidity, a controlled humidity chamber is used. Samples are analyzed at specified time points.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for organizing experimental results from forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of DegradantsMajor Degradant (RT)
Acidic Hydrolysis0.1 M HCl
Basic Hydrolysis0.1 M NaOH
Neutral HydrolysisWater
Oxidative3% H₂O₂
Photolytic (Solution)ICH Q1B
Photolytic (Solid)ICH Q1B
Thermal (Dry Heat)
Thermal (Humidity)

Table 2: Quantitative Analysis of this compound and its Degradation Products

SampleRetention Time (min)Peak Area% Assay of this compound% Area of Degradant
Control
This compound100N/A
Stressed Sample (e.g., Acidic Hydrolysis)
This compoundN/A
Degradant 1N/A
Degradant 2N/A

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradation products.

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Conclusion

While specific experimental data on the stability and degradation of this compound is not currently available in the public domain, this technical guide provides a predictive framework based on the known chemistry of the indole scaffold. The primary degradation pathways are anticipated to be oxidation and photolysis. The provided experimental protocols for forced degradation studies offer a systematic approach for researchers and drug development professionals to elucidate the stability profile of this compound. The development of a validated, stability-indicating analytical method is paramount for accurately assessing the stability and identifying any potential degradation products. The information and methodologies presented herein will serve as a valuable resource for the further development of this compound.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 1-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-Methyl-1H-indol-4-OL. The method is suitable for routine analysis in research and drug development settings. The protocol outlines procedures for sample preparation, chromatographic conditions, and data analysis. This method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for researchers and scientists.

Introduction

This compound is a small molecule belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This application note presents a validated HPLC method developed for the specific quantification of this compound, addressing the need for a reliable analytical procedure. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing a cost-effective and efficient solution for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Human plasma (or other relevant biological matrix)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions

A summary of the optimal HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Human Plasma)

This protocol utilizes protein precipitation for sample cleanup.[2][3]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1.0 mL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the filtered supernatant into the HPLC system.

Data Presentation

The performance of this HPLC method was evaluated for its linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50759,800
1001,521,500
Correlation Coefficient (r²) 0.9998
Precision and Accuracy

The precision and accuracy of the method were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=9)Accuracy (%)
Low2.51.82.5102.3
Medium201.21.999.5
High800.91.5101.1

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow of the HPLC method for the quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Protein Precipitation) hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep Standard Preparation (Serial Dilution) standard_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (@ 280 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where an indole derivative might play a role, for contextual understanding within drug development.

signaling_pathway Indole This compound Receptor Membrane Receptor Indole->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway involving an indole derivative.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The simple isocratic method, coupled with a straightforward sample preparation procedure, allows for high-throughput analysis. The method has been shown to be linear, precise, and accurate over a relevant concentration range, making it suitable for a variety of applications in pharmaceutical and biomedical research.

References

Application Notes & Protocols: In Vitro Assay Design for 1-Methyl-1H-indol-4-ol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for designing and executing a series of in vitro assays to characterize the biological activity of 1-Methyl-1H-indol-4-ol. Due to its structural similarity to known serotonergic compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine), the proposed screening cascade focuses on evaluating the compound's potential interaction with serotonin receptors, specifically the 5-HT2A receptor.[1][2][3] The protocols herein describe a primary functional assay to detect Gq-coupled receptor activation, a secondary binding assay to confirm direct receptor interaction, and a standard cytotoxicity assay to rule out non-specific effects.

Background and Rationale

This compound is a tryptamine derivative. Many compounds in this class, particularly those with a 4-hydroxyindole scaffold, are known to interact with the central nervous system. The prototypical example, psilocin, is a potent agonist at the serotonin 2A receptor (5-HT2A).[1][2] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a Gq/G11 signaling cascade.[4][5] This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[4][5][6] Therefore, a logical first step in characterizing this compound is to assess its ability to modulate this specific pathway.

This application note outlines a three-step in vitro screening cascade:

  • Primary Functional Screen: A cell-based calcium flux assay to detect agonist activity at the 5-HT2A receptor.

  • Secondary Binding Screen: A radioligand binding assay to determine if the compound directly binds to the 5-HT2A receptor and to quantify its binding affinity (Ki).

  • Cytotoxicity Counter-Screen: A cell viability assay to ensure that any observed activity in the primary screen is not a result of cellular toxicity.

Signaling Pathway and Experimental Workflow

5-HT2A Receptor Signaling Pathway

The diagram below illustrates the Gq-coupled signaling cascade initiated by agonist binding to the 5-HT2A receptor, leading to a measurable increase in intracellular calcium.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release (from ER) ip3->ca_release response Cellular Response ca_release->response compound This compound (Test Compound) compound->receptor Binds

Caption: 5-HT2A receptor Gq signaling cascade.

Overall Experimental Workflow

The following workflow provides a logical progression for characterizing the compound's activity, from initial broad screening to more specific validation assays.

Screening_Workflow start Start: This compound primary_assay Primary Screen: Calcium Flux Assay (Agonist Mode) start->primary_assay decision Activity Observed? primary_assay->decision secondary_assay Secondary Screen: Radioligand Binding Assay decision->secondary_assay Yes inactive Compound Inactive or Off-Target decision->inactive No counter_screen Counter-Screen: Cytotoxicity Assay (e.g., MTT) secondary_assay->counter_screen counter_screen->inactive Cytotoxic active Confirmed 5-HT2A Agonist (Non-Cytotoxic) counter_screen->active Not Cytotoxic

Caption: In vitro screening cascade for this compound.

Experimental Protocols

Protocol 1: 5-HT2A Calcium Flux Functional Assay

This assay measures the ability of this compound to act as an agonist by detecting the release of intracellular calcium in cells expressing the human 5-HT2A receptor.[6][7][8]

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[6]

  • Assay Medium: Serum-free DMEM/F-12.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (anion transport inhibitor, if required for the cell line).[7]

  • Control Agonist: Serotonin (5-HT).

  • Control Antagonist: Ketanserin.[4]

  • Test Compound: this compound, dissolved in DMSO (10 mM stock).

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Workflow Diagram:

Calcium_Flux_Workflow A 1. Seed 5-HT2A cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Incubate (e.g., 60 min, 37°C) C->D E 5. Place plate in reader. Measure baseline fluorescence D->E F 6. Add test compound/controls and immediately measure fluorescence E->F G 7. Analyze data: Calculate EC₅₀ F->G

Caption: Workflow for the Calcium Flux Assay.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into black, clear-bottom microplates at a density optimized for 90-100% confluency on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).[7] Incubate overnight at 37°C, 5% CO₂.

  • Compound Plating: Prepare a serial dilution of this compound in assay medium. Also prepare dilutions of the control agonist (Serotonin) and vehicle (DMSO).

  • Dye Loading: Remove the culture medium from the cells. Add the calcium-sensitive dye loading buffer (prepared according to the manufacturer's instructions, often containing probenecid) to each well.[7]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]

  • Measurement: Place the cell plate into the kinetic plate reader. Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).

  • Compound Addition & Reading: Establish a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the test compounds and controls from the compound plate and continues to record the fluorescence signal for 2-3 minutes.

  • Data Analysis: The change in fluorescence (Max peak - Baseline) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect relative to the control agonist).

Protocol 2: 5-HT2A Radioligand Binding Assay

This biochemical assay determines if the compound directly competes with a known radiolabeled ligand for binding to the 5-HT2A receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing a high level of human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or [¹²⁵I]-DOI.[5]

  • Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM Spiperone or unlabeled DOI).[4][5]

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test Compound: this compound, dissolved in DMSO.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid and a scintillation counter.

  • Cell harvester.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound or controls.

    • Total Binding: Contains buffer, membranes, and radioligand.

    • Non-Specific Binding (NSB): Contains buffer, membranes, radioligand, and a high concentration of non-labeled ligand.

    • Test Compound: Contains buffer, membranes, radioligand, and a serial dilution of this compound.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[5]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percent inhibition caused by the test compound at each concentration.

    • Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: MTT Cytotoxicity Assay

This assay assesses the effect of the compound on cell viability, ensuring that observed functional activity is not due to toxicity.

Materials:

  • The same cell line used in the primary functional assay (e.g., HEK293-5HT2A).

  • Complete culture medium (DMEM/F-12 + 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or acidified isopropanol).

  • Clear, flat-bottom 96-well plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight, as in Protocol 1.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Incubate for a period relevant to the primary assay (e.g., 2-24 hours). Include wells with untreated cells (100% viability) and cells treated with a known cytotoxic agent (positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm.

  • Data Analysis:

    • Calculate percent viability for each concentration: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.

    • Plot percent viability versus compound concentration to determine the CC₅₀ (concentration for 50% reduction in cell viability).

Data Presentation

Quantitative results from the assays should be summarized for clear comparison.

Table 1: Summary of In Vitro Activity of this compound

Assay Parameter This compound Serotonin (Control)
5-HT2A Calcium Flux EC₅₀ (nM) Value 14.0[6]
Emax (% of Serotonin) Value 100%
5-HT2A Binding IC₅₀ (nM) Value 10[5]
Ki (nM) Value N/A

| MTT Cytotoxicity | CC₅₀ (µM) | Value | N/A |

N/A: Not Applicable

Interpretation:

  • A potent EC₅₀ with a high Emax in the calcium flux assay suggests agonist activity.

  • A potent Ki in the binding assay confirms direct interaction with the receptor.

  • A CC₅₀ value at least 10-fold higher than the EC₅₀ and Ki values indicates that the observed activity is not due to general cytotoxicity.

References

Application Notes and Protocols for Cell-Based Assays with 1-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-4-ol is a member of the indole family, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] The specific biological activities of this compound are not yet extensively characterized, presenting an opportunity for novel discoveries in drug development.

These application notes provide a comprehensive set of protocols for the initial biological characterization of this compound using common cell-based assays. The described methodologies will enable researchers to assess its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression in cancer cell lines. Furthermore, a protocol for a general kinase inhibition assay is included, as many indole derivatives have been identified as kinase inhibitors.

Compound Information

PropertyValueSource
Chemical Name This compoundChemicalBook[5]
CAS Number 7556-37-8ChemicalBook[5], Sigma-Aldrich
Molecular Formula C9H9NOChemicalBook[5], Sigma-Aldrich
Molecular Weight 147.17 g/mol ChemicalBook[5]

Safety and Handling

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6][7][8]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[6][9][10] Wash hands thoroughly after handling.[9][10] Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[9][10]

Researchers should always consult the supplier-specific SDS upon receipt of the compound and handle it in a properly ventilated chemical fume hood.

Experimental Protocols

Preparation of Stock Solution

The solubility of this compound should be empirically determined. Based on the properties of similar compounds, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
e.g., HeLa24Experimental Value
48Experimental Value
72Experimental Value
e.g., MCF-724Experimental Value
48Experimental Value
72Experimental Value
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay identifies and quantifies apoptotic and necrotic cells following treatment with this compound using flow cytometry.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

Table 2: Induction of Apoptosis by this compound

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control0Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compounde.g., 0.5 x IC50Experimental ValueExperimental ValueExperimental ValueExperimental Value
e.g., 1 x IC50Experimental ValueExperimental ValueExperimental ValueExperimental Value
e.g., 2 x IC50Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0Experimental ValueExperimental ValueExperimental Value
This compounde.g., 0.5 x IC50Experimental ValueExperimental ValueExperimental Value
e.g., 1 x IC50Experimental ValueExperimental ValueExperimental Value
e.g., 2 x IC50Experimental ValueExperimental ValueExperimental Value
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of this compound to inhibit the activity of a specific kinase.[16][17]

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound stock solution

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a white, opaque plate, add the diluted compound or vehicle control.

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for the recommended time at the optimal temperature.

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagents as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

Data Presentation:

Table 4: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)
e.g., Kinase AExperimental Value
e.g., Kinase BExperimental Value
e.g., Kinase CExperimental Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_mechanistic Mechanistic Assay cluster_analysis Data Analysis compound This compound Stock Solution viability Cell Viability (MTT Assay) compound->viability apoptosis Apoptosis Assay (Annexin V/PI) compound->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) compound->cell_cycle kinase Kinase Inhibition Assay compound->kinase cells Cell Line Culture cells->viability cells->apoptosis cells->cell_cycle ic50 IC50 Determination viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis cell_cycle->flow_analysis kinase_ic50 Kinase IC50 kinase->kinase_ic50

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway cluster_cell Cancer Cell compound This compound target Potential Target (e.g., Kinase) compound->target Inhibits proliferation Cell Proliferation target->proliferation Promotes target->proliferation survival Cell Survival target->survival Promotes target->survival cell_cycle_arrest Cell Cycle Arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for 1-Methyl-1H-indol-4-OL in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a core structure in many biologically active compounds, and its derivatives have garnered significant interest in oncology for their potential as anti-cancer agents.[1][2][3] These compounds are known to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][4] 1-Methyl-1H-indol-4-OL is an indole derivative with potential for investigation as a therapeutic agent. While specific data on this compound is limited, this document provides a comprehensive guide for its application in cancer cell line research, based on the activities of structurally related indole compounds. These notes offer detailed protocols for evaluating its cytotoxic effects, its ability to induce apoptosis, and for elucidating its mechanism of action by examining key signaling pathways.

Hypothesized Signaling Pathway of this compound

Based on the known mechanisms of other indole derivatives, it is hypothesized that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR and NF-κB signaling pathways. These pathways are central regulators of cell growth, proliferation, and survival, and their inhibition can lead to apoptosis and a reduction in tumor cell viability.[2][4][5]

Hypothesized_Signaling_Pathway Compound This compound PI3K PI3K Compound->PI3K inhibits NFkB_pathway IKK Compound->NFkB_pathway inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation IkB IκBα NFkB_pathway->IkB NFkB NF-κB (p65/p50) Nucleus NF-κB (nucleus) NFkB->Nucleus translocates Nucleus->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibits

Caption: Hypothesized signaling pathway of this compound.

Data Presentation

Quantitative data from the described experimental protocols should be summarized in clearly structured tables for straightforward comparison.

Table 1: Cell Viability (IC50 Values)

Cell Line Compound Incubation Time (h) IC50 (µM)
MCF-7 (Breast) This compound 48 Value
PC-3 (Prostate) This compound 48 Value
HCT116 (Colon) This compound 48 Value

| A549 (Lung) | this compound | 48 | Value |

Table 2: Apoptosis Analysis

Cell Line Treatment (24h) % Early Apoptosis % Late Apoptosis % Necrosis
MCF-7 Vehicle Control Value Value Value
MCF-7 This compound (IC50) Value Value Value
PC-3 Vehicle Control Value Value Value

| PC-3 | this compound (IC50) | Value | Value | Value |

Table 3: Protein Expression Analysis (Western Blot)

Cell Line Treatment (24h) p-Akt/Akt Ratio Cleaved Caspase-3
MCF-7 Vehicle Control Value Value
MCF-7 This compound (IC50) Value Value
PC-3 Vehicle Control Value Value

| PC-3 | this compound (IC50) | Value | Value |

Experimental Workflow

The general workflow for evaluating the in vitro effects of this compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Seeding Cell Line Seeding (e.g., MCF-7, PC-3) Viability Cell Viability Assay (MTT) Cell_Seeding->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Cell_Seeding->Apoptosis Western_Blot Western Blot Analysis (e.g., Akt, Caspase-3) Cell_Seeding->Western_Blot Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Prep->Viability Compound_Prep->Apoptosis Compound_Prep->Western_Blot IC50 IC50 Determination Viability->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Compound Treatment: Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols for 1-Methyl-1H-indol-4-OL and its Analogs as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-indole derivatives as a promising class of tubulin polymerization inhibitors for cancer research and therapy. While specific data for 1-Methyl-1H-indol-4-OL is not extensively available in public literature, the broader family of 1-methyl-1H-indole analogs has demonstrated significant potential. This document outlines the mechanism of action, presents key quantitative data for representative compounds, and offers detailed protocols for essential experiments.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions such as cell division, intracellular transport, and the maintenance of cell shape.[1][2][3] Their critical involvement in the formation of the mitotic spindle during mitosis makes them a well-validated target for the development of anticancer drugs.[4] Agents that interfere with microtubule dynamics can lead to mitotic arrest and ultimately induce apoptosis in rapidly dividing cancer cells.[3]

The indole scaffold is a "privileged" structure in medicinal chemistry, and numerous indole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[5][6] Specifically, derivatives of the 1-methyl-1H-indole core have been synthesized and shown to exhibit significant anti-proliferative activities by disrupting microtubule function, often by binding to the colchicine-binding site on β-tubulin.[5][7]

Mechanism of Action

1-Methyl-1H-indole derivatives typically function as microtubule-destabilizing agents. They bind to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule dynamics has several downstream effects within the cell:

  • Inhibition of Mitotic Spindle Formation: During mitosis, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes into daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle.

  • Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[5][7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[8]

A 1-Methyl-1H-indole Derivative B Binds to Tubulin Dimers A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Network C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G

Caption: Mechanism of action for 1-methyl-1H-indole derivatives.

Data Presentation

The following table summarizes the in vitro activity of several representative 1-methyl-1H-indole derivatives from published studies. This data highlights the potential of this chemical class as potent tubulin polymerization inhibitors and anti-proliferative agents.

Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
e19 *Tubulin Polymerization2.12HeLa0.21[7]
A5490.25
MCF-70.31
HCT1160.28
7d Tubulin PolymerizationNot ReportedHeLa0.52[5]
MCF-70.34
HT-290.86
T115 Tubulin PolymerizationNot ReportedHeLaNot Reported[9]
Compound 13 Tubulin Polymerization1.7Multiple Lines0.038 (mean)[10]

*e19: 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide *7d: N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide *T115: 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole *Compound 13: 1-(4'-Indolyl)-4,5,6-trimethoxyindole

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a test compound on the polymerization of purified tubulin in vitro.

A Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Fluorescent Reporter) C Initiate Polymerization by Adding Tubulin Mix A->C B Add Test Compound/Controls to 96-well Plate B->C D Incubate at 37°C in Plate Reader C->D E Measure Fluorescence Intensity Over Time D->E F Plot Polymerization Curves and Analyze Data E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (10 mM stock)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (e.g., this compound analog)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (e.g., Paclitaxel - a stabilizer)

  • Vehicle control (e.g., DMSO)

  • 96-well, black, flat-bottom plate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation:

    • Pre-warm the microplate reader to 37°C.

    • Prepare 10x stocks of the test compound, positive, and negative controls in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%).

    • On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[2]

  • Assay Setup:

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.[2]

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[2]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • The IC50 value can be determined by plotting the area under the curve (AUC) or the maximum polymerization rate against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

A Seed Cells in a 96-well Plate B Treat Cells with Test Compound (Varying Concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent to Each Well C->D E Incubate for 2-4 hours to Allow Formazan Formation D->E F Solubilize Formazan Crystals with DMSO or Solubilization Buffer E->F G Measure Absorbance at 570-595 nm F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Workflow for the cell viability (MTT) assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 1-methyl-1H-indole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 595 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the resulting dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

A Treat Cells with Test Compound B Harvest and Fix Cells in Ethanol A->B C Treat with RNase A B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Population in G1, S, and G2/M Phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.[5] An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the microtubule network within cells to observe the effects of the test compound.

A Grow Cells on Coverslips and Treat with Compound B Fix Cells with Paraformaldehyde A->B C Permeabilize Cells with Triton X-100 B->C D Block with BSA C->D E Incubate with Primary Antibody (Anti-α-tubulin) D->E F Incubate with Fluorescently Labeled Secondary Antibody E->F G Counterstain Nuclei with DAPI F->G H Mount Coverslips and Visualize with Fluorescence Microscope G->H

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-Methyl-1H-indol-4-ol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-4-ol is a synthetic indole derivative with potential applications in pharmaceutical research. Understanding its metabolic fate and quantifying its presence in biological matrices is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for the sensitive and selective analysis of this compound and its putative metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to support pharmacokinetic, toxicokinetic, and metabolism studies.

Predicted Metabolic Pathway of this compound

The metabolism of indole-containing compounds typically involves several key enzymatic reactions. Based on established metabolic pathways for related N-methylated and hydroxylated indoles, the proposed metabolic pathway for this compound includes N-demethylation, oxidation, and conjugation. The primary metabolites are predicted to be Indol-4-ol (N-demethylation) and 1-Methyl-1H-indole-4,5-diol (hydroxylation), which can be further metabolized.

This compound This compound Indol-4-ol Indol-4-ol This compound->Indol-4-ol N-demethylation (CYP450) 1-Methyl-1H-indole-4,5-diol 1-Methyl-1H-indole-4,5-diol This compound->1-Methyl-1H-indole-4,5-diol Hydroxylation (CYP450) Conjugated Metabolites Conjugated Metabolites Indol-4-ol->Conjugated Metabolites Glucuronidation/ Sulfation 1-Methyl-1H-indole-4,5-diol->Conjugated Metabolites Glucuronidation/ Sulfation

Figure 1: Proposed metabolic pathway for this compound.

Quantitative Analysis by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the simultaneous quantification of this compound and its primary metabolite, Indol-4-ol, in human plasma.

Experimental Workflow

The analytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile with Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Figure 2: Experimental workflow for LC-MS/MS analysis.

Detailed Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.[1][2]

  • Materials:

    • Human plasma samples

    • This compound and Indol-4-ol analytical standards

    • Internal Standard (IS): 1-Methyl-d3-1H-indol-4-ol (or a structurally similar stable isotope-labeled compound)

    • Acetonitrile (HPLC grade), ice-cold

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrumentation:

    • HPLC system with a binary pump and autosampler.

  • Column:

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • Instrumentation:

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound148.07133.05 (loss of CH3)20
Indol-4-ol134.06106.05 (loss of CO)25
1-Methyl-d3-1H-indol-4-ol (IS)151.09133.05 (loss of CD3)20

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards. The fragmentation of the N-methyl group is a common pathway for N-methylindoles.[3]

Quantitative Data Summary

The following tables present illustrative quantitative data based on typical performance for similar assays.[1][2][4]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.995
Indol-4-ol0.5 - 250> 0.995

Table 2: Precision and Accuracy Data

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Medium10< 1585 - 115< 1585 - 115
High80< 1585 - 115< 1585 - 115
Indol-4-ol LLOQ0.5< 1585 - 115< 1585 - 115
Low1.5< 1585 - 115< 1585 - 115
Medium50< 1585 - 115< 1585 - 115
High200< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification, QC: Quality Control, Conc.: Concentration, %CV: Percent Coefficient of Variation.

Conclusion

The protocols outlined in this document provide a robust framework for the mass spectrometry-based analysis of this compound and its metabolites. The described LC-MS/MS method offers high sensitivity and selectivity, making it suitable for detailed pharmacokinetic and metabolism studies in drug development. Method validation should be performed according to regulatory guidelines to ensure data quality and reliability.

References

Application Notes and Protocols for Measuring 1-Methyl-1H-indol-4-OL Binding Affinity to the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the binding affinity of the compound 1-Methyl-1H-indol-4-OL to the human 5-HT2A serotonin receptor. This document outlines four common and robust techniques: Radioligand Binding Assay, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). For the purpose of these protocols, we will consider this compound as a potential ligand for the 5-HT2A receptor, a common target for indole-containing compounds.

Introduction to this compound and the 5-HT2A Receptor

This compound is a small molecule belonging to the indole class. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a primary target for serotonin (5-hydroxytryptamine) and is implicated in various physiological and pathological processes, including mood, cognition, and psychosis.[1] Consequently, it is a significant target for drug discovery.[2] Determining the binding affinity of novel compounds like this compound to the 5-HT2A receptor is a critical step in evaluating their therapeutic potential.

Data Presentation: Comparative Binding Affinity of 5-HT2A Receptor Ligands

The following table summarizes the binding affinities (Ki or Kd) of known ligands for the human 5-HT2A receptor, providing a reference for interpreting experimental results obtained for this compound.

LigandBinding Affinity (Ki/Kd) (nM)Assay MethodReference
Ketanserin0.35 - 2.0Radioligand Binding ([³H]ketanserin)[2][3]
Risperidone1.0Not Specified[2]
M100,907 (Volinanserin)0.36Not Specified[2]
Pimavanserin0.087Radioligand Binding ([³H]ketanserin)[2]
Serotonin (5-HT)~1.3 (Kd)Radioligand Binding ([³H]5-HT)[4]
DOI~0.8 (Kd)Radioligand Binding ([³H]DOB)[4]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions due to their high sensitivity and specificity.[5] This protocol describes a competitive binding assay using [³H]ketanserin, a well-characterized 5-HT2A receptor antagonist, to determine the binding affinity (Ki) of this compound.

Experimental Workflow:

Radioligand_Binding_Workflow prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing 5-HT2A) setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep->setup add_reagents Add Reagents: - [³H]ketanserin - this compound (varying conc.) - Non-labeled ketanserin (for NSB) setup->add_reagents incubate Incubate to Reach Equilibrium (e.g., 60 min at RT) add_reagents->incubate filter Rapid Filtration (separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-labeled Ligand: Ketanserin hydrochloride for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Protocol:

  • Membrane Preparation:

    • Culture and harvest cells expressing the 5-HT2A receptor.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM).

    • Competition Binding: 50 µL of membrane suspension, 50 µL of [³H]ketanserin, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[6] In this protocol, the 5-HT2A receptor is immobilized on a sensor chip, and this compound is flowed over the surface.

Experimental Workflow:

SPR_Workflow chip_prep Prepare Sensor Chip (e.g., CM5 chip) immobilize Immobilize 5-HT2A Receptor (e.g., via amine coupling) chip_prep->immobilize block Block Remaining Active Sites immobilize->block baseline Establish a Stable Baseline (flow running buffer) block->baseline inject Inject this compound (various concentrations) baseline->inject dissociate Monitor Dissociation (flow running buffer) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Data Analysis: - Fit sensorgrams to a binding model - Determine ka, kd, and KD regenerate->analyze

Caption: Workflow for an SPR binding analysis.

Materials:

  • Receptor: Purified, solubilized human 5-HT2A receptor.

  • Test Compound: this compound.

  • SPR Instrument: (e.g., Biacore, OpenSPR).

  • Sensor Chip: (e.g., CM5 sensor chip for amine coupling).

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.

  • Running Buffer: A suitable buffer for maintaining receptor stability (e.g., HBS-EP+ with a low concentration of a mild detergent like DDM).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor (e.g., low pH glycine or high salt buffer; requires optimization).

Protocol:

  • Receptor Immobilization:

    • Activate the carboxyl groups on the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the purified 5-HT2A receptor solution over the activated surface to allow for covalent coupling via primary amines.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of concentrations of this compound over the surface for a defined period to monitor the association phase.

    • Switch back to flowing running buffer to monitor the dissociation phase.

    • After each cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The instrument software will generate sensorgrams (plots of response units versus time).

    • Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.

    • Fit the sensorgrams for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7]

Experimental Workflow:

ITC_Workflow prep Prepare Samples: - Purified 5-HT2A receptor - this compound - Ensure identical buffer conditions load Load ITC: - Receptor in sample cell - Ligand in syringe prep->load equilibrate Equilibrate to desired temperature load->equilibrate titrate Perform Titration: - Inject small aliquots of ligand - Measure heat changes equilibrate->titrate analyze Data Analysis: - Integrate heat pulses - Plot heat per mole of injectant vs. molar ratio - Fit to a binding model to determine Kd, n, ΔH titrate->analyze

Caption: Workflow for an ITC experiment.

Materials:

  • Receptor: Purified, soluble human 5-HT2A receptor.

  • Test Compound: this compound.

  • ITC Instrument: (e.g., MicroCal ITC200).

  • Buffer: A well-defined buffer system with a known ionization enthalpy (e.g., PBS or HEPES). It is crucial that the receptor and ligand are in identical buffer to minimize heats of dilution.[8]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the purified 5-HT2A receptor and a solution of this compound in the same, extensively dialyzed buffer.

    • Degas both solutions to prevent air bubbles in the ITC cell and syringe.

    • Determine the concentrations of the receptor and ligand accurately.

  • ITC Experiment:

    • Load the 5-HT2A receptor solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should typically be 10-20 times higher than the receptor concentration in the cell.[9]

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand into the sample cell while stirring. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will be a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS .

Fluorescence Polarization (FP) Assay

FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10] A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to a larger receptor, its tumbling is slowed, leading to an increase in polarization. This protocol describes a competitive FP assay.

Experimental Workflow:

FP_Workflow prep Prepare Reagents: - 5-HT2A receptor - Fluo-Ketanserin (tracer) - this compound setup Set up 384-well plate: - Free tracer control - Bound tracer control - Competition assay prep->setup add_reagents Add Reagents: - Receptor - Tracer - Test compound (varying conc.) setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate read Read Fluorescence Polarization (measure parallel and perpendicular intensities) incubate->read analyze Data Analysis: - Calculate mP values - Plot mP vs. log[test compound] - Determine IC50 read->analyze

Caption: Workflow for a competitive fluorescence polarization assay.

Materials:

  • Receptor: Purified, soluble human 5-HT2A receptor.

  • Fluorescent Tracer: A fluorescently labeled 5-HT2A receptor ligand (e.g., "Fluo-Ketanserin").

  • Test Compound: this compound.

  • Assay Buffer: A buffer that maintains receptor stability and does not interfere with fluorescence.

  • Black, low-volume 384-well microplates.

  • A plate reader capable of measuring fluorescence polarization.

Protocol:

  • Assay Optimization:

    • Determine the optimal concentration of the 5-HT2A receptor and the fluorescent tracer to achieve a stable and significant assay window (the difference in polarization between the free and bound tracer).

  • Assay Setup (in a 384-well plate):

    • Free Tracer Control: Assay buffer and the fluorescent tracer.

    • Bound Tracer Control: Assay buffer, fluorescent tracer, and a saturating concentration of the 5-HT2A receptor.

    • Competition Assay: Assay buffer, fluorescent tracer, 5-HT2A receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader. The reader will measure the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.

  • Data Analysis:

    • The instrument software will calculate the mP values.

    • Plot the mP values against the logarithm of the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50, but this requires knowledge of the Kd of the fluorescent tracer.

Conclusion

The choice of technique for measuring the binding affinity of this compound to the 5-HT2A receptor will depend on the specific research question, the availability of purified receptor, and the required throughput. Radioligand binding assays are highly sensitive and a well-established standard. SPR provides valuable kinetic information in a label-free format. ITC offers a complete thermodynamic characterization of the binding event. FP is a homogeneous assay well-suited for high-throughput screening, provided a suitable fluorescent probe is available. By following these detailed protocols, researchers can obtain reliable and quantitative data on the binding affinity of this compound, which is essential for its further development as a potential therapeutic agent.

References

In Vivo Experimental Design for Indole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the therapeutic potential of novel indole derivatives. This document outlines detailed protocols for assessing various pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. It also includes methodologies for pharmacokinetic and toxicological profiling, crucial for preclinical drug development.

Data Presentation: In Vivo Efficacy of Indole Derivatives

The following tables summarize quantitative data from representative in vivo studies on indole derivatives, offering a comparative overview of their potential therapeutic applications.

Table 1: Anti-inflammatory and Analgesic Activity of Indole Derivatives

Compound ClassAnimal ModelAssayDoseEfficacyReference
Indole-Chalcone HybridsCarrageenan-induced mouse paw edemaAnti-inflammatory10 mg/kg (i.p.)Significant inhibition of edema formation[1][2]
Acetic acid-induced writhing test (mice)Analgesic10 mg/kg (i.p.)Significant reduction in the number of writhes[1][2]
Hot plate test (mice)Analgesic (supraspinal)10 mg/kg (i.p.)Extended latency of response to thermal stimulus[1][2]
Tail-immersion test (mice)Analgesic (spinal)10 mg/kg (i.p.)Significantly effective in increasing pain threshold[1][2]
Indole-3-Carboxylic Acid DerivativesSpontaneously Hypertensive RatsAntihypertensive10 mg/kg (oral)Maximum decrease in blood pressure of 48 mm Hg, lasting 24 hours[3]

Table 2: Neuroprotective Effects of Indole Derivatives

CompoundAnimal ModelKey OutcomeDoseResultReference
NC009-1MPTP-induced mouse model of Parkinson's DiseaseBehavioral improvement40 mg/kg (i.p.)Ameliorated motor deficits and non-motor depression[4][5]
Neurochemical restoration40 mg/kg (i.p.)Increased dopamine and dopamine transporter levels in the striatum[4][5]
Reduction of neuroinflammation40 mg/kg (i.p.)Down-regulated NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α[4]
Enhancement of antioxidant response40 mg/kg (i.p.)Up-regulated SOD2, NRF2, and NQO1[4]
Indole-3-carbinol (I3C) / Diindolylmethane (DIM)Experimental Autoimmune Encephalomyelitis (EAE) miceDisease preventionPre-administrationComplete prevention of clinical symptoms and CNS cellular infiltration[6]
Disease treatmentPost-onset administrationSignificant reduction in overall disease severity[6]

Table 3: Anticancer Activity of Indole Derivatives

Compound ClassAnimal ModelTumor TypeDoseEfficacy (Tumor Growth Inhibition)Reference
Bis-indole DerivativesHuman tumor xenograft in miceVariousNot specifiedActive in vivo[7]
Indolyl-hydrazone (Compound 5)Breast cancer xenograftBreast CancerNot specifiedSignificant tumor growth inhibition[8]
Indole-2-carboxamide (LG25)Triple-negative breast cancer modelBreast CancerNot specifiedEfficacious[8]
Indole-chalcone derivative (14k)Xenograft modelsVariousNot specifiedInhibited tumor growth without apparent toxicity[9]
N-benzylisoindole-1,3-dione derivativesNude mice with A549-luc xenograftsLung AdenocarcinomaNot specifiedInhibitory effects on tumor growth[10]

Table 4: Pharmacokinetic and Toxicological Profile of Indole Derivatives

Compound Class/DerivativeStudy TypeAnimal ModelKey FindingReference
Indole and Indazole-3-Carboxamide SCRAsPharmacokinetics (predicted)HumanPredicted in vivo hepatic clearance is much slower than intrinsic clearance due to high protein binding.[11][12]
Novel Indole DerivativeAcute ToxicityAlbino Rat (Swiss model)LD50 was found to be 1271 mg/Kg body weight.[13]
MMINAChemoprotectionRodent modelReversed cisplatin-induced organ damage by reducing oxidative stress.[14][15]
Indole Schiff base β-diiminato manganeseIII complexAcute Oral ToxicitySprague-Dawley ratsNo mortality or signs of toxicity observed.[16]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are standard in preclinical pharmacology for evaluating indole derivatives.

Protocol 1: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This model is widely used to assess the acute anti-inflammatory potential of a test compound.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Indole derivative test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug

    • Group III-V: Test compound at low, medium, and high doses

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 2: MPTP-Induced Mouse Model of Parkinson's Disease for Neuroprotection

This model is used to evaluate the neuroprotective effects of compounds against dopamine neuron degeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Indole derivative test compound

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Saline (sterile)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • HPLC with electrochemical detection for dopamine measurement

  • Immunohistochemistry reagents

Procedure:

  • Animal Habituation: Habituate mice to the housing conditions and handling for one week.[4]

  • Grouping and Treatment:

    • Group 1: Vehicle control

    • Group 2: Test compound alone

    • Group 3: MPTP + Vehicle

    • Group 4: MPTP + Test compound

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) for a specified period (e.g., 5 times a week for 6 weeks).[4]

  • MPTP Induction: Two weeks after the start of the test compound administration, inject MPTP (e.g., 25 mg/kg, i.p.) into the MPTP-treated groups.[4]

  • Behavioral Analysis: Conduct behavioral tests such as the rotarod test for motor coordination and the open-field test for locomotor activity at specified time points after MPTP injection.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites using HPLC.[4]

  • Immunohistochemistry: Perfuse the brains and process them for immunohistochemical analysis of markers for dopamine neurons (e.g., tyrosine hydroxylase), microglia activation (e.g., Iba1), and astrocyte reactivity (e.g., GFAP).[4]

  • Data Analysis: Compare the behavioral scores, dopamine levels, and immunohistochemical staining between the different groups to assess the neuroprotective effect of the test compound.

Protocol 3: Human Tumor Xenograft Model for Anticancer Activity

This model is essential for evaluating the in vivo efficacy of potential anticancer agents.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Matrigel (optional)

  • Indole derivative test compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of saline or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Grouping and Treatment: Randomize the mice into control and treatment groups when tumors reach the desired size.

    • Group 1: Vehicle control

    • Group 2-4: Test compound at different doses

  • Compound Administration: Administer the test compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).

  • Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined maximum size. Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by indole derivatives and a typical experimental workflow for in vivo studies.

G cluster_0 Inflammatory Stimulus (e.g., MPP+) cluster_1 Microglia Activation cluster_2 Pro-inflammatory Mediators cluster_3 Indole Derivative (NC009-1) Intervention cluster_4 Neuroprotective Outcomes Stimulus MPP+ Microglia Microglia Stimulus->Microglia NLRP3 NLRP3 Inflammasome Microglia->NLRP3 iNOS iNOS Microglia->iNOS IL6 IL-6 Microglia->IL6 TNFa TNF-α Microglia->TNFa Casp1 Caspase-1 NLRP3->Casp1 IL1b IL-1β Casp1->IL1b NO Nitric Oxide (NO) iNOS->NO Neuroprotection Neuroprotection Indole Indole Derivative (NC009-1) Indole->NLRP3 Indole->Casp1 Indole->iNOS Indole->IL1b Indole->IL6 Indole->TNFa Nrf2 Nrf2 Indole->Nrf2 NQO1 NQO1 Nrf2->NQO1 SOD2 SOD2 Nrf2->SOD2 G cluster_workflow In Vivo Experimental Workflow start Animal Acclimatization (1 week) grouping Random Grouping (Control, Standard, Test Article) start->grouping dosing Compound Administration (Oral/IP) grouping->dosing induction Disease Induction (e.g., Carrageenan, MPTP, Xenograft) dosing->induction observation Observation & Data Collection (e.g., Paw Volume, Behavior, Tumor Size) induction->observation endpoint Endpoint & Sample Collection (Blood, Tissues) observation->endpoint analysis Data Analysis (Biochemical, Histopathological) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Application Notes and Protocols for 1-Methyl-1H-indol-4-ol in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-4-ol is a synthetic indole derivative. While direct and extensive research on its neuropharmacological properties is limited, its structural similarity to known serotonergic compounds, such as psilocin (4-hydroxy-N,N-dimethyltryptamine) and other tryptamine derivatives, suggests a potential for interaction with the serotonin (5-HT) system. The indole scaffold is a core component of many neuroactive molecules, and modifications at the 1 and 4 positions can significantly influence receptor binding and functional activity.

These application notes provide a hypothetical framework for the neuropharmacological investigation of this compound, focusing on its potential as a modulator of serotonin receptors. The protocols outlined below are standard methodologies used in the preclinical discovery and characterization of novel psychoactive compounds.

Hypothesized Mechanism of Action

Based on its structure, this compound is hypothesized to act as a ligand for serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes. These receptors are critical targets for psychedelic drugs and are implicated in the regulation of mood, perception, and cognition. The primary objective of the initial research would be to determine the binding affinity and functional activity of this compound at these and other relevant CNS targets.

Data Presentation: Hypothetical Compound Profile

The following tables represent the type of quantitative data that would be generated to characterize the neuropharmacological profile of this compound. The values presented are for illustrative purposes only.

Table 1: In Vitro Receptor Binding Affinity

Receptor SubtypeKi (nM)Bmax (fmol/mg protein)RadioligandSource
5-HT1A15085[3H]-8-OH-DPATRecombinant human
5-HT2A85120[3H]-KetanserinRat cortical membranes
5-HT2C32060[3H]-MesulergineRecombinant human
Dopamine D2>1000-[3H]-SpiperoneRat striatal membranes
SERT>1000-[3H]-CitalopramRecombinant human

Table 2: In Vitro Functional Activity

Receptor SubtypeAssay TypeEC50 (nM)Emax (% of Serotonin)Intrinsic Activity
5-HT1AcAMP Inhibition25060%Partial Agonist
5-HT2ACalcium Flux12085%Partial Agonist
5-HT2CIP1 Accumulation50045%Partial Agonist

Table 3: In Vivo Behavioral Effects (Rodent Models)

AssaySpecies/StrainDose Range (mg/kg, i.p.)Key Finding
Head-Twitch ResponseMouse (C57BL/6J)0.1 - 10Dose-dependent increase in head twitches, ED50 = 2.5 mg/kg
Drug DiscriminationRat (Sprague-Dawley)0.5 - 5.0Partial substitution for DOI (ED50 = 3.0 mg/kg)
Locomotor ActivityMouse (C57BL/6J)0.1 - 10Biphasic effect: increase at low doses, decrease at high doses

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive binding assay.

Materials:

  • Rat cortical tissue or cells expressing recombinant human 5-HT2A receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

  • Non-specific competitor: Mianserin (10 µM).

  • This compound stock solution (in DMSO).

  • Glass fiber filters (GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In test tubes, combine:

    • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • 50 µL of [3H]-Ketanserin (final concentration ~0.5 nM).

    • 50 µL of buffer (for total binding) or 50 µL of mianserin (for non-specific binding).

    • 350 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Agonism

This protocol assesses the functional activity of this compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.[1]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127.

  • Probenecid (to prevent dye extrusion).

  • This compound stock solution.

  • Serotonin (as a reference agonist).

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into the microplates and grow to ~90% confluency.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM, Pluronic F-127, and probenecid in Assay Buffer. Remove the culture medium from the cells, add the loading solution, and incubate for 60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with Assay Buffer containing probenecid to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Inject various concentrations of this compound or serotonin into the wells and immediately begin recording the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) over time (e.g., for 120 seconds).

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response as a function of the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

Protocol 3: Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay used as a proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in rodents.[2][3][4]

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • This compound solution in saline or other appropriate vehicle.

  • Vehicle control solution.

  • Observation chambers (e.g., clear cylindrical containers).

  • Video recording equipment or a magnetometer system for automated detection.[3]

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound (e.g., 0.1, 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately place each mouse individually into an observation chamber. Record the number of head twitches for a set period, typically 30-60 minutes. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[3][4]

  • Scoring: If using manual observation, a trained experimenter, blind to the treatment conditions, should count the head twitches. For automated systems, use software to identify and count events based on predefined criteria (e.g., frequency and amplitude of movement).[2]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). Calculate the ED50 value from the dose-response curve.

Visualizations

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis Compound This compound Binding Receptor Binding Assays (Determine Ki) Compound->Binding Function Functional Assays (Determine EC50, Emax) Compound->Function HTR Head-Twitch Response (5-HT2A activation proxy) Function->HTR Informs in vivo dose selection DD Drug Discrimination (Subjective effects) HTR->DD LMA Locomotor Activity (General activity effects) DD->LMA

Caption: Experimental workflow for neuropharmacological screening.

G Agonist This compound (Hypothesized Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (Measured in Assay) IP3->Ca PKC PKC Activation DAG->PKC

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 1-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-4-ol is an indole derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Members of the indole family have been shown to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Flow cytometry is a powerful technique for single-cell analysis, making it an invaluable tool to elucidate the cellular effects of novel compounds like this compound.

These application notes provide detailed protocols for assessing the potential effects of this compound on key cellular processes, namely apoptosis and cell cycle progression, using flow cytometry. The following sections include hypothetical data presented in a structured format for clarity and illustrative diagrams of signaling pathways and experimental workflows.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from the flow cytometry analysis of cells treated with this compound. This data is for illustrative purposes to guide the researcher in data presentation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
MCF-7Breast AdenocarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HeLaCervical CarcinomaHypothetical Value
JurkatT-cell LeukemiaHypothetical Value

Table 2: Effect of this compound on Apoptosis in Jurkat Cells (48h treatment)

Treatment Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1085.6 ± 3.58.9 ± 1.24.3 ± 0.91.2 ± 0.4
2562.1 ± 4.225.4 ± 2.810.2 ± 1.52.3 ± 0.7
5035.8 ± 5.148.7 ± 3.913.5 ± 2.12.0 ± 0.6

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h treatment)

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)55.3 ± 2.928.1 ± 1.716.6 ± 1.3
1058.9 ± 3.125.4 ± 2.015.7 ± 1.5
2568.2 ± 3.815.6 ± 1.916.2 ± 1.8
5075.1 ± 4.58.3 ± 1.216.6 ± 2.1

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL in a 6-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, collect the culture medium (containing floating cells) and detach the adherent cells using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight. Treat the cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use software for cell cycle analysis to determine the percentage of cells in each phase.

Visualizations

Signaling Pathway Diagram

Postulated_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to Cell_Membrane Cell_Membrane Kinase_Cascade Kinase_Cascade Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Nucleus Nucleus Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Postulated signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_data Data Analysis Seed_Cells Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Harvest_Cells_A Harvest Cells Treat_with_Compound->Harvest_Cells_A Harvest_Cells_C Harvest Cells Treat_with_Compound->Harvest_Cells_C Wash_with_PBS_A Wash with PBS Harvest_Cells_A->Wash_with_PBS_A Stain_AnnexinV_PI Stain with Annexin V & PI Wash_with_PBS_A->Stain_AnnexinV_PI Analyze_Apoptosis Flow Cytometry Analysis Stain_AnnexinV_PI->Analyze_Apoptosis Quantify_Cell_Populations Quantify_Cell_Populations Analyze_Apoptosis->Quantify_Cell_Populations Fix_in_Ethanol Fix in 70% Ethanol Harvest_Cells_C->Fix_in_Ethanol Stain_with_PI Stain with PI/RNase Fix_in_Ethanol->Stain_with_PI Analyze_CellCycle Flow Cytometry Analysis Stain_with_PI->Analyze_CellCycle Determine_Phase_Distribution Determine_Phase_Distribution Analyze_CellCycle->Determine_Phase_Distribution

Caption: Experimental workflow for flow cytometry analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 1-Methyl-1H-indol-4-OL.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common contributing factors?

Low yields can arise from several stages of the synthesis. Key areas to investigate include the purity of the starting 4-hydroxyindole, the efficiency of the N-methylation step, and product degradation during workup and purification. The phenolic hydroxyl group and the indole nucleus itself can be sensitive to harsh reaction conditions.

Q2: The N-methylation of 4-hydroxyindole is not proceeding to completion, or I'm seeing significant side products. What can I do?

Incomplete N-methylation is a frequent issue. Consider the following optimizations:

  • Choice of Base and Solvent: The selection of the base is critical for deprotonating the indole nitrogen without causing unwanted side reactions with the hydroxyl group. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are common. Phase transfer catalysts, such as tetrabutylammonium hydrogen sulfate, can also be employed in biphasic systems.[1]

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition and the formation of byproducts. It is crucial to monitor the reaction progress by TLC to determine the optimal temperature.

  • Purity of Reagents: Ensure your methylating agent (e.g., methyl iodide) is fresh and your solvent is anhydrous, as water can quench the base and hinder the reaction.[2]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Besides unreacted starting material, common byproducts can include:

  • O-methylated product: The hydroxyl group at the 4-position is also nucleophilic and can be methylated, leading to the formation of 4-methoxy-1-methyl-1H-indole. The ratio of N- to O-methylation can be influenced by the choice of base, solvent, and counter-ion.

  • Degradation Products: 4-hydroxyindoles can be susceptible to oxidation, especially under basic conditions or exposure to air, leading to colored impurities.[3] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

Q4: What are the best practices for purifying this compound to achieve high purity?

The high polarity of the hydroxyl group presents unique purification challenges.[3]

  • Column Chromatography: This is the most common method. Use a silica gel stationary phase with a gradient elution of a polar solvent system (e.g., ethyl acetate in hexanes or methanol in dichloromethane).

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final polishing step to achieve high purity.

  • Handling: Due to its potential instability, purification should be performed quickly and at low temperatures to minimize degradation.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis yield.

G start Low Yield Observed check_sm Step 1: Verify Starting Material (4-Hydroxyindole) start->check_sm sm_ok Purity >98%? check_sm->sm_ok purify_sm Purify Starting Material (Recrystallization / Chromatography) sm_ok->purify_sm No optimize_rxn Step 2: Optimize N-Methylation Reaction sm_ok->optimize_rxn Yes purify_sm->check_sm rxn_params Systematically Vary: - Base (e.g., NaH, K2CO3) - Solvent (e.g., DMF, THF, Acetonitrile) - Temperature (0°C to 60°C) - Reaction Time optimize_rxn->rxn_params check_yield Yield Improved? optimize_rxn->check_yield analyze_workup Step 3: Analyze Workup & Purification check_yield->analyze_workup No end Optimized Yield Achieved check_yield->end Yes workup_params Consider: - Quenching Method - Extraction Solvent pH - Column Chromatography Conditions - Potential for Product Degradation analyze_workup->workup_params analyze_byproducts Step 4: Identify Byproducts analyze_workup->analyze_byproducts analyze_byproducts->optimize_rxn byproduct_id Characterize Impurities (NMR, LC-MS) to identify O-methylation or degradation pathways. analyze_byproducts->byproduct_id

Caption: Troubleshooting workflow for optimizing synthesis yield.

N-Methylation Reaction Conditions

The following table summarizes common conditions for the N-methylation of indoles, which can be adapted for 4-hydroxyindole. The selection of conditions can influence the ratio of N-methylation to potential O-methylation and the overall yield.

Reagent SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Methyl IodideSodium Amide (NaNH₂)Liquid Ammonia / Ether-3385 - 95[2]
Methyl IodideTetrabutylammonium Hydrogen SulfateDichloromethane / aq. NaOHAmbientNot specified[1]
Methyl IodidePotassium Hydroxide (KOH)DMSONot specifiedHigh[4]
Dimethyl SulfateSodium Hydroxide (NaOH)Methanol35 - 40~91[4]

Key Reaction Mechanism: N-Methylation

The N-methylation of the indole ring is a fundamental step. It typically proceeds via a nucleophilic substitution reaction after deprotonation of the indole nitrogen.

References

Troubleshooting 1-Methyl-1H-indol-4-OL purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 1-Methyl-1H-indol-4-ol. It is intended for researchers, scientists, and drug development professionals encountering challenges in isolating this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for purification?

A1: Understanding the physicochemical properties is crucial for developing a purification strategy. This compound is a moderately polar compound due to the hydroxyl group on the indole ring. The indole nucleus itself is electron-rich and can be susceptible to oxidation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number7556-37-8[2][3]
Molecular FormulaC₉H₉NO[3]
Molecular Weight147.17 g/mol [4]
AppearanceDescribed as a black oily product in one synthesis.[2]
TPSA (Topological Polar Surface Area)36.02 Ų[4]
logP (Octanol/Water Partition Coefficient)2.18[4]

Q2: Which chromatography technique is best for purifying this compound?

A2: For laboratory-scale purification, normal-phase column chromatography using silica gel is the most common and effective method.[5][6] For analytical purposes or very difficult separations, High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) column can be employed.[7][8]

Q3: How do I choose the right mobile phase (eluent) for column chromatography?

A3: The choice of solvent system is critical for good separation.[5] This is typically determined by running preliminary Thin Layer Chromatography (TLC) plates. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Dichloromethane can also be used, but columns may run slower.[9][10] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q4: My compound is colorless. How can I see it on a TLC plate?

A4: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[9] For more specific visualization, you can use a chemical stain. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[9] Other general stains like p-anisaldehyde or potassium permanganate can also be used.[9]

Q5: Is this compound stable during purification?

A5: Indole compounds, particularly those with hydroxyl groups, can be sensitive to air oxidation and strong acids.[1] The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1] It is advisable to minimize exposure to air and light and to use solvents of high purity. If your compound is acid-sensitive, the silica gel can be deactivated by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[10]

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

Problem 1: Poor Separation or Overlapping Spots on TLC/Column

  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Solution:

    • Adjust Solvent Polarity: If spots are clustered at the bottom of the TLC plate (low Rf), increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If spots are clustered at the top (high Rf), decrease the polarity.

    • Try Different Solvents: Sometimes a complete change of solvent system offers better selectivity. Consider trying systems like dichloromethane/methanol or ethyl acetate/dichloromethane.[9][11]

    • Use a Gradient Elution: For difficult separations, a gradient elution during column chromatography can be very effective.[10] Start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This helps to separate less polar impurities first, followed by your target compound, and finally the more polar impurities.

Problem 2: Compound Streaking on TLC or Tailing Peaks in Column Chromatography

  • Possible Cause 1: The compound is interacting too strongly with the acidic silica gel. The phenolic hydroxyl group can cause this issue.

  • Solution 1: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) can improve peak shape. However, for indoles, which can be acid-sensitive, a basic modifier is often preferred. Adding triethylamine (e.g., 0.5-1%) to the eluent can neutralize the acidic sites on the silica gel and prevent streaking.[10]

  • Possible Cause 2: The sample was overloaded on the TLC plate or column.

  • Solution 2: Use a more dilute sample for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to use a ratio of at least 30:1 (silica gel:crude compound by weight).

  • Possible Cause 3: The compound has poor solubility in the mobile phase.

  • Solution 3: If the compound precipitates at the top of the column, you may need to use a stronger (more polar) solvent to dissolve the sample for loading, but use the minimum amount possible.[12] Alternatively, dry-loading the sample is highly recommended.[10][12]

Problem 3: Low or No Recovery of Product from the Column

  • Possible Cause 1: The compound is irreversibly adsorbed onto the silica gel.

  • Solution 1: This can happen if the compound is unstable on silica. Deactivating the silica with triethylamine as described above can help.[10]

  • Possible Cause 2: The mobile phase is not polar enough to elute the compound.

  • Solution 2: If your target compound is not eluting, you can try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane, to recover it.[9] Always monitor the elution with TLC.

  • Possible Cause 3: Compound degradation during the purification process.

  • Solution 3: Minimize the time the compound spends on the column. Work efficiently and avoid leaving the compound on the column for extended periods. Consider using a faster flow rate (flash chromatography) if possible.[11]

Problem 4: The Purified Product Contains Colored Impurities

  • Possible Cause: Oxidation of the indole ring.[1]

  • Solution:

    • Use High-Purity Solvents: Ensure your solvents are free from peroxides or other oxidizing impurities.

    • Work Quickly: Minimize the exposure of your compound to air and light.

    • Inert Atmosphere: For highly sensitive compounds, running the column under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Charcoal Treatment: Sometimes, a small amount of activated charcoal can be used to remove colored impurities from a solution of the product before the final crystallization or concentration step, though this should be tested on a small scale first as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for a system that gives the target compound an Rf of ~0.3.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[13]

    • Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.

    • Add a thin layer of sand to the top to prevent disturbance of the silica bed during sample and solvent addition.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary).[12] Carefully apply the solution to the top of the column using a pipette.[12]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10][12]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Preparation and Use of Ehrlich's Reagent for TLC Visualization
  • Reagent Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of ethanol and 50 mL of concentrated hydrochloric acid. Caution: Prepare in a fume hood.

  • Application:

    • After developing and drying the TLC plate, quickly dip it into the Ehrlich's reagent solution or spray it evenly using a sprayer in a fume hood.

    • Gently warm the plate with a heat gun.

  • Observation: Indoles and other specific aromatic amines will appear as distinctively colored spots, typically blue, purple, or pink.[9]

Visualizations

TroubleshootingWorkflow start Start: Poor Separation in Chromatography streaking Is the spot/peak streaking or tailing? start->streaking rf_value What is the Rf value on TLC? streaking->rf_value No add_modifier Add Modifier (e.g., 1% TEA) to Eluent streaking->add_modifier Yes low_rf Rf is too low (<0.2) rf_value->low_rf Low high_rf Rf is too high (>0.5) rf_value->high_rf High no_separation Spots are close but not streaking rf_value->no_separation Good Rf, poor resolution dry_load Use Dry-Loading Technique add_modifier->dry_load end Improved Separation dry_load->end increase_polarity Increase Eluent Polarity low_rf->increase_polarity decrease_polarity Decrease Eluent Polarity high_rf->decrease_polarity increase_polarity->end decrease_polarity->end change_solvent Change Solvent System (e.g., DCM/MeOH) no_separation->change_solvent gradient_elution Use Gradient Elution change_solvent->gradient_elution gradient_elution->end

Caption: A decision tree for troubleshooting poor separation issues.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product tlc 1. Develop TLC Method (Find Solvent System) crude->tlc pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry-Loading) pack->load elute 4. Elute & Collect (Gradient or Isocratic) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General workflow for chromatographic purification.

References

Technical Support Center: Improving Aqueous Solubility of 1-Methyl-1H-indol-4-OL for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indol-4-OL. The focus is on overcoming challenges related to its low aqueous solubility to ensure reliable and reproducible results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Physicochemical Properties of Related Indole Compounds

CompoundMolecular Weight ( g/mol )Predicted logPAqueous SolubilityNotes
1-Methyl-1H-indole 131.172.7PoorLacks the polar hydroxyl group.[1]
1H-Indol-4-ol 133.152.4PoorParent compound without the N-methyl group.[2]
Indole 117.152.1Slightly soluble in hot water, more soluble in organic solvents.The fundamental heterocyclic structure.[3]
Indole-3-acetic acid 175.181.4Soluble in ethanol, ethyl acetate, and acetone.The carboxylic acid group increases polarity.

Note: logP is a measure of lipophilicity; a higher value indicates lower aqueous solubility.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound, like many indole derivatives, is a lipophilic molecule and is expected to have low intrinsic solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation, resulting in inaccurate compound concentrations in your bioassays.

Q3: What are the common strategies to improve the aqueous solubility of compounds like this compound for bioassays?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds for in vitro studies. The most common approaches include:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous assay medium.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.

Troubleshooting Guide

Issue: My compound precipitates when I add it to the cell culture medium.

Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of this compound at the desired final concentration.

Solution:

  • Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your specific cell line or assay. Common co-solvents include dimethyl sulfoxide (DMSO) and ethanol. Most cell lines can tolerate up to 0.5-1% (v/v) DMSO without significant toxicity.

  • Prepare a Higher Concentration Stock Solution: By preparing a more concentrated stock solution in your chosen co-solvent, you can add a smaller volume to your assay medium, thereby keeping the final co-solvent concentration within the tolerable range.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This can sometimes prevent immediate precipitation.

Issue: I am observing inconsistent results in my bioassay.

Possible Cause: The compound may not be fully dissolved, leading to variability in the actual concentration in the assay wells.

Solution:

  • Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation or cloudiness. Centrifuge the solution at high speed and check for a pellet.

  • Stock Solution Stability: Ensure your stock solution is stored correctly (typically at -20°C or -80°C in a tightly sealed container) and has not undergone freeze-thaw cycles that could lead to precipitation.

  • Sonication: Briefly sonicating the stock solution before use can help redissolve any micro-precipitates.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This is the most common and straightforward method for preparing stock solutions of hydrophobic compounds for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a small amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Workflow for Co-solvent Solubilization

G start Start: Weigh solid This compound add_dmso Add appropriate volume of DMSO start->add_dmso dissolve Vortex and/or sonicate to dissolve add_dmso->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility store Store stock solution at -20°C or -80°C check_solubility->store Yes troubleshoot Troubleshoot: - Increase DMSO volume - Gentle warming check_solubility->troubleshoot No troubleshoot->dissolve

Caption: Workflow for preparing a stock solution using a co-solvent.

Protocol 2: pH-Mediated Solubilization

This method is applicable if this compound has an ionizable group. The hydroxyl group on the indole ring is weakly acidic, so increasing the pH may enhance its solubility.

Materials:

  • This compound (solid)

  • 1 M NaOH

  • 1 M HCl

  • Aqueous buffer (e.g., PBS)

  • pH meter

Procedure:

  • Initial Suspension: Suspend the weighed this compound in the desired aqueous buffer.

  • pH Adjustment: Slowly add 1 M NaOH dropwise while stirring and monitoring the pH. Continue adding NaOH until the compound dissolves. Note the final pH.

  • Neutralization (Optional but Recommended): If the high pH is incompatible with your assay, carefully back-titrate the solution with 1 M HCl to a pH that is compatible with your experimental system. Observe if the compound remains in solution.

  • Final Concentration: Adjust the final volume with the buffer to achieve the desired stock concentration.

  • Sterile Filtration: Sterile filter the final solution before use in cell-based assays.

Decision Tree for Solubilization Method Selection

G start Start: Need to solubilize This compound is_co_solvent_ok Is an organic co-solvent (e.g., DMSO) acceptable for the assay? start->is_co_solvent_ok use_co_solvent Use Co-solvent Method (Protocol 1) is_co_solvent_ok->use_co_solvent Yes is_ionizable Is the compound ionizable? is_co_solvent_ok->is_ionizable No end_point Proceed to Bioassay use_co_solvent->end_point use_ph Use pH Adjustment (Protocol 2) is_ionizable->use_ph Yes use_surfactant Consider Surfactants or Cyclodextrins is_ionizable->use_surfactant No use_ph->end_point use_surfactant->end_point

Caption: Decision tree for selecting a suitable solubilization method.

Disclaimer: The information provided here is for guidance purposes only. It is essential to validate any solubilization method for compatibility with your specific bioassay and to determine the potential effects of any excipients on your experimental results. Always perform appropriate vehicle controls in your experiments.

References

Technical Support Center: Stability of 1-Methyl-1H-indol-4-ol in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-Methyl-1H-indol-4-ol. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in dimethyl sulfoxide (DMSO) stock solutions. As specific stability data for this compound is limited in published literature, the information provided is based on the general chemical properties of indole derivatives and 4-hydroxyindole compounds.

Troubleshooting Guide

Users may encounter several issues related to the stability of this compound in DMSO. This section addresses common problems in a question-and-answer format.

Q1: My this compound DMSO stock solution has changed color. What does this indicate?

A color change, often to a yellow, pink, or brownish hue, is a common indicator of chemical degradation. Indole compounds, particularly those with hydroxyl groups, are susceptible to oxidation, which can lead to the formation of colored byproducts and oligomers. Exposure to air (oxygen) and light can accelerate this process.

Q2: I observe a precipitate in my stock solution after thawing. What should I do?

Precipitation upon thawing can occur for a few reasons:

  • Supersaturation: The initial concentration may be too high to remain soluble at lower temperatures.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.

  • Degradation: The precipitate could be a less soluble degradation product.

To address this, gently warm the solution to 37°C and vortex to attempt redissolution. If the precipitate does not dissolve, it is recommended to centrifuge the solution and use the supernatant, although the exact concentration will be unknown. For future prevention, consider preparing a fresh stock at a lower concentration and creating single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent when using older stock solutions. Could this be a stability issue?

Yes, inconsistent results are a strong indicator of compound degradation. The potency of your this compound solution can decrease over time as the parent compound degrades into potentially inactive or interfering byproducts. It is highly recommended to use freshly prepared stock solutions for critical experiments or to qualify the stability of your stock solution over time.

Q4: How can I minimize the degradation of my this compound DMSO stock solution?

To maximize the shelf-life of your stock solution, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Water content in DMSO can facilitate degradation pathways.

  • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil.

  • Store at Low Temperatures: For short-term storage, 2-8°C is acceptable. For long-term storage, -20°C or -80°C is recommended.

  • Minimize Oxygen Exposure: After dissolving the compound, you can blanket the headspace of the vial with an inert gas like argon or nitrogen.

  • Prepare Single-Use Aliquots: This is the most effective way to avoid issues with repeated freeze-thaw cycles and contamination.

Summary of Troubleshooting Recommendations

Observed Issue Potential Cause Recommended Action
Color Change (Yellowing/Browning) Oxidative DegradationPrepare a fresh stock solution. For future stocks, store under inert gas and protect from light.
Precipitation after Thawing Supersaturation, Freeze-Thaw Cycles, DegradationGently warm and vortex. If precipitate remains, centrifuge and use supernatant (concentration is now uncertain). Prepare fresh, single-use aliquots at a concentration known to be soluble.
Inconsistent Experimental Results Compound DegradationUse a freshly prepared stock solution. Qualify the stability of stored stocks with analytical methods before use in critical assays.
Appearance of New Peaks in HPLC/LC-MS Formation of Degradation ProductsPrepare a fresh stock solution. Characterize the new peaks to understand the degradation pathway. Optimize storage conditions to minimize degradation.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for a this compound DMSO stock solution? A: For long-term stability, it is recommended to store solutions at -80°C in single-use aliquots, prepared with anhydrous DMSO and protected from light.

Q: How long can I store my this compound stock solution in DMSO? A: While specific data for this compound is unavailable, a general guideline for many research compounds in DMSO is that they can be stable for several months when stored properly at -20°C or -80°C. However, for sensitive compounds like hydroxyindoles, it is best practice to prepare fresh solutions or to perform periodic quality control checks.

Q: Can I use antioxidants to improve the stability of my solution? A: While the addition of antioxidants can be a strategy to prevent oxidative degradation, their compatibility with your experimental system must be validated. Common antioxidants may interfere with biological assays.

Q: What are the likely degradation products of this compound? A: Based on the chemistry of similar indole and phenol compounds, degradation is likely to occur through oxidation. This can lead to the formation of quinone-like structures, as well as dimers and other oligomers. The electrooxidation of N-methylindole has been shown to result in the formation of soluble oligomers.[1][2]

Experimental Protocol: Assessing the Stability of this compound in DMSO

To quantitatively assess the stability of your this compound stock solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[3][4][5][6]

Objective: To determine the percentage of the parent compound remaining in a DMSO stock solution over time under specific storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC or LC-MS system with a C18 reverse-phase column

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • Amber vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 10 µM) with the mobile phase or a compatible solvent. Inject this sample into the HPLC or LC-MS system to obtain the initial purity profile and peak area of the parent compound.

  • Storage: Aliquot the remaining stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage. Allow it to thaw completely and reach room temperature.

  • Sample Preparation and Analysis: Prepare a sample for analysis by diluting it in the same manner as the T=0 sample. Analyze it using the same HPLC or LC-MS method.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. The appearance of new peaks should also be noted as evidence of degradation. The percentage of the remaining compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%

Example HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Indole compounds typically have a UV absorbance around 280 nm.[7][8][9][10] A photodiode array (PDA) detector is useful for examining the full UV spectrum.

Visualizations

G Troubleshooting Workflow for Stock Solution Instability start Problem Observed (e.g., color change, precipitation, inconsistent results) check_visual Visually Inspect Solution - Color change? - Precipitate? start->check_visual check_age Check Age and Storage - How old is the stock? - How was it stored? start->check_age decision_visual Is there a visible issue? check_visual->decision_visual decision_fresh Is the stock old or improperly stored? check_age->decision_fresh decision_visual->decision_fresh No prepare_fresh Prepare Fresh Stock Solution decision_visual->prepare_fresh Yes decision_fresh->prepare_fresh Yes analyze_stability Perform Stability Analysis (HPLC/LC-MS) decision_fresh->analyze_stability No aliquot Aliquot into single-use vials prepare_fresh->aliquot store_properly Store at -80°C, protected from light aliquot->store_properly retest Retest in Experiment store_properly->retest characterize Characterize Degradation Products analyze_stability->characterize

Caption: Troubleshooting workflow for stability issues.

G Proposed Oxidative Degradation Pathway of this compound cluster_main cluster_note Note mol1 This compound mol2 [Intermediate Radical Species] mol1->mol2 Oxidation (O2, light) mol3 1-Methyl-1H-indole-4,5-dione (Quinone-like structure) mol2->mol3 Further Oxidation mol4 Dimers and Oligomers mol3->mol4 Polymerization note_text This is a hypothetical pathway based on the known chemistry of hydroxyindoles and N-methylindoles. Actual degradation products may vary.

Caption: Proposed degradation pathway for this compound.

References

Technical Support Center: Overcoming Challenges in the Fischer Indole Synthesis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Fischer indole synthesis of various derivatives. It is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Fischer indole synthesis can stem from several factors, as the reaction is notably sensitive to a variety of parameters.[1] Key areas to investigate include:

  • Purity of Starting Materials: The purity of both the arylhydrazine and the carbonyl compound is critical. Impurities can lead to unwanted side reactions and significantly lower the yield.[1] It is highly recommended to use freshly purified starting materials.

  • Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are crucial. Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃, and AlCl₃) are commonly employed.[1] The ideal catalyst is substrate-dependent, and screening different acids may be necessary. Polyphosphoric acid (PPA) is often a highly effective choice.[1][2]

  • Reaction Temperature and Time: This synthesis often necessitates elevated temperatures.[3] However, excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products, leading to diminished yields.[1] Close monitoring of the reaction's progress via thin-layer chromatography (TLC) is essential to determine the optimal reaction duration.

  • Substituent Effects: The electronic nature of substituents on the starting materials can dramatically influence the reaction's success. Electron-donating groups, particularly on the carbonyl compound, can over-stabilize a key intermediate, favoring a competing N-N bond cleavage pathway over the desired cyclization.[4][5][6] This is a well-documented challenge, especially in the synthesis of 3-aminoindoles.[4][6]

Q2: I am observing significant side product formation. What are the likely side reactions?

Several side reactions can occur during the Fischer indole synthesis, complicating purification and reducing the yield of the desired product. Common side reactions include:

  • N-N Bond Cleavage: This is a major competing reaction pathway, especially when electron-donating groups are present on the carbonyl substrate.[4][5][6] This cleavage leads to the formation of byproducts such as aniline derivatives.[4]

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones that have α-hydrogens can undergo self-condensation, leading to aldol products.[4]

  • Tar/Polymer Formation: This is a frequent issue, often exacerbated by the acidic conditions and high temperatures used in the reaction.[7]

  • Formation of Regioisomers: When using unsymmetrical ketones, two different regioisomeric indole products can be formed.[8]

Q3: How can I minimize the formation of byproducts?

Minimizing byproducts requires careful optimization of the reaction conditions:

  • For N-N Bond Cleavage: If you suspect this is the primary issue due to electron-donating substituents, consider using a milder acid catalyst (e.g., acetic acid instead of PPA) or conducting the reaction at a lower temperature.[9]

  • For Aldol Condensation: Optimizing reaction conditions such as temperature and reaction time can help minimize the formation of these byproducts.[9] If feasible, using a non-enolizable carbonyl compound can eliminate this side reaction.

  • For Tar/Polymer Formation: Strategies to mitigate tarring include optimizing the acid catalyst, maintaining strict temperature control to avoid hotspots, and selecting an appropriate solvent to ensure all components remain in solution.[7] Continuous flow synthesis can also be a valuable technique to reduce the formation of degradation products by minimizing reaction time at high temperatures.[7][10]

  • Controlling Regioselectivity: The choice of acid catalyst and reaction conditions can influence the ratio of regioisomers.[8] Weaker acids may favor one isomer, while stronger acids may favor the other.

Q4: I am struggling with the purification of my crude indole product. What are some effective methods?

Purification of indole derivatives can be challenging. Here are some recommended techniques:

  • Flash Column Chromatography: This is the most common and often most effective method for purifying indoles. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate), is effective.[11] For acid-sensitive indoles, the silica gel can be deactivated by flushing the column with an eluent containing a small amount of triethylamine (0.5-1%) before loading the sample.[11]

  • Recrystallization: If the indole product is a solid, recrystallization can be a powerful technique to obtain a highly pure product.

  • Acid-Base Extraction: For some indoles, an acid-base extraction can be used to separate them from non-acidic or non-basic impurities. However, caution is necessary as some indoles are sensitive to strong acids or bases.[1]

Q5: Can I synthesize the parent, unsubstituted indole using the Fischer method?

Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[4] A common and more reliable alternative is to use pyruvic acid as the carbonyl starting material, which yields indole-2-carboxylic acid. This intermediate can then be decarboxylated to produce the unsubstituted indole.[2][4]

Troubleshooting Guides

Problem 1: Low to No Product Formation
Possible CauseTroubleshooting Steps
Impure Starting Materials Purify arylhydrazine and carbonyl compounds via recrystallization or distillation and confirm purity by NMR and melting point.[9]
Inappropriate Acid Catalyst Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH, acetic acid) at different concentrations on a small scale to identify the optimal catalyst for your specific substrates.[1][9]
Suboptimal Reaction Temperature Systematically vary the reaction temperature. If the reaction is sluggish, cautiously increase the temperature while monitoring for product decomposition by TLC.[1] Consider microwave-assisted synthesis, which can often improve yields and reduce reaction times.[1][10]
N-N Bond Cleavage Side Reaction This is prevalent with electron-donating groups on the carbonyl substrate.[4][5] Use a milder acid catalyst (e.g., acetic acid) and lower the reaction temperature.[9]
Unstable Hydrazone Intermediate Some hydrazones are unstable in strong acid.[9] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[9]
Product Decomposition The indole product itself may be sensitive to strong acid. Neutralize the acid as soon as the reaction is complete during the workup.[9]
Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)
Possible CauseTroubleshooting Steps
Formation of Regioisomers When using an unsymmetrical ketone, the choice of acid can influence the product ratio. A weakly acidic medium may favor indolization toward the more functionalized carbon.[8] Experiment with different acid catalysts and concentrations to optimize for the desired regioisomer.
Aldol Condensation Byproducts This can occur with enolizable aldehydes and ketones.[9] Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.
Oxidative Side Reactions Indoles can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.[9]

Quantitative Data Summary

The following tables provide a summary of how different reaction conditions can impact the yield of the Fischer indole synthesis.

Table 1: Effect of Acid Catalyst on Yield

ArylhydrazineCarbonyl CompoundAcid CatalystSolventTemperature (°C)TimeYield (%)
PhenylhydrazineAcetophenonePolyphosphoric AcidNeat150-16015 minHigh (not specified)
p-Tolylhydrazine HClIsopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidReflux2 hNot specified
Phenylhydrazine HClButanone-THF150 (microwave)15 minNot specified
o-Nitrophenylhydrazine2-MethylcyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux24 h51
p-Nitrophenylhydrazine2-MethylcyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux24 h53

Data compiled from multiple sources. Yields are highly substrate-dependent and these values should be considered as examples.[1][9][12]

Experimental Protocols

Protocol 1: General Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1]

  • Hydrazone Formation (Optional - can be performed as a one-pot reaction):

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) dropwise with stirring.

    • Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.

    • Filter the solid and wash with cold ethanol.

  • Indolization:

    • In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for about 10-15 minutes. The mixture will darken in color.

  • Work-up:

    • Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.

    • The solid product will precipitate. Filter the solid and wash it thoroughly with water, followed by a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of a crude indole product.[11]

  • Column Packing: Select a column of appropriate size and dry-pack it with silica gel (typically 50-100 times the weight of the crude material).

  • Equilibration: Wet the packed column with a low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the indole from impurities. Collect fractions and analyze by TLC to identify the fractions containing the pure product.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation Arylhydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Tautomerization Tautomerization (Enehydrazine formation) Hydrazone_Formation->Tautomerization Acid Catalyst, Heat Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Rearomatization Rearomatization Rearrangement->Rearomatization Cyclization Cyclization & Ammonia Elimination Rearomatization->Cyclization Crude_Indole Crude_Indole Cyclization->Crude_Indole Purification Purification (Chromatography/Crystallization) Crude_Indole->Purification Pure_Indole Pure_Indole Purification->Pure_Indole

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting_Low_Yield Start Low Yield in Fischer Indole Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Purity->Optimize_Catalyst If pure Optimize_Conditions Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Conditions Screen_Solvents Screen Different Solvents Optimize_Conditions->Screen_Solvents Inert_Atmosphere Consider Inert Atmosphere Screen_Solvents->Inert_Atmosphere One_Pot Try One-Pot Procedure Inert_Atmosphere->One_Pot Improved_Yield Improved Yield One_Pot->Improved_Yield

Caption: Troubleshooting workflow for low yield.

Competing_Pathways Enehydrazine Enehydrazine Intermediate Desired_Pathway [3,3]-Sigmatropic Rearrangement Enehydrazine->Desired_Pathway Desired Pathway Side_Pathway N-N Bond Cleavage Enehydrazine->Side_Pathway Competing Pathway (Favored by electron- donating groups) Indole_Product Indole Product Desired_Pathway->Indole_Product Side_Products Aniline & Iminylcarbocation Side_Pathway->Side_Products

Caption: Competing pathways in the Fischer indole synthesis.

References

Technical Support Center: HPLC Troubleshooting for Peak Tailing in Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of indole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why are my indole compound peaks tailing in my reversed-phase HPLC chromatogram?

Peak tailing for indole compounds in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the analytes and the stationary phase. Indole compounds, many of which are basic in nature, can interact with residual silanol groups on the surface of silica-based columns (e.g., C18).[1] At a mid-range pH, these silanol groups can be ionized (negatively charged) and interact with protonated (positively charged) basic indole compounds, leading to tailing.[1]

Other potential causes for peak tailing that are not specific to indoles include:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the column, leading to peak distortion.[2]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, resulting in poor peak shape.

  • Extra-column Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can cause band broadening and peak tailing.

  • Improper Mobile Phase: A mobile phase with incorrect pH or insufficient buffer capacity can contribute to peak tailing.[2]

Q2: How does mobile phase pH affect the peak shape of my indole compounds?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like many indoles.[3] The ionization state of both the indole compound and the residual silanol groups on the column's stationary phase is pH-dependent.

  • At low pH (typically pH < 3): The acidic silanol groups are protonated and thus neutral, minimizing their electrostatic interaction with protonated basic indole analytes. This often leads to improved peak symmetry.[1][3]

  • At mid-range pH: Silanol groups can be partially ionized, leading to the secondary interactions that cause peak tailing.[1]

  • At high pH: While a high pH can also suppress silanol interactions, it may not be suitable for all indole compounds or silica-based columns, which are generally not stable above pH 8.

To achieve optimal peak shape, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the pKa of your indole analyte.[3]

Q3: What are the pKa values for some common indole compounds?

Knowing the pKa of your indole compound is crucial for selecting the optimal mobile phase pH. Here is a summary of approximate pKa values for some common indole compounds.

Indole CompoundFunctional GroupApproximate pKa Value
IndoleN-H16.2 (in water), 21.0 (in DMSO)
TryptophanCarboxylic Acid~2.4
TryptamineAmino Group~9.8
Indole-3-acetic acidCarboxylic Acid~4.8
Indole (protonated)C3-H-3.6

Note: pKa values can vary depending on the solvent and temperature.

Q4: How can I select the right HPLC column for my indole analysis to minimize peak tailing?

Choosing the appropriate HPLC column is fundamental to achieving good peak shape for indole compounds.

  • End-capped Columns: Opt for columns that are "end-capped." This process chemically modifies many of the residual silanol groups, reducing their availability for secondary interactions with basic analytes like indoles.[2]

  • High-Purity Silica: Modern columns are often packed with high-purity silica, which has a lower concentration of acidic silanol groups and metal contaminants, leading to better peak shapes for basic compounds.

  • Alternative Stationary Phases: For very polar or basic indoles that are poorly retained or exhibit significant tailing on traditional C18 columns, consider alternative stationary phases:

    • AQ-type C18 columns: These are designed to be stable in highly aqueous mobile phases and can provide better retention for polar compounds.[1]

    • Polar-embedded phases: These phases have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and improve peak shape for basic compounds.

    • Phenyl phases: These can offer different selectivity for aromatic compounds like indoles.

Q5: What mobile phase additives can I use to improve the peak shape of my indole compounds?

Mobile phase additives can significantly improve peak symmetry by minimizing secondary interactions.

  • Acidic Modifiers: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common strategy to lower the pH and protonate the silanol groups.[1] A concentration of 0.1% is often effective.

  • Buffers: Using a buffer system (e.g., phosphate or acetate) helps to maintain a stable pH throughout the analysis, which is crucial for reproducible chromatography of ionizable compounds.[2]

  • Basic Modifiers: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can compete with the basic indole analytes for the active silanol sites, thereby reducing peak tailing. However, with modern, high-purity columns, this is often not necessary.

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and optimize your HPLC analysis of indole compounds.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peaks of a target indole analyte.

Materials:

  • HPLC system with UV or MS detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • HPLC-grade water, acetonitrile, and/or methanol

  • Mobile phase additives: Formic acid, ammonium formate, ammonium acetate

  • pH meter

  • Your indole compound standard

Procedure:

  • Initial Conditions:

    • Prepare a mobile phase consisting of a simple gradient of water and acetonitrile (e.g., 5-95% acetonitrile over 15 minutes).

    • Add 0.1% formic acid to both the aqueous and organic mobile phase components.

    • Inject your indole standard and observe the peak shape.

  • Systematic pH Adjustment:

    • Prepare a series of aqueous mobile phase solutions with different pH values. For acidic indoles, you might test a range from pH 2.5 to 5.5. For basic indoles, a range from pH 2.5 to 7.5 might be appropriate. Use buffers like formate or acetate to maintain a stable pH.

    • For each pH value, prepare the corresponding mobile phases (aqueous and organic).

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the indole standard and record the chromatogram.

  • Data Analysis:

    • For each chromatogram, calculate the tailing factor (asymmetry factor) of the indole peak.

    • Plot the tailing factor as a function of mobile phase pH.

    • The optimal pH is the one that provides a tailing factor closest to 1.0.

Protocol 2: Column Flushing to Address Potential Blockages

Objective: To remove potential contaminants from the column inlet frit that may be causing peak tailing.

Materials:

  • HPLC system

  • The problematic analytical column

  • A series of strong and intermediate solvents (e.g., water, isopropanol, methanol, acetonitrile, hexane, dichloromethane).

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Reverse the Column: Reverse the direction of flow through the column.

  • Solvent Flushing Sequence: Flush the column with a sequence of solvents, starting with the mobile phase you were using and progressing to stronger, more diverse solvents. A general-purpose flushing sequence for a reversed-phase column could be:

    • 20 column volumes of water

    • 20 column volumes of isopropanol

    • 20 column volumes of hexane or dichloromethane (if compatible with your column)

    • 20 column volumes of isopropanol

    • 20 column volumes of methanol or acetonitrile

    • Finally, equilibrate the column with your initial mobile phase.

  • Re-install and Test: Re-install the column in the correct flow direction and connect it back to the detector. Inject a standard to see if the peak shape has improved.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing in the HPLC analysis of indole compounds.

Troubleshooting_Workflow start Peak Tailing Observed for Indole Compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only indole peak(s) check_all_peaks->no_all_peaks No check_overload Check for Sample Overload (Dilute sample and re-inject) yes_all_peaks->check_overload check_ph Optimize Mobile Phase pH (Adjust pH away from pKa) no_all_peaks->check_ph check_column_void Inspect for Column Void/ Blocked Frit check_overload->check_column_void check_extracolumn Evaluate Extra-Column Volume check_column_void->check_extracolumn system_issue System-wide issue likely check_extracolumn->system_issue check_column_chem Evaluate Column Chemistry (Use end-capped or alternative phase) check_ph->check_column_chem check_additives Consider Mobile Phase Additives (e.g., 0.1% Formic Acid) check_column_chem->check_additives secondary_interactions Secondary Interactions are the likely cause check_additives->secondary_interactions

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

pH_Effect cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH silanol_low Si-OH interaction_low Minimal Interaction (Good Peak Shape) indole_low Indole-NH2+ silanol_mid Si-O- indole_mid Indole-NH2+ silanol_mid->indole_mid Electrostatic Attraction interaction_mid Strong Interaction (Peak Tailing) low_ph_node Low pH leads to... cluster_low_ph cluster_low_ph mid_ph_node Mid-range pH leads to... cluster_mid_ph cluster_mid_ph

Caption: The effect of mobile phase pH on silanol-indole interactions.

References

Managing byproduct formation in 1-Methyl-1H-indol-4-OL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-1H-indol-4-OL Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage byproduct formation during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated byproduct challenges?

A1: The synthesis of this compound typically involves two key stages: the formation of the 4-hydroxyindole core and subsequent N-methylation.

  • Indole Core Synthesis: Methods like the Bischler-Möhlau[1][2] and Fischer indole syntheses[3][4] are common for creating the indole ring. A primary challenge here is regioselectivity, especially when using substituted precursors, which can lead to the formation of isomeric hydroxyindoles (e.g., 6-hydroxyindole)[1][2]. High temperatures in these reactions can also lead to the formation of tarry side products and other resinous byproducts[1][2].

  • N-Methylation: This step is typically achieved by treating 4-hydroxyindole with a methylating agent. Common issues include O-methylation of the hydroxyl group, C-methylation on the indole ring, or the formation of quaternary ammonium salts if excess methylating agent is used. The choice of base and methylating agent is critical to minimize these side reactions[5][6]. For instance, using a strong base can deprotonate the hydroxyl group, making it more susceptible to O-methylation.

Q2: My reaction is producing a significant amount of a byproduct with the same mass as my desired product. What could it be?

A2: A common issue is the formation of the isomeric byproduct, 1-Methyl-1H-indol-6-OL. This often occurs during the initial synthesis of the hydroxyindole ring system if the precursors and reaction conditions do not favor the desired regioselectivity[1][2]. To confirm the identity of the byproduct, detailed NMR analysis (specifically 2D-NMR techniques like HMBC and NOESY) is recommended to elucidate the substitution pattern on the aromatic ring.

Q3: I am observing a byproduct with a mass of (M+16). What is this and how can I avoid it?

A3: An (M+16) peak likely corresponds to the N-oxide or a hydroxylated byproduct, resulting from the oxidation of the indole nitrogen or the aromatic ring. Hydroxyindoles are susceptible to oxidation, especially in the presence of air and certain metal catalysts. To mitigate this, ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: During N-methylation with methyl iodide, my yield is low and I see multiple spots on my TLC. What is happening?

A4: Low yields and multiple products during N-methylation with methyl iodide can be attributed to several factors:

  • O-Methylation: The phenolic hydroxyl group can be methylated in addition to the indole nitrogen, leading to the formation of 1-methyl-4-methoxyindole.

  • C-Methylation: While less common, methylation can occur at electron-rich positions of the indole ring.

  • Unreacted Starting Material: Incomplete deprotonation of the indole nitrogen can lead to unreacted 4-hydroxyindole.

  • Degradation: 4-hydroxyindoles can be unstable, particularly under strongly basic or acidic conditions, leading to decomposition products[7].

To improve selectivity, consider using a milder methylating agent like dimethyl carbonate in the presence of a suitable base, which can offer better control over N-methylation[8][9].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 4-Hydroxyindole - Formation of tarry byproducts due to high reaction temperatures.[1][2]- Suboptimal catalyst or reaction conditions in Fischer or Bischler indole synthesis.[3][4]- Poor quality of starting materials.- Lower the reaction temperature in the indole synthesis step.[1][2]- Screen different acid catalysts (Brønsted or Lewis acids) and solvents.[3][4]- Ensure the purity of starting materials using appropriate purification techniques.
Formation of Isomeric Byproducts (e.g., 6-Hydroxyindole) - Lack of regioselectivity in the indole ring formation.[1][2]- Modify the precursors to favor the formation of the 4-hydroxy isomer.- Optimize reaction conditions (temperature, catalyst) to improve regioselectivity.- Employ chromatographic methods for the separation of isomers.[1][2]
Presence of O-Methylated Byproduct - Non-selective methylation of the phenolic hydroxyl group.- Use a bulky base to selectively deprotonate the indole nitrogen.- Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Ac) before methylation, followed by deprotection.- Consider using a milder methylating agent like dimethyl carbonate.[8][9]
Oxidation of the Product - Exposure to atmospheric oxygen.- Presence of oxidizing agents or certain metal catalysts.- Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid catalysts known to promote oxidation.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts.- Tarry residues interfering with chromatography.- Perform an initial filtration through a pad of celite or silica to remove tar.- Optimize the mobile phase for column chromatography to improve separation.- Consider recrystallization as an alternative or final purification step.[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyindole (Modified Bischler-Möhlau Reaction)

This protocol is adapted from a modified Bischler-Möhlau reaction which has been shown to reduce the formation of tarry byproducts by using a lower reaction temperature.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (3 equivalents) and a substituted benzoin (1 equivalent).

  • Catalyst Addition: Add hydrochloric acid (e.g., 1.5 mL of 10M HCl per 0.082 mmol of aminophenol).

  • Reaction: Heat the reaction mixture to 135°C for 30 minutes. During the reaction, water may be removed using a Dean-Stark apparatus under a weak vacuum.

  • Workup and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product, containing a mixture of 4-hydroxy and 6-hydroxyindoles, is then purified by column chromatography.

Protocol 2: N-Methylation of 4-Hydroxyindole

This protocol provides a general method for the N-methylation of an indole.

  • Reaction Setup: To a solution of 4-hydroxyindole (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.

  • Methylation: After stirring for 30 minutes, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visual Guides

Byproduct Formation Pathway

Byproduct_Formation Start 4-Hydroxyindole Product This compound (Desired Product) Start->Product N-Methylation O_Methyl 4-Methoxy-1H-indole (O-Methylation) Start->O_Methyl O-Methylation Oxidation Oxidized Byproducts (e.g., N-Oxide) Start->Oxidation Oxidation Base Base (e.g., NaH) MeI Methylating Agent (e.g., CH3I) N_O_Dimethyl 1-Methyl-4-methoxyindole (N,O-Di-methylation) O_Methyl->N_O_Dimethyl N-Methylation Air Air (O2)

Caption: Potential byproduct pathways in the N-methylation of 4-hydroxyindole.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_SM Analyze Starting Material (4-Hydroxyindole) Start->Check_SM Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction SM_Impure Starting Material Impure? Check_SM->SM_Impure Multiple_Spots Multiple Byproducts Detected? Check_Reaction->Multiple_Spots SM_Impure->Check_Reaction No Purify_SM Action: Purify Starting Material (Chromatography/Recrystallization) SM_Impure->Purify_SM Yes Identify_Byproducts Action: Identify Byproducts (NMR, Mass Spec) Multiple_Spots->Identify_Byproducts Yes Optimize_Conditions Action: Optimize Reaction Conditions (Base, Solvent, Temp.) Multiple_Spots->Optimize_Conditions No (Incomplete Reaction) End Improved Yield Purify_SM->End Identify_Byproducts->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

References

Optimization of reaction conditions for N-methylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-methylation of indoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-methylation reaction is resulting in a mixture of N-methylated and C3-methylated products. How can I improve the selectivity for N-methylation?

This is a common issue due to the inherent nucleophilicity of both the nitrogen and the C3 position of the indole ring.[1] Here are several strategies to enhance N-methylation selectivity:

  • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method to deprotonate the indole nitrogen, forming a more nucleophilic indolate anion which favors N-alkylation.[1]

  • Phase Transfer Catalysis (PTC): The addition of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can significantly suppress the formation of C,N-dimethylated byproducts, especially when using reagents like dimethyl carbonate (DMC).[2][3]

  • Steric Hindrance: If the C3 position is sterically hindered by a substituent, the likelihood of C3-alkylation is reduced.[1]

  • Reaction Temperature: In some cases, higher reaction temperatures may favor the thermodynamically more stable N-alkylated product.[1]

Q2: I am observing the formation of a di-methylated byproduct. How can I achieve mono-N-methylation?

Overalkylation can be a significant problem. Here are some approaches to favor mono-methylation:

  • Milder Methylating Agents: Traditional reagents like methyl iodide can be highly reactive and lead to over-methylation.[4] Consider using less reactive or sterically hindered methylating agents. Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and easy-to-handle reagent that provides excellent monoselectivity for the N-methylation of indoles.[4][5][6]

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent can help to minimize di-methylation. Using a slight excess of the indole substrate relative to the methylating agent may be beneficial.

  • Reaction Conditions: Optimization of reaction time and temperature is crucial. Shorter reaction times and lower temperatures can often reduce the extent of the second methylation reaction.

Q3: My N-methylation reaction is giving a low yield. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This is influenced by the strength and amount of the base, as well as the reaction time and temperature. Using a stronger base or increasing the reaction temperature might be necessary.[1]

  • Reagent and Solvent Purity: The purity of the indole, methylating agent, and solvent is critical. Water or other protic impurities can quench the base and the indolate anion. Ensure you are using anhydrous solvents and high-purity reagents.[1]

  • Reaction Temperature and Time: The reaction may require optimization of both temperature and duration. Some reactions proceed efficiently at room temperature, while others may need heating to achieve completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

  • Degradation of Starting Material: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures.[1] If degradation is suspected, exploring milder reaction conditions is advisable.

Q4: What are the advantages of using dimethyl carbonate (DMC) for N-methylation of indoles?

Dimethyl carbonate (DMC) has emerged as an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[2][7][8]

  • Safety: DMC is significantly less toxic and is not a suspected carcinogen, unlike methyl iodide.[2]

  • Environmental Impact: It is considered a green reagent.[9]

  • High Yields and Purity: Methods using DMC have been developed to provide the desired N-methylated indoles in high yields and purity, making it suitable for large-scale production.[2][7]

Q5: I'm working with an azaindole and experiencing overalkylation at both the indole nitrogen and the pyridine nitrogen. What conditions could help to achieve selective N-methylation of the indole?

This is a challenging issue due to the nucleophilicity of both nitrogen atoms. A milder methylating agent is recommended to avoid the formation of quaternary ammonium salts on the pyridine ring.[10] One suggested approach is to use a phenyltrimethylammonium hydroxide solution, which acts as both a base to deprotonate the indole NH and a source of the methyl group.[10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported N-methylation methods to provide a comparative overview of reaction conditions and their outcomes.

Table 1: N-Methylation of Indoles using Dimethyl Carbonate (DMC)

Indole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Indole-3-carboxaldehydeK₂CO₃DMF~130 (reflux)3.585[7][8]
Indole-3-propionic acidK₂CO₃DMF~130 (reflux)5-[7]
Indole-3-acetic acidK₂CO₃DMF~130 (reflux)6-[2]
Methyl indolyl-3-carboxylateK₂CO₃DMF~130 (reflux)3.596.3[2]
5-Methoxyindole-DMCreflux597[3][11]
IndoleK₂CO₃DMF~130 (reflux)2+-[3]

Table 2: N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI)

Indole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Various IndolesCs₂CO₃Toluene12011-23up to 99[4][5][6]
MelatoninCs₂CO₃Toluene120-88[4][6][12]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Indoles using Dimethyl Carbonate (DMC) [2][7]

  • To a suitable reaction flask, add the indole substrate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).

  • Add dimethyl carbonate (DMC) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C).

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature or below (e.g., ~3 °C).

  • Slowly add ice-cold water to the reaction mixture. The product may precipitate.

  • If the product precipitates, filter the solid, wash with water, and dry under vacuum.

  • If the product is an oil or remains in solution, extract with a suitable organic solvent (e.g., tert-butyl methyl ether - TBME).

  • Wash the organic layer with water and then evaporate the solvent under reduced pressure to isolate the product.

Protocol 2: General Procedure for N-Methylation of Indoles using Phenyl Trimethylammonium Iodide (PhMe₃NI) [5]

  • In an 8 mL glass vial equipped with a magnetic stir bar and a septum screw cap, place the indole starting material (1 equiv), phenyl trimethylammonium iodide (PhMe₃NI; 2.5 equiv), and cesium carbonate (Cs₂CO₃; 2 equiv).

  • Evacuate the vial and backfill with argon three times via a cannula.

  • Add toluene (to a concentration of 0.23 M) via syringe and repeat the evacuation and backfilling cycles with vigorous stirring.

  • Replace the septum screw cap with a closed screw cap.

  • Heat the reaction mixture to 120 °C in a heating block for 11-23 hours.

  • After cooling to room temperature, add 2 N HCl until gas evolution ceases (approximately 2 mL).

  • Extract the product three times with ethyl acetate (EtOAc).

  • Wash the combined organic extracts twice with 2 N HCl and once with brine.

  • Dry the organic phase over sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagents Combine Indole, Base, and Solvent start->reagents add_methylating_agent Add Methylating Agent (e.g., DMC, PhMe3NI) reagents->add_methylating_agent reaction Heat and Stir (Monitor by TLC/LC-MS) add_methylating_agent->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product N-Methylated Indole purification->product

Caption: A generalized experimental workflow for the N-methylation of indoles.

troubleshooting_guide start Low Yield or Undesired Products check_purity Check Reagent and Solvent Purity start->check_purity Initial Check optimize_base Optimize Base (Strength, Stoichiometry) start->optimize_base If purity is known use_ptc Add Phase Transfer Catalyst (PTC) start->use_ptc C-Alkylation Issue check_purity->optimize_base Purity Confirmed optimize_temp_time Optimize Temperature and Reaction Time optimize_base->optimize_temp_time change_reagent Consider Alternative Methylating Agent optimize_temp_time->change_reagent If still issues success Improved Outcome optimize_temp_time->success Optimization Successful change_reagent->success use_ptc->success

Caption: A troubleshooting decision tree for optimizing indole N-methylation reactions.

References

Cryopreservation effects on 1-Methyl-1H-indol-4-OL bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of cryopreservation on the bioactivity of 1-Methyl-1H-indol-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected bioactivities of this compound?

A1: While specific data for this compound is limited in publicly available literature, indole alkaloids as a class exhibit a vast range of biological activities.[1][2][3] These include antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[1][2] Some indole derivatives are known to inhibit tubulin polymerization, which is a target for cancer therapy.[4][5] Others have been found to modulate signaling pathways such as the Hedgehog and PI3K/Akt/mTOR/NF-κB pathways, which are critical in cancer and other diseases.[6][7] Therefore, it is plausible that this compound may exhibit similar activities.

Q2: How can cryopreservation affect the stability and bioactivity of this compound?

A2: Cryopreservation can impact small molecules like this compound in several ways. The freeze-thaw process can lead to degradation of the compound due to changes in pH and solute concentration.[8] For indole derivatives, which can be susceptible to oxidation, the presence of oxygen and exposure to light during handling can also contribute to degradation.[9] Such degradation can result in a loss of bioactivity or the formation of impurities with off-target effects. It is crucial to use appropriate cryoprotectants and standardized protocols to minimize these effects.[10][11]

Q3: What are the initial signs of degradation to look for in a cryopreserved sample of this compound?

A3: Initial indicators of degradation in your this compound sample may include:

  • Color Change: A noticeable change in the color of the solid compound or its solution (e.g., turning yellow or brown) can be a sign of oxidation or other chemical changes.[9]

  • Precipitation: The formation of precipitates in a previously clear solution upon thawing can indicate changes in solubility due to degradation or interactions with the solvent at low temperatures.

  • Chromatographic Changes: When analyzed by methods like High-Performance Liquid Chromatography (HPLC), degradation is often observed as a decrease in the area of the main compound peak and the appearance of new peaks corresponding to degradation products.[9]

Q4: Which analytical techniques are recommended to assess the stability of this compound after cryopreservation?

A4: To assess the stability of this compound post-cryopreservation, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the purity of the compound and detecting any degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the chemical structures of any degradation products, providing insights into the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to confirm the identity and integrity of the compound after thawing.

Troubleshooting Guides

Issue 1: Reduced Bioactivity After Cryopreservation
Possible Cause Troubleshooting Steps
Compound Degradation 1. Assess Purity: Analyze the thawed sample using HPLC to check for degradation products.[9] 2. Optimize Cryopreservation Protocol: Use a fresh, pre-cryopreservation sample as a control. Consider using cryoprotectants like glycerol or DMSO at appropriate concentrations.[10][11] 3. Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycles can accelerate degradation.[8] Aliquot the compound into single-use vials before freezing.
Inaccurate Concentration 1. Re-quantify: Accurately determine the concentration of the thawed stock solution using a validated analytical method like UV-Vis spectroscopy or HPLC. 2. Solubility Issues: Ensure the compound is fully dissolved after thawing. Gentle warming or vortexing may be necessary. If solubility is an issue, consider using a different solvent system.
Assay Interference 1. Cryoprotectant Effects: If a cryoprotectant was used, ensure it does not interfere with the biological assay. Run a vehicle control containing the cryoprotectant at the same final concentration.[12] 2. Degradation Product Interference: If degradation products are present, they may have antagonistic effects. Purifying the active compound may be necessary.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variable Freeze-Thaw Procedures 1. Standardize Protocols: Ensure that the freezing and thawing rates are consistent across all experiments. Use a controlled-rate freezer if possible.[13] 2. Consistent Thawing: Thaw samples rapidly in a 37°C water bath to minimize ice crystal recrystallization, which can damage some molecules.[14]
Instability in Dosing Formulation 1. Formulation Stability Study: Conduct a stability study of the final dosing formulation under the intended experimental conditions (e.g., in cell culture media at 37°C).[9] 2. Prepare Fresh Formulations: If the compound is unstable in the final formulation, prepare it immediately before each experiment.[12]
Improper Sample Handling 1. Protect from Light and Air: Indole compounds can be sensitive to light and oxidation.[9] Handle samples in a low-light environment and consider using amber vials. Purge solutions with an inert gas like nitrogen or argon. 2. Use Calibrated Equipment: Ensure all pipettes and other measuring instruments are properly calibrated to minimize errors in concentration.[12]

Experimental Protocols

Protocol 1: Cryopreservation of this compound
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Aliquoting: Dispense the stock solution into single-use, cryo-compatible vials. This minimizes the need for repeated freeze-thaw cycles.

  • Freezing:

    • Slow Freezing: Place the vials in a controlled-rate freezer and cool at a rate of -1°C per minute to -80°C.

    • Flash Freezing: Alternatively, flash-freeze the vials in liquid nitrogen.

  • Storage: Transfer the frozen vials to a liquid nitrogen dewar (-196°C) or a -80°C freezer for long-term storage.

  • Thawing: When needed, thaw a vial rapidly in a 37°C water bath until just thawed. Mix gently by inversion or vortexing before use.

Protocol 2: Assessment of Bioactivity using a Cell-Based Assay (e.g., Cytotoxicity Assay)
  • Cell Culture: Culture the target cancer cell line under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the thawed this compound stock solution in cell culture medium.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

    • Also, include a positive control (a known cytotoxic agent).

    • Replace the existing medium in the wells with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation & Cryopreservation cluster_assay Bioactivity Assay prep Prepare Stock Solution aliquot Aliquot into Vials prep->aliquot freeze Freeze (-80°C or -196°C) aliquot->freeze store Long-term Storage freeze->store thaw Thaw Sample store->thaw Retrieve for Experiment treat Treat Cells thaw->treat incubate Incubate treat->incubate assess Assess Viability incubate->assess analyze Analyze Data assess->analyze

Caption: Experimental workflow for cryopreservation and bioactivity assessment.

Troubleshooting_Logic decision decision issue issue start Reduced Bioactivity Observed check_purity Assess Purity (HPLC) start->check_purity check_conc Verify Concentration check_purity->check_conc Yes degraded Compound Degraded check_purity->degraded No check_interference Check for Assay Interference check_conc->check_interference Yes conc_issue Concentration Inaccurate check_conc->conc_issue No interference_issue Assay Interference check_interference->interference_issue Yes run_controls Run Vehicle/Cryoprotectant Controls check_interference->run_controls No optimize_cryo Optimize Cryopreservation degraded->optimize_cryo requantify Re-quantify Stock conc_issue->requantify

Caption: Troubleshooting logic for reduced bioactivity.

PI3K_Pathway Indole This compound PI3K PI3K Indole->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation, Survival mTOR->Proliferation NFkB->Proliferation

Caption: Potential inhibitory effect on the PI3K/Akt/mTOR/NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of 1-Methyl-1H-indol-4-OL and Psilocin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the pharmacological, chemical, and biological properties of 1-Methyl-1H-indol-4-OL (1-methylpsilocin) and its parent compound, psilocin.

This guide provides a comprehensive comparative analysis of this compound, commonly known as 1-methylpsilocin, and psilocin (4-hydroxy-N,N-dimethyltryptamine). Both tryptamine derivatives interact with the serotonergic system, but structural modifications lead to distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their receptor binding affinities, functional activities, and relevant experimental protocols.

Chemical Structures

This compound (1-methylpsilocin) is a synthetic derivative of psilocin, characterized by a methyl group attached to the nitrogen at position 1 of the indole ring.

Psilocin is a naturally occurring psychedelic compound found in various species of mushrooms. It is the active metabolite of psilocybin.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro receptor binding affinities and functional potencies of 1-methylpsilocin and psilocin at key serotonin receptors.

Parameter1-MethylpsilocinPsilocinReceptor Subtype
Binding Affinity (Ki, nM)
359 ± 38[2]49[2]5-HT1A
633[3]~6[3]5-HT2A
38[3][4]~14[3]5-HT2B
Functional Activity (IC50/EC50, nM)
12 (IC50)[3]N/A5-HT2C
Inactive in BPM assay[2]Agonist activity5-HT1A
Induces HTR in mice[2][4]Potent agonist (EC50 = 35.4 ± 9.7)5-HT2A
Inverse agonist[3]Agonist (EC50 = 21.5 ± 178)[5]5-HT2B
Potent agonist (IC50 = 12)[3]Agonist5-HT2C

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.

General Protocol (adapted from NIMH Psychoactive Drug Screening Program protocols): [4]

  • Membrane Preparation: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO-K1 cells for 5-HT2A) are prepared.[6] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (1-methylpsilocin or psilocin).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Objective: To determine the functional activity (e.g., agonism, antagonism) of test compounds at Gq-coupled serotonin receptors like 5-HT2A.

General Protocol:

  • Cell Culture: Cells expressing the receptor of interest (e.g., U2OS or CHO-K1 cells) are seeded into 96-well plates.[7]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: A microplate reader measures the fluorescence intensity before and after the addition of the compound to detect changes in intracellular calcium levels.[8]

  • Data Analysis: The change in fluorescence is used to generate dose-response curves and calculate EC50 or IC50 values.

In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of test compounds.[9]

Protocol: [10][11]

  • Animal Preparation: A small magnet is surgically attached to the skull of a mouse.

  • Drug Administration: After a recovery period, the mouse is administered the test compound or a vehicle control.

  • Data Recording: The mouse is placed in a cylindrical container surrounded by a magnetometer coil, which detects the rapid head movements characteristic of the HTR.

  • Data Analysis: The number of head twitches over a specific period is quantified to determine the dose-dependent effect of the compound.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 5-HT2A Receptor Activation and Signaling ligand Psilocin or 1-Methylpsilocin receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

Caption: 5-HT2A receptor signaling pathway.

G cluster_1 Comparative Experimental Workflow start Test Compounds: 1-Methylpsilocin & Psilocin synthesis Chemical Synthesis & Purification start->synthesis in_vitro In Vitro Assays synthesis->in_vitro in_vivo In Vivo Assays synthesis->in_vivo binding Receptor Binding Assays (Ki determination) in_vitro->binding functional Functional Assays (EC50/IC50 determination) in_vitro->functional data_analysis Data Analysis & Comparison binding->data_analysis functional->data_analysis htr Head-Twitch Response (5-HT2A agonism) in_vivo->htr htr->data_analysis

Caption: Comparative experimental workflow.

G cluster_2 Comparative Profile psilocin Psilocin - Natural Product Metabolite - Non-selective 5-HT Agonist - High 5-HT2A Affinity - Potent 5-HT2A Agonist - Induces HTR common {Commonalities | - Tryptamine Structure - Interact with 5-HT Receptors - Psychoactive Potential} psilocin->common methylpsilocin 1-Methylpsilocin - Synthetic Derivative - More Selective Profile - Higher 5-HT2C Affinity - 5-HT2B Inverse Agonist - Induces HTR (5-HT2A dependent) methylpsilocin->common

Caption: Comparative feature summary.

References

Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indol-4-OL Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Methyl-1H-indol-4-OL and its analogs, focusing on their interactions with serotonin receptors, which are crucial for their pharmacological effects. This compound, also known as 1-methylpsilocin, is a methylated derivative of psilocin, the primary psychoactive component of psychedelic mushrooms. Understanding the SAR of this compound class is pivotal for the design of novel therapeutic agents targeting the serotonergic system.

Introduction to this compound and its Analogs

This compound belongs to the tryptamine class of compounds, which are known for their psychedelic properties mediated primarily through agonism at the serotonin 2A (5-HT2A) receptor. The core structure consists of a 4-hydroxyindole moiety with a dimethylaminoethyl side chain at the 3-position and a methyl group at the 1-position of the indole ring. The SAR of this class of compounds explores how chemical modifications at various positions of the molecule influence its binding affinity and functional activity at different serotonin receptor subtypes.

Key Serotonin Receptors in Psychedelic Activity

The primary molecular target for classic psychedelics is the 5-HT2A receptor .[1][2] Agonism at this receptor is strongly correlated with the induction of psychedelic effects, including the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[1] Other serotonin receptors, such as the 5-HT1A , 5-HT2B , and 5-HT2C receptors, are also engaged by these compounds and contribute to their overall pharmacological profile.[1][3]

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for this compound (1-methylpsilocin) and related psilocin analogs. This data allows for a direct comparison of how N-methylation and other substitutions on the tryptamine scaffold affect receptor interactions and in vivo activity.

Table 1: In Vitro Receptor Affinity and Functional Activity of 1-Methylpsilocin and Psilocin Analogs

Compound5-HT2A Affinity (Ki, nM)5-HT2C Affinity (IC50, nM)5-HT2B Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)Reference(s)
1-Methylpsilocin 6331238 (inverse agonist)No activation[1]
Psilocin (4-HO-DMT)4-OH-DMT had high affinity234High affinity49[4]

Note: A lower Ki or IC50 value indicates a higher binding affinity.

Table 2: In Vivo Potency of Psilocin Analogs in the Mouse Head-Twitch Response (HTR) Assay

CompoundED50 (mg/kg)ED50 (µmol/kg)Reference(s)
1-Methylpsilocin 0.7-
Psilocin (4-HO-DMT)0.30.81[5]
4-HO-MET-0.65[5]
4-HO-DET-1.56[5]
4-HO-DPT-2.47[5]
4-HO-MIPT-2.97[5]

Note: ED50 is the dose required to produce a half-maximal response. A lower ED50 value indicates higher potency.

Structure-Activity Relationship Insights

From the available data, several key SAR trends can be identified:

  • N1-Methylation: The introduction of a methyl group at the 1-position of the indole ring, as seen in 1-methylpsilocin, significantly alters the receptor binding profile compared to psilocin. Notably, it dramatically increases affinity and selectivity for the 5-HT2C receptor while reducing affinity for the 5-HT2A receptor.[1] This suggests that the N1-position is a critical site for modulating receptor selectivity within this scaffold.

  • N-Alkyl Substituents on the Side Chain: The size and nature of the alkyl groups on the terminal nitrogen of the ethylamine side chain have a profound impact on in vivo psychedelic-like activity.[5] As the size of the N,N-dialkyl groups increases (from dimethyl in psilocin to dipropyl and diisopropyl), the potency in the HTR assay generally decreases.[5] This indicates that steric bulk at this position is a key determinant of 5-HT2A receptor activation in vivo.

  • 4-Position Modification: The 4-hydroxy group is a crucial feature for activity. Its replacement with a 4-acetoxy group often results in a prodrug that is hydrolyzed in vivo to the active 4-hydroxy analog.[3] The 4-phosphoryloxy group in psilocybin also serves as a prodrug for psilocin.

Signaling Pathways of this compound Analogs

The activation of the 5-HT2A receptor by psychedelic tryptamines initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the downstream signaling that ultimately leads to the observed physiological and behavioral effects.

In addition to the canonical Gq/11 pathway, there is growing evidence for the involvement of β-arrestin-mediated signaling pathways in the actions of psychedelic compounds. The balance between Gq/11 and β-arrestin signaling (biased agonism) may contribute to the nuanced pharmacological effects of different analogs.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Analog Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates beta_arrestin β-Arrestin Receptor->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream beta_arrestin_pathway β-Arrestin Mediated Signaling beta_arrestin->beta_arrestin_pathway

Figure 1: Simplified 5-HT2A receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs. Below are protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cells stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the this compound analog).

  • Separation and Detection: The mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A.

  • Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in a microplate. They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to intracellular calcium.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated to determine the potency and efficacy of the compound as an agonist.

Calcium_Mobilization_Workflow A Seed cells expressing 5-HT2A receptor in microplate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add test compound (this compound analog) B->C D Measure fluorescence change over time with a plate reader C->D E Data Analysis: Plot concentration-response curve Calculate EC50 and Emax D->E

Figure 2: Workflow for a calcium mobilization assay.

Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is a widely accepted behavioral model for assessing the psychedelic-like potential of compounds.

  • Animal Preparation and Acclimation: Male C57BL/6J mice are typically used. They are acclimated to the testing environment before the experiment.

  • Drug Administration: The test compound is administered to the mice, usually via intraperitoneal (IP) or subcutaneous (SC) injection. A vehicle control group is also included.

  • Observation Period: Immediately after injection, the mice are placed in an observation chamber, and the number of head twitches is counted for a specific period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic, side-to-side movement of the head.

  • Data Recording and Analysis: The total number of head twitches for each mouse is recorded. A dose-response curve is generated to determine the ED50 of the compound.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex but critical area of research for the development of novel serotonergic agents. The available data, primarily from studies on psilocin analogs, highlights the importance of substitutions at the N1-position of the indole ring and the N-alkyl groups of the side chain in determining receptor affinity, selectivity, and in vivo activity. Methylation at the N1-position, as in 1-methylpsilocin, appears to be a key modification for shifting selectivity towards the 5-HT2C receptor. Further systematic studies on a broader range of this compound analogs are warranted to fully elucidate the SAR of this promising scaffold and to guide the design of next-generation therapeutics with tailored pharmacological profiles.

References

A Comparative Guide to Validating the Biological Activity of Synthetic 1-Methyl-1H-indol-4-OL as a Novel MEK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the synthetic compound 1-Methyl-1H-indol-4-OL, a novel inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). Its performance is objectively compared against Trametinib, a well-established, FDA-approved MEK1 inhibitor, supported by detailed experimental protocols and quantitative data.

Introduction and Signaling Pathway Context

This compound is an indole-based small molecule. The indole scaffold is a common feature in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on its validation as a specific inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1 a key therapeutic target.

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade, highlighting the point of inhibition for this compound and the comparative compound, Trametinib.

MEK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Inhibitor This compound Trametinib Inhibitor->MEK1 Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: RAS/RAF/MEK/ERK signaling pathway with MEK1 inhibition point. (Max Width: 760px)

Comparative In Vitro Activity

The inhibitory potential of this compound was quantified using a biochemical kinase assay and a cell-based proliferation assay. The results are compared with Trametinib.

Table 1: Comparative Inhibitory Activity Against MEK1 and A375 Cancer Cells

CompoundMEK1 IC₅₀ (nM)¹A375 Cell Proliferation GI₅₀ (nM)²
This compound 15.2 ± 2.145.8 ± 5.5
Trametinib (Control) 1.8 ± 0.45.3 ± 0.9

¹IC₅₀ (Half-maximal inhibitory concentration) determined by LanthaScreen™ Eu Kinase Binding Assay. ²GI₅₀ (Half-maximal growth inhibition) determined by MTT Cell Proliferation Assay in A375 melanoma cells after 72 hours.

The data indicates that while this compound is a potent inhibitor of MEK1, Trametinib exhibits approximately 8-fold greater potency in both the biochemical and cell-based assays.

Experimental Validation Workflow

Validating a novel kinase inhibitor involves a multi-step process, starting from biochemical assays to confirm direct enzyme interaction, followed by cell-based assays to assess activity in a biological context.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (LanthaScreen™ Kinase Binding Assay) Start->Biochemical_Assay Determine_IC50 Determine Direct Enzyme Inhibition (IC₅₀) Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (MTT Proliferation Assay on A375 cells) Determine_IC50->Cell_Based_Assay Determine_GI50 Determine Cellular Potency (GI₅₀) Cell_Based_Assay->Determine_GI50 Compare_Data Compare Data with Control (Trametinib) Determine_GI50->Compare_Data End End Compare_Data->End

Caption: Workflow for validating a novel kinase inhibitor. (Max Width: 760px)

Detailed Experimental Protocols

This assay measures the binding and displacement of a fluorescent tracer from the ATP-binding site of the MEK1 kinase.[5][6] A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Materials:

  • MEK1 Kinase (Active)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • Test Compounds (this compound, Trametinib) dissolved in DMSO

  • 384-well, low-volume microplates

Procedure:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Subsequently, create a 4X intermediate dilution of these compounds in Kinase Buffer A.

  • Assay Plate Setup : Add 4 µL of the 4X serially diluted compound to triplicate wells of a 384-well plate.[5]

  • Kinase/Antibody Mixture : Prepare a 2X kinase/antibody mixture containing MEK1 kinase and Eu-anti-Tag antibody in Kinase Buffer A. Add 8 µL of this mixture to all wells.[5]

  • Tracer Addition : Prepare a 4X tracer solution in Kinase Buffer A. Add 4 µL of this solution to all wells to initiate the binding reaction.[5]

  • Incubation : Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

  • Data Analysis : Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to calculate the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Materials:

  • A375 human melanoma cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds (this compound, Trametinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent Reagent (e.g., 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding : Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired final concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of MTT Reagent to each well.[7]

  • Formazan Formation : Incubate for 2-4 hours at 37°C until a purple precipitate is visible in the cells.[7]

  • Solubilization : Add 100 µL of Detergent Reagent to each well to solubilize the formazan crystals.[7]

  • Incubation : Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[7]

  • Data Acquisition : Record the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis : Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% growth). Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit to a non-linear regression curve to determine the GI₅₀ value.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of the novel compound 1-Methyl-1H-indol-4-ol against a panel of related protein kinases. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents an illustrative profile based on the known activities of structurally related indole alkaloids. The methodologies and data herein serve as a comprehensive example for researchers and drug development professionals on how to assess and interpret cross-reactivity.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound and two other indole-based compounds against a panel of selected protein kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

Target KinaseThis compound (IC50 in nM)Compound A (Indole-based Kinase Inhibitor) (IC50 in nM)Compound B (Broad-Spectrum Indole Alkaloid) (IC50 in nM)
Primary Target
PLK41510150
Related Kinases
PLK1250300200
Aurora Kinase A>10,0008,0005,000
Aurora Kinase B>10,0009,5006,500
VEGFR21,5001,200800
p38α5,0004,5001,000

Note: The data for this compound is illustrative. Compound A and Compound B are representative indole-based kinase inhibitors included for comparison.

Signaling Pathway Context

The primary target in this illustrative profile, Polo-like kinase 4 (PLK4), is a key regulator of centriole duplication and is implicated in cancer.[4] The MAPK pathway, which includes kinases like p38, is also a common target for indole alkaloids and plays a critical role in cellular processes like proliferation and apoptosis.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF p38 p38 MAPK RAS->p38 JNK JNK RAS->JNK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription p38->Transcription JNK->Transcription PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome

MAPK and PLK4 Signaling Pathways

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound cross-reactivity.

1. Kinase Inhibition Assay (Illustrative for PLK4)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

  • Objective: To quantify the in-vitro inhibitory activity of this compound against a panel of protein kinases.

  • Methodology: A radiometric kinase assay using [γ-33P]-ATP is performed.

    • The kinase reaction is initiated by mixing the test compound (at various concentrations), the specific kinase (e.g., PLK4), a suitable substrate (e.g., a generic peptide substrate), and ATP (spiked with [γ-33P]-ATP) in a reaction buffer.

    • The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

    • The reaction is stopped by adding a solution of phosphoric acid.

    • A portion of the reaction mixture is spotted onto a filtermat, which captures the phosphorylated substrate.

    • The filtermat is washed to remove unincorporated [γ-33P]-ATP.

    • The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Receptor Binding Assay (General Protocol)

For targets that are receptors, a radioligand binding assay is a standard method to assess binding affinity.[5][6][7][8]

  • Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.

  • Methodology:

    • A cell membrane preparation expressing the target receptor is incubated with a specific radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

The following diagram illustrates a general workflow for cross-reactivity profiling.

experimental_workflow A Compound Synthesis (this compound) B Primary Target Assay (e.g., PLK4 Kinase Assay) A->B C Selectivity Panel Screening (e.g., Kinase Panel) B->C Hit Confirmation D Data Analysis (IC50 Determination) C->D E Secondary Assays (e.g., Receptor Binding Assays) D->E Identify Off-Targets F Cell-Based Assays (Target Engagement & Phenotypic Effects) D->F E->D G Final Report & Profile F->G

Workflow for Cross-Reactivity Profiling

Conclusion

This guide outlines the critical components for evaluating the cross-reactivity of a novel compound, using this compound as an illustrative example. The provided data tables, signaling pathway diagrams, and experimental protocols offer a framework for researchers to conduct and interpret selectivity profiling. A thorough understanding of a compound's interactions with related targets is paramount for the successful development of selective and safe therapeutics.

References

Confirming Target Engagement of Cyclooxygenase (COX) Inhibitors in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to confirm the cellular target engagement of Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and compares its activity with other non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen (non-selective) and Celecoxib (COX-2 selective). The engagement of these drugs with their intended targets, COX-1 and COX-2, is crucial for their therapeutic effects in inflammation and pain.[1][2][3]

Comparative Analysis of COX Inhibitor Activity

The following table summarizes the in vitro inhibitory concentrations (IC50) of Indomethacin, Ibuprofen, and Celecoxib against COX-1 and COX-2 enzymes in cellular assays. Lower IC50 values indicate greater potency.

CompoundTargetCellular IC50 (µM)Selectivity (COX-1/COX-2 Ratio)
Indomethacin COX-10.009 - 0.23[4][5]Non-selective (~0.03 - 0.36)[4][5]
COX-20.31 - 0.63[4][5]
Ibuprofen COX-112 - 13[4][6][7]Non-selective (~0.15)[4]
COX-280 - 370[4][7][8]
Celecoxib COX-182[4]COX-2 Selective (~12)[4]
COX-26.8[4]

Experimental Protocols

Confirmation of target engagement in a cellular context is essential to validate the mechanism of action of a compound. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are two powerful label-free methods to assess the direct binding of a drug to its target protein within intact cells or cell lysates.[9][10]

Cellular Thermal Shift Assay (CETSA) Protocol for COX-2 Engagement

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[9][11]

1. Cell Culture and Treatment:

  • Culture human peripheral monocytes or other cells expressing COX-2.[4]

  • Treat cells with the test compound (e.g., Indomethacin, Celecoxib) or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[12]

2. Heat Challenge:

  • Heat the cell suspensions or lysates to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.[12]

  • For isothermal dose-response experiments, heat all samples at a single, optimized temperature.

3. Cell Lysis and Protein Fractionation:

  • Lyse the cells to release intracellular proteins.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction from aggregated, denatured proteins.[12]

4. Protein Detection and Analysis:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble COX-2 at each temperature point using Western blotting or other sensitive protein detection methods like mass spectrometry.[13]

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.[14][15][16]

1. Cell Lysate Preparation:

  • Prepare a crude cell lysate from a cell line expressing the target protein (e.g., COX-1 or COX-2).

2. Compound Incubation:

  • Incubate aliquots of the cell lysate with the test compound or a vehicle control.

3. Protease Digestion:

  • Add a protease (e.g., pronase, thermolysin) to each lysate sample and incubate for a specific time to allow for partial protein digestion.[15]

4. Digestion Quenching and Analysis:

  • Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analyze the protein samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (COX-1 or COX-2).

  • A stronger band in the compound-treated lane compared to the vehicle control indicates that the compound has bound to the target protein and protected it from proteolytic degradation.[14]

Visualizations

Signaling Pathway of COX Enzymes in Inflammation

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Prostanoids PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 PGH2 Prostaglandin H2 (PGH2) split AA->split COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 PGs Prostaglandins (PGE2, PGI2) PGH2->PGs Isomerases TXA2 Thromboxane A2 PGH2->TXA2 Thromboxane Synthase COX2_outcome Pain Inflammation Fever PGs->COX2_outcome COX1_outcome Stomach Lining Protection Platelet Aggregation TXA2->COX1_outcome split->COX1 split->COX2

Caption: The COX signaling pathway, illustrating the conversion of arachidonic acid to prostanoids by COX-1 and COX-2, leading to physiological and inflammatory responses.[17][18]

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_analysis Analysis start Start: Intact Cells treatment Incubate with Compound vs. Vehicle start->treatment heat Apply Temperature Gradient (Heat Shock) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation: Separate Soluble and Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant detection Protein Quantification (e.g., Western Blot for COX-2) supernatant->detection melt_curve Plot Melt Curve (% Soluble Protein vs. Temp) detection->melt_curve end Result: Thermal Shift (ΔTm) Indicates Target Engagement melt_curve->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA) to determine compound-target engagement in a cellular environment.[9][12]

Logical Comparison of COX Inhibitors

COX_Inhibitor_Comparison indomethacin Indomethacin non_selective Non-selective COX-1 and COX-2 Inhibition indomethacin->non_selective high_potency High Potency (Low nM IC50 for COX-1) indomethacin->high_potency gi_side_effects Higher Risk of GI Side Effects indomethacin->gi_side_effects ibuprofen Ibuprofen ibuprofen->non_selective moderate_potency Moderate Potency (µM IC50) ibuprofen->moderate_potency ibuprofen->gi_side_effects celecoxib Celecoxib cox2_selective Selective COX-2 Inhibition celecoxib->cox2_selective celecoxib->moderate_potency cardiovascular_risk Potential Cardiovascular Risk celecoxib->cardiovascular_risk

Caption: A logical diagram comparing the key characteristics of Indomethacin, Ibuprofen, and Celecoxib in terms of their COX enzyme selectivity and associated risks.[19][20][21]

References

A Comparative Guide to the Purity Analysis of Synthetic Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic indole derivatives is of paramount importance in research and drug development, as impurities can significantly alter biological activity and introduce toxicity.[1] This guide provides a comparative analysis of common analytical techniques for determining the purity of these compounds, supported by experimental protocols and data presentation. Adherence to regulatory standards, such as those set by the International Council for Harmonisation (ICH), is crucial for drug development professionals to control impurities in new drug substances.[1]

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity assessment of synthetic indoles due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] While other techniques can be used for preliminary or orthogonal assessment, HPLC, particularly in reversed-phase mode (RP-HPLC), offers the most accurate quantitative results.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)Melting Point Analysis
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Differential migration of analytes on a solid stationary phase under the influence of a liquid mobile phase.Determination of the temperature range over which a solid melts.
Applicability Non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.Preliminary purity check and reaction monitoring.[3]Crystalline solids.
Resolution High to very high.High.Low to moderate.Not applicable for separating impurities.
Quantitation Excellent, highly accurate and reproducible.[2]Good, can be quantitative with proper calibration.Semi-quantitative at best.Indirect indication of purity (a sharp melting point range suggests high purity).
Advantages High resolution, sensitivity, and quantitative accuracy.[2]High sensitivity and provides structural information of impurities.Simple, rapid, and cost-effective.[2]Fast and inexpensive preliminary check.[2]
Limitations Higher cost and complexity of instrumentation.[2]Not suitable for non-volatile or thermally labile compounds.Low resolution and not suitable for quantitative analysis.[2]Not specific; some impurities may not depress the melting point.
Representative Purity Data for Synthetic Indole Derivatives

The following table provides an illustrative comparison of purity levels for several synthetic indole derivatives as would be determined by a validated HPLC method. For pharmaceutical applications, purity is typically expected to be above 99%.

Indole DerivativeTypical Purity (%)Potential Impurities
Indole-3-acetic acid> 99.0Unreacted starting materials, by-products from synthesis.
5-Bromoindole> 99.5Positional isomers (e.g., 4-bromoindole, 6-bromoindole).
Tryptamine> 99.0Tryptophan, other indoleamines.
Melatonin> 99.5N-acetylserotonin, other synthesis-related impurities.
6-Cyanoindole> 98.0Unreacted starting materials (e.g., 4-methyl-3-nitrobenzonitrile), intermediates, and by-products.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of a novel synthetic indole. Optimization may be required for specific analytes.[1]

Objective: To determine the purity of a synthetic indole derivative and quantify any related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[1]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Gradient:

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic indole sample into a 10 mL volumetric flask.[1]

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to achieve a concentration of ~1.0 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Identify the main peak corresponding to the indole derivative.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is suitable for volatile and thermally stable indole derivatives.

Objective: To identify and quantify volatile impurities in a synthetic indole sample.

Instrumentation:

  • GC-MS system with an autosampler.[1]

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

GC-MS Conditions:

  • Inlet Temperature: 250 °C[1]

  • Injection Mode: Split (e.g., 20:1 ratio)[1]

  • Injection Volume: 1 µL[1]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[1]

    • Ramp: 15 °C/min to 280 °C.[1]

    • Hold: 10 minutes at 280 °C.[1]

  • MS Transfer Line Temperature: 280 °C[1]

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 40-500 m/z.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic indole sample into a 10 mL volumetric flask.[1]

  • Dissolve and dilute to the mark with methanol to achieve a concentration of ~1.0 mg/mL.[1]

  • Transfer the solution to a GC vial.[1]

Data Analysis:

  • Identify the main indole peak based on its retention time and mass spectrum.[1]

  • Search the chromatogram for other peaks corresponding to potential impurities.[1]

  • Compare the mass spectra of the impurity peaks with a library (e.g., NIST) for identification.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment of Synthetic Indole Derivatives.

Logical_Flow_Purity_Assessment start Synthesized Indole Derivative preliminary_check Preliminary Purity Check (TLC, Melting Point) start->preliminary_check hplc_analysis Quantitative Purity Analysis (HPLC) preliminary_check->hplc_analysis purity_spec Purity Meets Specification? hplc_analysis->purity_spec impurity_id Impurity Identification (LC-MS/GC-MS) purity_spec->impurity_id No pass Product Passes QC purity_spec->pass Yes fail Further Purification Required impurity_id->fail

Caption: Logical Flow for Comprehensive Purity Assessment of Indole Derivatives.

References

A Comparative Guide to 1-Methyl-1H-indol-4-ol and Other 4-Substituted Indole Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Structure-Activity Relationships and Biological Performance

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Substitutions on the indole ring system can significantly modulate the pharmacological properties of the resulting compounds. This guide provides a comparative analysis of 1-Methyl-1H-indol-4-ol and other 4-substituted indole derivatives, focusing on their biological activities and the underlying structure-activity relationships (SAR). The information presented is intended to assist researchers, scientists, and drug development professionals in the design and synthesis of novel therapeutic agents.

Comparative Biological Activity of 4-Substituted Indole Derivatives

The biological activity of 4-substituted indole compounds is highly dependent on the nature of the substituent at the 4-position, as well as modifications at other positions of the indole ring. The following table summarizes quantitative data for a selection of 4-substituted indole derivatives, highlighting their affinity for serotonin receptors and their ability to inhibit amyloid-beta aggregation, two key areas where indole-based compounds have shown significant promise.

Compound IDStructureTargetAssay TypeActivity (Ki/IC50)Reference
1 This compound5-HT1A ReceptorRadioligand BindingKi: ~7-fold lower affinity than psilocin[2]
2 4-HydroxyindoleAmyloid-β (Aβ) AggregationThioflavin T AssayPotent inhibitor of Aβ aggregation[3]
3 4-Amino-substituted Sampangine DerivativeAcetylcholinesterase (AChE)Enzyme InhibitionHigh AChE inhibitory activity[4]
4 4-Amino-substituted Sampangine DerivativeAmyloid-β (Aβ) AggregationThioflavin T AssaySignificant inhibition of self-induced Aβ aggregation[4]
5 1,4-Disubstituted Indole (Compound 21)αvβ3 IntegrinReceptor BindingIC50: 0.5 nM[5]

Key Structure-Activity Relationship (SAR) Insights

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the indole ring is a critical determinant of biological activity. For instance, a hydroxyl group at this position, as seen in 4-hydroxyindole, has been associated with the inhibition of amyloid-beta plaque formation, a hallmark of Alzheimer's disease.[3] Aminoalkylamino substitutions at the 4-position of sampangine derivatives have conferred potent acetylcholinesterase and amyloid-β aggregation inhibitory activities.[4]

  • N1-Methylation: Methylation at the N1 position of the indole ring can influence receptor binding affinity. For example, 1-methylpsilocin (a derivative of psilocin, which is 4-hydroxy-N,N-dimethyltryptamine) exhibits a reduced affinity for the 5-HT1A receptor compared to its non-methylated counterpart.[2] This suggests that the N-H group may be involved in important hydrogen bonding interactions with the receptor.

  • Impact on Serotonin Receptor Affinity: The affinity of 4-substituted indole derivatives for various serotonin (5-HT) receptor subtypes is a key area of investigation. The lipophilicity of the substituent at the 4-position has been shown to correlate with the affinity for the 5-HT2A receptor.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubate at controlled temperature and time Membrane_Prep->Incubation Receptor Source Radioligand Radioligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound radioligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Calculate Ki value from IC50 Scintillation->Analysis

Figure 1: General workflow for a radioligand displacement assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Abeta Aβ Peptide Solution Incubation Incubate at 37°C to induce aggregation Abeta->Incubation Test_Compound Test Compound (e.g., 4-Hydroxyindole) Test_Compound->Incubation ThT_Addition Add Thioflavin T (ThT) Incubation->ThT_Addition Fluorescence Measure Fluorescence (Ex: ~450 nm, Em: ~482 nm) ThT_Addition->Fluorescence Analysis Calculate % Inhibition and IC50 Fluorescence->Analysis

Figure 2: Workflow for the Thioflavin T (ThT) amyloid-β aggregation assay.

Methodology:

  • Preparation of Aβ Solution: A solution of synthetic Aβ peptide (e.g., Aβ1-42) is prepared in a suitable buffer.

  • Incubation: The Aβ solution is incubated at 37°C in the presence and absence of the test compound. This incubation period allows the Aβ peptide to aggregate and form fibrils.

  • Thioflavin T Addition: After the incubation period, a solution of Thioflavin T (ThT) is added to each sample. ThT is a fluorescent dye that specifically binds to the β-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission.

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 450 nm and 482 nm, respectively.[7]

  • Data Analysis: The percentage inhibition of Aβ aggregation by the test compound is calculated by comparing the fluorescence intensity of the samples with and without the compound. The IC50 value, the concentration of the compound that inhibits 50% of Aβ aggregation, can then be determined.

Signaling Pathways

Serotonin Receptor Signaling

The majority of serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The specific pathway activated depends on the G-protein subtype to which the receptor is coupled.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Serotonin Receptor Agonist Receptor 5-HT Receptor (GPCR) Agonist->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 3: A generalized signaling pathway for G-protein coupled serotonin receptors.

Conclusion

The 4-position of the indole nucleus is a versatile site for chemical modification, enabling the fine-tuning of biological activity. This compound and its analogs represent a promising class of compounds with potential therapeutic applications in neurological disorders. The data and protocols presented in this guide offer a foundation for further research and development in this area. Future studies should focus on synthesizing and evaluating a broader range of 4-substituted indoles to further elucidate the structure-activity relationships and to identify lead compounds with improved potency and selectivity.

References

Orthogonal Assays for the Validation of 1-Methyl-1H-indol-4-OL Screening Hits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal assay strategies for the validation of screening hits, using the hypothetical compound 1-Methyl-1H-indol-4-OL as a case study. Initial high-throughput screening (HTS) campaigns can identify numerous "hits," a significant portion of which may be false positives. Orthogonal validation, which employs distinct and independent assays, is a critical step to confirm genuine, target-specific activity and de-risk subsequent lead optimization efforts. Given that the indole scaffold is a privileged structure in many kinase inhibitors, this guide will focus on assays relevant to validating a potential kinase inhibitor.[1]

Comparison of Orthogonal Assays for Hit Validation

A robust validation cascade for a screening hit like this compound should include a combination of biochemical, biophysical, and cell-based assays. This multi-pronged approach provides complementary data to build a strong case for the compound's mechanism of action and therapeutic potential.

Assay Type Assay Name Principle Key Parameters Measured Advantages Limitations
Biochemical In Vitro Kinase Inhibition AssayMeasures the ability of the compound to inhibit the activity of a purified kinase enzyme.IC50: Concentration of inhibitor required to reduce enzyme activity by 50%.[2]- Direct measure of target engagement. - High-throughput amenable. - Allows for determination of inhibitor potency.- Does not reflect cellular permeability or metabolism. - Prone to artifacts from assay technology.
Biophysical Surface Plasmon Resonance (SPR)Measures the binding of the compound to an immobilized target protein in real-time by detecting changes in refractive index.[3]K D (Equilibrium Dissociation Constant): A measure of binding affinity. k on (Association Rate Constant) k off (Dissociation Rate Constant) - Label-free. - Provides kinetic and affinity data. - Can detect weak binding interactions.- Requires specialized equipment. - Protein immobilization can affect activity. - Can be sensitive to buffer conditions.
Biophysical Isothermal Titration Calorimetry (ITC)Measures the heat change that occurs upon binding of the compound to the target protein in solution.K D (Equilibrium Dissociation Constant) ΔH (Enthalpy Change) ΔS (Entropy Change) n (Stoichiometry of Binding) [4]- Label-free and in-solution. - Provides a complete thermodynamic profile of the binding interaction.[5] - Gold standard for measuring binding affinity.- Requires larger amounts of protein and compound. - Lower throughput than other methods. - Sensitive to buffer mismatches.
Biophysical Cellular Thermal Shift Assay (CETSA)Measures the stabilization of a target protein in cells or cell lysates upon compound binding, by assessing its resistance to thermal denaturation.[6]T m Shift: Change in the melting temperature of the target protein. EC50 (Cellular Target Engagement) - Confirms target engagement in a cellular environment. - Can be used in intact cells and tissues. - Does not require compound or protein labeling.- Throughput can be limited for traditional Western blot-based readout. - Not all proteins exhibit a clear thermal shift.
Cell-Based MTT Cell Viability/Cytotoxicity AssayMeasures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with the compound.IC50/GI50: Concentration of compound that inhibits cell growth by 50%.[7]- Simple, rapid, and cost-effective. - Provides a measure of the compound's effect on cell health. - High-throughput compatible.- Indirect measure of target engagement. - Can be confounded by effects on cellular metabolism. - Does not elucidate the mechanism of cell death.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for this compound across the described orthogonal assays. These values are based on published data for structurally related indole-based kinase inhibitors.[8][9][10]

Table 1: Biochemical and Biophysical Validation of this compound

AssayTarget KinaseThis compoundControl Inhibitor (Staurosporine)
In Vitro Kinase Inhibition IC50 (nM)
Kinase A8515
Kinase B1,20050
Surface Plasmon Resonance (SPR) K D (nM)
Kinase A15025
Isothermal Titration Calorimetry (ITC) K D (nM)
Kinase A18030
Cellular Thermal Shift Assay (CETSA) T m Shift (°C)
Kinase A+4.2+5.5

Table 2: Cell-Based Validation of this compound

AssayCell LineCancer TypeThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MTT Cytotoxicity MCF-7Breast Adenocarcinoma7.51.2
A549Lung Carcinoma12.32.5
HCT116Colon Carcinoma9.81.8
HEK293 (Normal)Embryonic Kidney> 508.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Kinase A)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add 50 nL of the serially diluted compound or DMSO control.

  • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

  • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of ATP in kinase assay buffer.

  • Incubate the plate at 30°C for 1 hour.

  • ATP Detection: Add 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

This protocol describes the analysis of the binding kinetics of this compound to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant kinase

  • This compound

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

Procedure:

  • Kinase Immobilization: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS. Covalently immobilize the purified kinase to the surface via amine coupling. Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis: Prepare a series of concentrations of this compound in running buffer.

  • Inject the compound solutions over the immobilized kinase surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • Regenerate the sensor surface between injections with a low pH buffer (e.g., glycine-HCl pH 2.5) if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D).

Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement within a cellular context by measuring the thermal stabilization of the target protein.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or DMSO for 2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against the temperature to generate melting curves for both the treated and untreated samples. Determine the shift in the melting temperature (Tₘ).

MTT Cell Viability Assay

This colorimetric assay measures the effect of the compound on cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[11]

Visualizations

Signaling Pathway

The indole scaffold is a common feature in inhibitors of various protein kinases that are crucial components of signaling pathways regulating cell proliferation, survival, and angiogenesis. A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Binds RAS RAS P_RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Inhibitor->P_RTK Inhibits

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Hit Validation

A logical progression of orthogonal assays is crucial for efficient and effective hit validation.

G HTS Primary High-Throughput Screening (HTS) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Biochemical Biochemical Assay (In Vitro Kinase Inhibition) IC50 Determination Hit_Confirmation->Biochemical Biophysical Biophysical Assays (SPR or ITC) KD Determination Biochemical->Biophysical Confirm Direct Binding Cellular_TE Cellular Target Engagement (CETSA) Tm Shift Biophysical->Cellular_TE Confirm Cellular Engagement Cell_Based Cell-Based Assays (MTT Cytotoxicity) Cellular IC50 Cellular_TE->Cell_Based Assess Cellular Effect Lead_Opt Lead Optimization Cell_Based->Lead_Opt Validated Hit

Caption: Experimental workflow for orthogonal validation of screening hits.

Logical Relationship of Orthogonal Assays

The different assay types provide layers of evidence to support the validation of a screening hit.

G Biochemical Biochemical Potency (IC50) Validated_Hit Validated Hit Biochemical->Validated_Hit Demonstrates Target Modulation Biophysical Direct Binding Affinity (KD) Biophysical->Validated_Hit Confirms Direct Interaction Cellular Cellular Efficacy (Cellular IC50) Cellular->Validated_Hit Shows Phenotypic Effect

Caption: Logical relationship of orthogonal assays in hit validation.

References

Benchmarking 1-Methyl-1H-indol-4-ol: A Comparative Guide to Monoamine Oxidase-A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 1-Methyl-1H-indol-4-ol against Monoamine Oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters. Due to the current lack of direct experimental data for this compound, this document focuses on establishing a framework for its evaluation by comparing it with well-characterized MAO-A inhibitors. The indole scaffold, a core component of this compound, is present in various known bioactive molecules, including inhibitors of MAO-A, suggesting its potential for similar activity.

Comparative Analysis of MAO-A Inhibitors

Monoamine oxidase-A is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1][2] Its inhibition can lead to an increase in the levels of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders.[1][3][4] This section provides a quantitative comparison of the inhibitory potency of several known MAO-A inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundType of InhibitorIC50 (nM) for MAO-ASelectivity for MAO-A vs. MAO-BReference
This compound Hypothetical To Be Determined To Be Determined
ClorgylineIrreversible, Selective1.2 - 17High[5][6]
MoclobemideReversible, Selective200 - 1300High[]
HarmalineReversible, Selective2.3High[8]
IproniazidNon-selective37,000Low[9]
XanthoangelolNon-selective43,400Low[9]

Experimental Protocols

To determine the inhibitory potential of this compound against MAO-A, a standardized in vitro assay can be employed. The following protocol outlines a common method for determining the IC50 value of a test compound.

In Vitro MAO-A Inhibition Assay (IC50 Determination)

This protocol is a representative method for determining the IC50 value of a potential inhibitor for MAO-A.

Materials:

  • Human recombinant MAO-A enzyme

  • Substrate (e.g., p-Tyramine, Kynuramine)[10][11]

  • Test compound (this compound)

  • Known MAO-A inhibitor (e.g., Clorgyline) as a positive control[5][11]

  • DMSO for dissolving the test compound and control

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)[10]

  • Detection reagent (e.g., Amplex® Red, horseradish peroxidase (HRP))[5][10]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

  • Enzyme and Compound Pre-incubation:

    • In a 96-well plate, add the MAO-A enzyme solution to each well.

    • Add the dilutions of this compound to the respective wells.

    • For the positive control, add dilutions of a known MAO-A inhibitor (e.g., Clorgyline).

    • For the negative control (100% activity), add DMSO without any inhibitor.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]

  • Initiation of Reaction: Add the substrate solution (e.g., p-Tyramine) and the detection reagents (e.g., Amplex® Red and HRP) to all wells to start the enzymatic reaction.[10]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).[10]

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each concentration of the test compound.

    • Normalize the reaction rates relative to the negative control (100% activity).

    • Plot the percentage of MAO-A inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.[5]

Visualizing the Mechanism of Action

To understand the context of MAO-A inhibition, the following diagrams illustrate the general workflow of an inhibition assay and the metabolic pathway of monoamine neurotransmitters.

G cluster_workflow Experimental Workflow for MAO-A Inhibition Assay prep Prepare Reagents (MAO-A, Substrate, Inhibitor) plate Plate Setup (Enzyme, Inhibitor, Controls) prep->plate Dispense incubate Pre-incubation plate->incubate add_sub Add Substrate & Detection Reagents incubate->add_sub Initiate Reaction measure Measure Fluorescence add_sub->measure analyze Data Analysis (Calculate IC50) measure->analyze G cluster_pathway MAO-A Metabolic Pathway and Inhibition cluster_neuron Presynaptic Neuron Neurotransmitter Serotonin Norepinephrine Dopamine MAOA MAO-A Neurotransmitter->MAOA Substrate Metabolites Inactive Aldehyde Metabolites MAOA->Metabolites Oxidative Deamination Inhibitor This compound (or Known Inhibitor) Inhibitor->MAOA Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides an objective in silico comparison of 1-Methyl-1H-indol-4-OL and other structurally similar indole derivatives. The analysis focuses on their predicted binding affinities to the human Serotonin 5-HT₂A receptor, a common target for psychoactive compounds and a key player in various neurological processes. The methodologies, comparative data, and underlying biological pathways are detailed to support further research and development in this area.

Introduction to In Silico Analysis of Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, including neurotransmitters like serotonin.[1][2] Its derivatives are explored for a wide range of therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4] Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.[5][6] This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential binding mechanisms, thereby accelerating the identification of promising drug candidates.[5][7]

This guide focuses on this compound, a specific indole derivative. Due to its structural similarity to known serotonergic agents like psilocin, its interaction with the human 5-HT₂A receptor is of significant interest. We will compare its predicted binding affinity with related ligands to understand how minor structural modifications might influence target engagement.

Selected Ligands and Target Protein

Target Protein: Human Serotonin 5-HT₂A Receptor The 5-HT₂A receptor, a G protein-coupled receptor (GPCR), is a primary target for various psychedelic drugs and is involved in processes like perception, mood, and cognition.[8] For this in silico study, the crystal structure of the human 5-HT₂A receptor (PDB ID: 7WC5) is selected as the docking target.[8]

Ligands for Comparison: To provide a meaningful comparison, the following ligands were selected based on their structural relation to this compound:

  • This compound: The primary compound of interest.

  • Psilocin (4-HO-DMT): A well-characterized psychoactive tryptamine with a similar 4-hydroxyindole core.

  • 4-Fluoro-1-methyl-1H-indol-5-ol: A closely related synthetic analog.[8]

  • 5-Benzyloxy-1-methyl-1H-indole: An indole derivative with documented in silico analysis, providing a reference point for binding affinity.[9]

Experimental Protocol: Molecular Docking

The following protocol outlines a standardized procedure for performing molecular docking, based on common practices in the field.[7][10][11]

3.1. Software and Tools

  • Docking Software: AutoDock Vina, a widely used program for molecular docking due to its accuracy and speed.[8][12]

  • Molecular Visualization: BIOVIA Discovery Studio Visualizer or PyMOL for preparing structures and analyzing results.[8][13]

  • Structure Preparation: AutoDockTools for preparing receptor and ligand files.[10]

3.2. Receptor Preparation

  • Structure Retrieval: The 3D crystal structure of the human 5-HT₂A receptor is obtained from the Protein Data Bank (PDB).[13]

  • Cleaning the Structure: All non-essential components, such as water molecules and co-crystallized ligands, are removed from the PDB file.[8][10]

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct hydrogen bonding.[10]

  • Charge Assignment: Gasteiger charges are computed and assigned to the protein atoms.[8]

  • File Conversion: The prepared receptor structure is saved in the PDBQT file format, which is required by AutoDock Vina.[8]

3.3. Ligand Preparation

  • Structure Generation: The 2D structures of this compound and related ligands are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion: The 2D structures are converted into 3D models.[8]

  • Energy Minimization: The energy of each ligand structure is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8]

  • File Conversion: The prepared ligands are also saved in the PDBQT format, with rotatable bonds defined.[10]

3.4. Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.[10][13] The center and dimensions of the box are set to encompass the known binding pocket of the receptor.

  • Running the Simulation: The docking simulation is performed using a search algorithm like the Lamarckian Genetic Algorithm.[10][13] This process generates multiple possible binding poses for each ligand within the receptor's active site.

  • Pose Analysis: The resulting poses are clustered and ranked based on their predicted binding affinity (docking score), typically expressed in kcal/mol.[10] The pose with the lowest binding energy is generally considered the most favorable.[5]

in_silico_docking_workflow Experimental Workflow for In Silico Docking cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage receptor_prep 1. Receptor Preparation (PDB: 7WC5) - Remove Water - Add Hydrogens - Assign Charges grid_def 3. Grid Box Definition (Define Active Site) receptor_prep->grid_def ligand_prep 2. Ligand Preparation (e.g., this compound) - Generate 3D Structure - Energy Minimization ligand_prep->grid_def docking_run 4. Run Docking Simulation (AutoDock Vina) grid_def->docking_run results 5. Analyze Results - Rank Poses by Score - Visualize Interactions docking_run->results

Caption: A flowchart of the in silico molecular docking process.

Comparative Data Analysis

The following table summarizes the hypothetical binding affinities of this compound and related ligands against the human 5-HT₂A receptor, as predicted by molecular docking. Lower binding energy values (more negative) suggest a more favorable and stable interaction between the ligand and the protein.[5]

LigandMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound 161.19-9.2Hydrogen bond, Pi-Alkyl
Psilocin (4-HO-DMT) 204.27-9.8Hydrogen bond, Pi-Cation
4-Fluoro-1-methyl-1H-indol-5-ol 179.18-8.9Hydrogen bond, Halogen bond
5-Benzyloxy-1-methyl-1H-indole 237.30-10.3Pi-Pi stacking, Hydrophobic

Note: The binding affinity values presented are for illustrative purposes to demonstrate a comparative analysis and are based on typical score ranges found in related literature. Actual values would require a full computational study.

From this illustrative data, 5-Benzyloxy-1-methyl-1H-indole shows the strongest predicted binding affinity, potentially due to extensive hydrophobic and Pi-Pi stacking interactions from its larger benzyl group.[9] Psilocin also shows a strong affinity, consistent with its known activity at this receptor. The primary compound, this compound, demonstrates a favorable binding energy, suggesting it is a viable candidate for interaction with the 5-HT₂A receptor.

logical_comparison Logical Flow of Comparative Analysis cluster_inputs Inputs cluster_ligands Ligand Selection main Comparative Docking Analysis output Comparative Results (Binding Affinities & Interactions) main->output L1 This compound L1->main L2 Psilocin L2->main L3 Related Analogs L3->main target Target Selection (Human 5-HT₂A Receptor) target->main

Caption: The logical relationship in the comparative docking study.

Target Signaling Pathway

The 5-HT₂A receptor primarily signals through the Gq/G₁₁ G-protein pathway.[8] Upon activation by a ligand, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers ultimately lead to an increase in intracellular calcium and the activation of Protein Kinase C, modulating a variety of downstream cellular responses.

signaling_pathway 5-HT₂A Receptor Signaling Pathway ligand Ligand (e.g., Indole Derivative) receptor 5-HT₂A Receptor (GPCR) ligand->receptor Binds g_protein Gq/G₁₁ Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag downstream Downstream Cellular Effects (↑ Ca²⁺, PKC Activation) ip3->downstream dag->downstream

Caption: The Gq/G₁₁ signaling cascade of the 5-HT₂A receptor.

Conclusion

This in silico guide presents a comparative framework for evaluating the docking performance of this compound against the human 5-HT₂A receptor, alongside structurally related ligands. The illustrative data suggests that this compound has a strong potential for binding to this receptor, with a predicted affinity comparable to known psychoactive compounds. The analysis highlights how subtle changes in the indole scaffold can influence binding energy, providing valuable insights for structure-based drug design.[7] It is critical to emphasize that these computational predictions are hypothetical and require experimental validation through in vitro binding assays and in vivo studies to confirm the bioactivity and therapeutic potential of these compounds.[8]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Methyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Methyl-1H-indol-4-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and long-sleeved clothing.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.

Summary of Key Disposal Parameters

The following table summarizes essential information for the proper disposal of this compound and similar chemical waste.

ParameterGuidelineCitation
Waste Classification Treat as hazardous chemical waste.[1][2]
Disposal Method Collection by a licensed hazardous waste disposal company or institutional Environmental Health and Safety (EHS) office.[3][4]
Container Type Chemically compatible, leak-proof container.[5][6]
Labeling Requirements "Hazardous Waste" with full chemical name, concentration, and date.[3][6]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[1][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically. The following protocol is based on established best practices for managing hazardous laboratory waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated materials like gloves and weighing paper.[4]

  • Segregate solid and liquid waste into separate, designated containers.[6] Do not mix with incompatible waste streams.

2. Container Management:

  • Use a container that is chemically compatible with indole compounds and any associated solvents.[5]

  • The container must be securely sealed to prevent leaks.[5]

  • All waste collection should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

3. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound" (avoid using abbreviations or chemical formulas).[3][6]

  • List all other components in the waste mixture, including solvents and their approximate percentages.

  • Indicate the date when the waste was first added to the container.

4. Storage of Chemical Waste:

  • Store the labeled waste container in a designated satellite accumulation area (SAA). This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • The storage area must be secure, well-ventilated, and away from sources of ignition and incompatible materials.[7]

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][4]

  • Never dispose of this compound by pouring it down the drain or discarding it in regular trash.[3][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste Container (Labeled 'Hazardous Waste') B->C Solid D Liquid Waste Container (Labeled 'Hazardous Waste') B->D Liquid E Store in Designated Satellite Accumulation Area C->E D->E F Contact EHS for Pickup E->F G End: Proper Disposal F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Methyl-1H-indol-4-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methyl-1H-indol-4-ol is not publicly available. The following guidance is based on the safety profiles of structurally related indole derivatives and general laboratory safety principles. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This compound should be treated as potentially hazardous.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended equipment.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat is required. Long pants and closed-toe shoes must be worn to cover all exposed skin.[1]Prevents skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][3] For chemicals of unknown toxicity, double gloving is recommended.[4]Protects hands from direct contact with the chemical. Gloves should be inspected before use and removed properly to avoid contamination.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required if engineering controls are insufficient, when handling the powder outside of a fume hood, or during spill cleanup.[1][5] The need for respiratory protection must be determined by a risk assessment.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[6][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk in the laboratory.

1. Engineering Controls:

  • Ventilation: All work with this compound, especially handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[2]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible before starting any work.[1]

2. Handling:

  • Preparation: Before starting, ensure all necessary glassware is clean and dry. Prepare a designated container for chemical waste.[5]

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[2][5]

  • General Practices: Use the smallest amount of the chemical necessary for the experiment. Avoid the formation of dust and aerosols.[1] Keep the work area clean and organized to prevent spills.[1] Do not eat, drink, or smoke in the handling area.[6][7]

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2]

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

  • The storage area should be secure and accessible only to authorized personnel.[6][10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment. This compound must be managed as hazardous waste.[8]

1. Waste Collection:

  • Segregation: Do not mix this waste with other chemical waste streams unless permitted by your institution's EHS office.[9]

  • Solid Waste: Place contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, sealed container for solid hazardous waste.[8]

  • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, sealed, and clearly labeled hazardous waste container.[8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[5]

2. Labeling and Storage:

  • Immediately label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and list all other components and their approximate percentages.[8]

  • Store waste containers in a designated and secure satellite accumulation area that is well-ventilated.[8]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[8]

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8]

prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE storage Secure Storage handling->storage Store Unused Chemical spill Spill Response handling->spill In case of spill waste_collection Waste Collection (Segregated Containers) handling->waste_collection Dispose of Contaminated Items storage->handling Retrieve for Use spill->waste_collection Collect Spill Debris disposal EHS Disposal waste_collection->disposal Arrange Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-indol-4-OL
Reactant of Route 2
1-Methyl-1H-indol-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.